molecular formula C13H13NO B186216 4-(3-Methylphenoxy)aniline CAS No. 56705-84-1

4-(3-Methylphenoxy)aniline

Cat. No.: B186216
CAS No.: 56705-84-1
M. Wt: 199.25 g/mol
InChI Key: GYVLOVTVJKXIGZ-UHFFFAOYSA-N
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Description

4-(3-Methylphenoxy)aniline is an organic compound with the molecular formula C13H12ClNO. It serves as a versatile aniline derivative and chemical building block in organic synthesis and medicinal chemistry research . Compounds with an aniline core, such as this one, are frequently employed in the synthesis of various pharmacologically active scaffolds . For instance, 4-substituted aniline derivatives are key intermediates in the development of kinase inhibitors and are used in the formation of heterocyclic structures like 2H-benzo-1-thia-2,4-diazine-1,1-dioxides, which have potential antibacterial properties . The presence of both phenoxy and aniline functional groups makes this compound a valuable precursor for the development of new compounds with potential biological activity. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenoxy)aniline
Source PubChem
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InChI

InChI=1S/C13H13NO/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVLOVTVJKXIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205268
Record name Benzenamine, 4-(3-methylphenoxy)-
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

56705-84-1
Record name 4-(3-Methylphenoxy)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4-(3-methylphenoxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-(3-methylphenoxy)-
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Foundational & Exploratory

An In-Depth Technical Guide to 4-(3-Methylphenoxy)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methylphenoxy)aniline, a diaryl ether amine of significant interest to researchers in medicinal chemistry and materials science. The document delineates its core physicochemical properties, provides detailed spectroscopic analysis for compound verification, and outlines a robust synthetic protocol based on the Ullmann condensation. Furthermore, it explores the compound's relevance as a structural scaffold in drug discovery, grounded in the known challenges and opportunities presented by aniline-based molecules. Safety, handling, and storage protocols are also detailed to ensure best practices in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical building block.

Core Compound Identification and Physicochemical Properties

This compound, also known as 4-(m-tolyloxy)aniline, is an aromatic compound featuring a central diaryl ether linkage.[1] This structural motif is a cornerstone in the development of various biologically active molecules and advanced materials.[2][3] The presence of both an amine and a methyl-substituted phenoxy group provides multiple sites for further chemical modification, making it a valuable intermediate in multi-step synthesis.

Chemical Structure

The molecular structure consists of an aniline ring connected to a meta-cresol (m-cresol) moiety through an ether oxygen.

Caption: Molecular structure of this compound.

Summary of Physical and Chemical Properties

The following table summarizes the key identifiers and physicochemical data for this compound.

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4-(m-tolyloxy)aniline[1]
CAS Number 56705-84-1[1][4]
Molecular Formula C₁₃H₁₃NO[1][4]
Molecular Weight 199.25 g/mol [1][4][5]
Appearance White solid[4]
Boiling Point 333.5 °C at 760 mmHg[1]
Density 1.115 g/cm³[1]
Flash Point 160.7 °C[1]
Storage Temperature Room Temperature[4]

Spectroscopic Characterization Profile

For unambiguous identification and purity assessment, a combination of spectroscopic methods is essential. The following sections describe the expected spectral characteristics based on the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two substituted aromatic rings. Key signals would include:

    • A singlet for the methyl (CH₃) protons, typically in the range of δ 2.2-2.4 ppm.

    • A broad singlet for the amine (NH₂) protons, which can vary in chemical shift depending on solvent and concentration.

    • A series of multiplets in the aromatic region (approx. δ 6.5-7.5 ppm) corresponding to the protons on both the aniline and phenoxy rings. The distinct substitution patterns (1,4- on the aniline ring and 1,3- on the phenoxy ring) will lead to characteristic splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum should display 13 distinct signals corresponding to each unique carbon atom. Expected signals include:

    • A signal for the methyl carbon around δ 20-22 ppm.

    • Multiple signals in the aromatic region (approx. δ 110-160 ppm), including two carbons bonded to oxygen and one to nitrogen, which would appear at the lower field end of this range.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.[6][7]

  • N-H Stretching: A characteristic pair of sharp to medium peaks in the 3300-3500 cm⁻¹ region, indicative of the primary amine (-NH₂).

  • C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

  • C-O-C Stretching: A strong, characteristic asymmetric stretch for the aryl ether linkage should be visible in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For this compound, the electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion (M⁺) peak at m/z = 199, corresponding to the molecular weight.[5]

Synthesis and Reactivity

The formation of the diaryl ether bond is the critical step in synthesizing this compound. The Ullmann condensation is a classic and effective method for this transformation, involving a copper-catalyzed coupling between an aryl halide and a phenol.[3][8]

Synthetic Pathway: Ullmann Condensation

The synthesis proceeds via the copper-catalyzed cross-coupling of 4-aminophenol with 3-bromotoluene or, more commonly, 4-iodoaniline with m-cresol. The latter is often preferred due to the higher reactivity of aryl iodides.[8] The reaction requires a copper catalyst (often CuI), a base (such as K₂CO₃ or Cs₂CO₃), and a high-boiling polar solvent like DMF or N-methylpyrrolidone.[8][9]

Ullmann_Synthesis cluster_reactants Reactants & Catalyst cluster_process Process cluster_product Product reactant1 4-Iodoaniline reaction High-Temperature Reaction in Polar Solvent (e.g., DMF) reactant1->reaction 1. Combine & Heat reactant2 m-Cresol reactant2->reaction 1. Combine & Heat catalyst CuI, Base (e.g., K₂CO₃) catalyst->reaction 1. Combine & Heat product This compound reaction->product 2. C-O Bond Formation

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from established Ullmann condensation methodologies.[3][8][9]

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-iodoaniline (1.0 eq), m-cresol (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can interfere with the catalytic cycle.

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to the flask. The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. The causality for the high temperature is to overcome the activation energy for the oxidative addition of the aryl halide to the copper center.[8][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodoaniline) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic salts and copper catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x). The aqueous washes remove the DMF and any remaining salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Drug Discovery

Aniline and its derivatives are ubiquitous scaffolds in medicinal chemistry, serving as starting points for numerous drug candidates.[11][12] However, the aniline moiety can be susceptible to metabolic oxidation in the liver, sometimes leading to the formation of toxic metabolites.[11] This has driven researchers to develop aniline derivatives with improved metabolic stability and safety profiles.

The this compound structure is of particular interest for several reasons:

  • Metabolic Blocking: The ether linkage at the 4-position blocks a primary site of metabolic oxidation (para-hydroxylation) on the aniline ring.

  • Structural Rigidity and Vectorial Projection: The diaryl ether core provides a semi-rigid scaffold that can orient substituents into specific regions of a biological target's binding pocket. The ether linkage introduces a distinct angular geometry compared to a more linear biphenyl system.

  • Modulation of Physicochemical Properties: The addition of the methylphenoxy group significantly increases the lipophilicity (hydrophobicity) of the molecule compared to aniline, which can be crucial for cell membrane permeability and reaching intracellular targets.

While this specific compound may primarily serve as a building block, its core structure is present in derivatives explored for various therapeutic areas.[2]

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[1][13][14][15]

  • Hazard Identification: While specific GHS classifications for this compound are not universally available, related anilines are often classified as harmful if swallowed, in contact with skin, or if inhaled.[16] They can cause skin and eye irritation.[14][15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[13][14]

    • Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[13][14] Avoid prolonged or repeated skin contact.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[13][14]

  • First Aid Measures:

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[1]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[14]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[13]

  • Storage and Stability:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14]

    • Keep away from strong oxidizing agents.

    • The compound is stable under recommended storage conditions.

Conclusion

This compound is a synthetically accessible and valuable chemical intermediate. Its physicochemical properties are well-defined, and its structure can be unambiguously confirmed through standard spectroscopic techniques. The Ullmann condensation provides a reliable and scalable route for its synthesis. For professionals in drug discovery, this compound represents a strategic building block that combines the versatile aniline moiety with a metabolically blocking diaryl ether scaffold, offering a platform for the development of novel therapeutics with potentially improved safety profiles. Adherence to strict safety and handling protocols is essential when working with this and related aniline compounds.

References

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  • Science Publishing Group. Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. [Link]

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  • ResearchGate. Synthesis of 3, 4, 5-trimethoxyaniline. [Link]

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An In-Depth Technical Guide to 4-(m-tolyloxy)aniline (CAS: 56705-84-1): Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Strategic Importance

4-(m-tolyloxy)aniline is a diaryl ether amine that represents a strategically important structural motif in medicinal chemistry and materials science. While not a therapeutic agent itself, it serves as a crucial building block for constructing more complex molecules. The diaryl ether linkage provides a unique combination of rigidity and conformational flexibility, making it a privileged scaffold in drug design.

The significance of this and related aniline-based scaffolds is underscored by their presence in numerous derivatives exhibiting potent biological activities, particularly in oncology.[1] The core structure is a key feature in compounds designed to interact with complex biological targets, such as protein kinases and topoisomerases. This guide offers a comprehensive technical overview of 4-(m-tolyloxy)aniline, from its fundamental properties and synthesis to its practical applications and safety considerations, designed for researchers and professionals in the field of drug development.

Section 2: Physicochemical & Structural Characteristics

A precise understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and research. These properties dictate solubility, reactivity, and storage requirements.

Key Properties Table
PropertyValueSource(s)
CAS Number 56705-84-1[2][3]
IUPAC Name 4-(3-methylphenoxy)aniline[2]
Synonyms 4-m-Tolyloxyphenylamine, Benzenamine, 4-(3-methylphenoxy)-[2][4]
Molecular Formula C₁₃H₁₃NO[2][3]
Molecular Weight 199.25 g/mol [2][5]
Appearance White to off-white solid[4]
Purity Typically ≥98%[3]
Boiling Point 333.5°C at 760 mmHg[2]
Density 1.115 g/cm³[2]
Storage Store at room temperature in a dark place under an inert atmosphere.[3]
Chemical Structure

The structure of 4-(m-tolyloxy)aniline features a central ether oxygen linking a p-substituted aniline ring to a m-substituted toluene ring. This specific arrangement influences the molecule's electronic properties and three-dimensional shape.

Caption: Structure of 4-(m-tolyloxy)aniline.

Section 3: Synthesis and Purification

The construction of the diaryl ether bond is the central challenge in synthesizing 4-(m-tolyloxy)aniline. Modern organic chemistry offers several robust methods, with the Ullmann condensation being a classical and reliable approach.[6][7][8] The synthesis can be logically approached in two main stages: formation of a nitro-substituted diaryl ether, followed by reduction to the target aniline.

Proposed Synthetic Workflow: Ullmann Condensation & Nitro Reduction

This workflow is designed for high yield and purity, utilizing common laboratory reagents and techniques. The causality is clear: by starting with a nitro-substituted electrophile, we can form the stable ether bond first and then perform the nitro group reduction, which is a high-yielding and clean transformation.[9][10]

Synthetic_Workflow Reactants m-Cresol + 4-Fluoronitrobenzene Intermediate 4-(m-tolyloxy)-1-nitrobenzene Reactants->Intermediate Ullmann Condensation (Cu(I) catalyst, Base, e.g., K₂CO₃) Purification1 Purification (Crystallization or Column Chromatography) Intermediate->Purification1 Reduction Nitro Group Reduction Purification1->Reduction Product 4-(m-tolyloxy)aniline Reduction->Product Reducing Agent (e.g., Fe/HCl, SnCl₂) Purification2 Final Purification (Column Chromatography) Product->Purification2

Caption: Proposed two-step synthesis of 4-(m-tolyloxy)aniline.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-(m-tolyloxy)-1-nitrobenzene (Ullmann Condensation)

  • Rationale: This step forms the core diaryl ether bond. A copper(I) catalyst is used to facilitate the coupling of the phenoxide (from m-cresol) with the aryl halide.[6][11] 4-Fluoronitrobenzene is chosen as the electrophile due to the high activation of the fluorine atom for nucleophilic aromatic substitution.

  • To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add m-cresol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This is critical to prevent oxidative side reactions.

  • Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Add 4-fluoronitrobenzene (1.1 eq.) to the mixture.

  • Heat the reaction mixture to 120-140°C and stir vigorously for 12-24 hours.

  • Self-Validation: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (m-cresol) is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the pure nitro-intermediate.

Step 2: Synthesis of 4-(m-tolyloxy)aniline (Nitro Group Reduction)

  • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and highly efficient transformation. Using iron powder in an acidic medium is a cost-effective, scalable, and reliable method that avoids the need for high-pressure hydrogenation.[9][12]

  • To a round-bottom flask, add the purified 4-(m-tolyloxy)-1-nitrobenzene (1.0 eq.) and ethanol.

  • Add iron powder (Fe, 5.0 eq.) and a solution of ammonium chloride (NH₄Cl) in water. Alternatively, a mixture of iron and hydrochloric acid (HCl) can be used.[12]

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-4 hours.

  • Self-Validation: Monitor the reaction by TLC for the disappearance of the nitro compound and the appearance of the more polar aniline product.

  • Once complete, cool the reaction and filter it through a pad of Celite to remove the iron salts. Wash the pad thoroughly with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude 4-(m-tolyloxy)aniline.

  • Purify the final product via flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the product with ≥98% purity.

Section 4: Analytical Characterization

Rigorous analytical validation is non-negotiable in a drug development setting to confirm the identity, purity, and stability of a compound.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for purity assessment in pharmaceutical development. It is preferred over Gas Chromatography (GC) for many aniline derivatives because it avoids the need for derivatization, which is often required for these polar and potentially thermolabile compounds.

  • Protocol: Purity Analysis

    • System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of 4-(m-tolyloxy)aniline in 1 mL of acetonitrile.

    • Validation: A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all other peaks.

Structural Confirmation
  • Mass Spectrometry (MS): To confirm the molecular weight (199.25 g/mol ). Electrospray Ionization (ESI) in positive mode should show a prominent [M+H]⁺ ion at m/z 200.1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure confirmation, providing information on the chemical environment of each proton and carbon atom.

Section 5: Applications in Drug Discovery & Medicinal Chemistry

The true value of 4-(m-tolyloxy)aniline lies in its role as a versatile scaffold. The diaryl ether motif is a key component of numerous kinase inhibitors and other targeted therapies.

  • Scaffold for Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a diaryl ether structure to occupy the hydrophobic regions of the ATP-binding pocket. The aniline nitrogen provides a crucial attachment point for linking to other heterocyclic systems that form key hydrogen bonds with the kinase hinge region.

  • Topoisomerase Inhibition: Related substituted aniline derivatives have been investigated as potent inhibitors of human DNA topoisomerase II, an important target in cancer chemotherapy.

  • Lead Optimization: In a drug discovery program, the 4-(m-tolyloxy)aniline core can be systematically modified to fine-tune pharmacological properties. This process, known as lead optimization, aims to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Lead_Optimization cluster_0 Core Scaffold cluster_1 Modification Points cluster_2 Improved Properties Scaffold 4-(m-tolyloxy)aniline Core R1 R¹ Substitutions (Aniline Ring) Scaffold->R1 R2 R² Substitutions (Toluene Ring) Scaffold->R2 R3 Derivatization of -NH₂ Scaffold->R3 Potency Target Potency R1->Potency Selectivity Kinase Selectivity R1->Selectivity ADME ADME Profile (Solubility, Stability) R1->ADME R2->Potency R2->Selectivity R2->ADME R3->Potency R3->Selectivity R3->ADME

Caption: Modifying the core scaffold to optimize drug properties.

Section 6: Safety, Handling, & Toxicology

As with all aniline derivatives, proper handling of 4-(m-tolyloxy)aniline is essential to ensure laboratory safety.

GHS Hazard Summary
PictogramGHS CodeHazard StatementSource(s)

GHS07Warning
H302Harmful if swallowed[5]
H312Harmful in contact with skin
H315Causes skin irritation[5]
H319Causes serious eye irritation[5]
H332Harmful if inhaled
H335May cause respiratory irritation[5]
Laboratory Handling Protocol
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[13]

  • Weighing and Transfer: Handle as a solid. Avoid creating dust. If weighing outside of a balance enclosure, use a "weigh and dispense" technique to minimize exposure.

  • Storage: Keep the container tightly closed in a dry, well-ventilated area, away from strong oxidizing agents.[13]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.

Section 7: Conclusion

4-(m-tolyloxy)aniline, CAS 56705-84-1, is more than a simple chemical intermediate; it is a validated and valuable scaffold for the discovery of novel therapeutics. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it an accessible and powerful tool for medicinal chemists. By understanding its synthesis, characterization, and safe handling, researchers can effectively leverage this diaryl ether amine to construct complex molecular architectures and accelerate the development of next-generation targeted therapies.

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  • Title: Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors Source: National Institutes of Health (NIH) URL: [Link]

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An In-Depth Technical Guide to the Molecular Structure of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Key Scaffold in Medicinal Chemistry

The diaryl ether motif, characterized by an oxygen atom bridging two aromatic rings, is a cornerstone in the architecture of numerous biologically active compounds. When integrated with an aniline functionality, as seen in 4-(3-Methylphenoxy)aniline, the resulting scaffold presents a unique combination of structural rigidity, conformational flexibility, and hydrogen bonding capabilities. This guide, intended for researchers and professionals in drug development, provides a comprehensive exploration of the molecular structure of this compound, delving into its synthesis, spectroscopic characterization, and the inherent chemical logic that dictates its utility as a versatile building block in the quest for novel therapeutics. As a senior application scientist, the following sections are designed not merely to present data, but to offer insights into the causality behind experimental design and the self-validating nature of robust chemical analysis.

Core Molecular Attributes of this compound

This compound, also known as 4-(m-tolyloxy)aniline, is an aromatic amine with the chemical formula C₁₃H₁₃NO.[1] Its fundamental properties are summarized in the table below, providing a quantitative foundation for understanding its behavior in chemical and biological systems.

PropertyValueSource
CAS Number 56705-84-1[1]
Molecular Formula C₁₃H₁₃NO[1]
Molecular Weight 199.25 g/mol [1]
Boiling Point 333.5°C at 760 mmHg[1]
Density 1.115 g/cm³[1]

The molecule's structure, featuring a central ether linkage connecting a p-substituted aniline ring and a m-cresol moiety, gives rise to a specific spatial arrangement and electronic distribution that are pivotal to its chemical reactivity and potential as a pharmacophore.

Synthesis Strategies: Forging the Diaryl Ether Linkage

The construction of the C-O bond between the two aromatic rings is the critical step in the synthesis of this compound. Two powerful, palladium- and copper-catalyzed cross-coupling reactions, the Buchwald-Hartwig amination and the Ullmann condensation, stand as the most prevalent and versatile methods for this transformation. The choice between these methodologies often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination has revolutionized the synthesis of C-N and C-O bonds, offering a broad substrate scope under relatively mild conditions.[2] In the context of this compound synthesis, this would typically involve the palladium-catalyzed coupling of 4-iodoaniline with 3-methylphenol or, alternatively, 4-aminophenol with 3-bromotoluene.

Logical Framework for Buchwald-Hartwig Synthesis:

Caption: Logical workflow for Buchwald-Hartwig synthesis.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is a representative procedure based on established Buchwald-Hartwig amination methodologies.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodoaniline (1.0 eq), 3-methylphenol (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst system, for instance, palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and a suitable phosphine ligand like BINAP (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110°C and stir for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography to obtain pure this compound.

Ullmann Condensation Approach

The Ullmann condensation is a classic method for forming diaryl ethers, typically employing a copper catalyst at elevated temperatures.[3] Modern iterations of this reaction often utilize ligands to facilitate the coupling under milder conditions.

Conceptual Flow of Ullmann Condensation:

Ullmann_Flow Start Aryl Halide & Phenol (e.g., 4-Haloaniline & 3-Methylphenol) Reaction Heating under Inert Atmosphere Start->Reaction Catalyst Copper(I) Catalyst (e.g., CuI, Cu₂O) Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product This compound Purification->Product

Sources

A Comprehensive Technical Guide to the Spectroscopic Characterization of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-(3-Methylphenoxy)aniline (CAS: 56705-84-1). While published experimental spectra for this specific meta-substituted isomer are not widely available in public databases, this document leverages fundamental spectroscopic principles and comparative data from related isomers to construct a robust, predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and verify this molecule with confidence.

The core of this guide is built on explaining the causality behind spectral features—elucidating why a proton resonates at a specific chemical shift or why a molecule fragments in a particular manner. This foundational understanding is critical for accurate structural elucidation and for troubleshooting unexpected analytical results.

Molecular Structure and Key Features

This compound is a diaryl ether amine with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol .[1] Its structure consists of an aniline ring linked via an ether oxygen to a m-cresol ring. This arrangement dictates the electronic and magnetic environments of each atom, giving rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. Our analysis will predict the ¹H and ¹³C NMR spectra in a standard solvent like deuterated chloroform (CDCl₃).

Predicted ¹H NMR Spectrum

The asymmetry of the 3-methylphenoxy group and the substitution pattern on the aniline ring results in a complex but interpretable proton spectrum. We anticipate signals corresponding to 13 protons, which can be categorized as follows: the methyl group protons, the amino group protons, and the aromatic protons on both rings.

The primary determinant of chemical shifts in aromatic systems is electron density. The amino group (-NH₂) is a strong electron-donating group (EDG) that increases electron density on its ring, particularly at the ortho and para positions, causing the associated protons to be shielded (appear at a lower ppm). Conversely, the ether oxygen is also electron-donating, while the overall phenoxy group is weakly electron-withdrawing inductively.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Labeled Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Hₐ~2.35singlet (s)3HStandard chemical shift for a methyl group attached to an aromatic ring.
Hₑ, Hᵢ~6.90doublet (d)2HProtons ortho to the ether linkage on the aniline ring. Shielded by the -NH₂ group but influenced by the adjacent ether.
Hբ, Hₕ~6.75doublet (d)2HProtons meta to the ether linkage on the aniline ring and ortho to the -NH₂ group. Strongly shielded by the powerful electron-donating amine group.
Hₖ~7.20triplet (t)1HProton on the m-cresol ring between two other protons.
Hⱼ, Hₗ, Hₘ~6.80 - 6.95multiplet (m)3HProtons on the m-cresol ring. Their signals will be close and may overlap, appearing as a complex multiplet.
-NH₂~3.60broad singlet (br s)2HProtons of the primary amine. The chemical shift is variable and concentration-dependent; the signal is often broad due to quadrupolar relaxation and exchange.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 13 distinct signals, as all carbon atoms are in unique chemical environments due to the molecule's asymmetry. The chemical shifts are governed by the electronegativity of adjacent atoms and the overall electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Labeled Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C₁~21.5Standard chemical shift for an aryl-bound methyl carbon.
C₃~140.0Aromatic carbon bearing the methyl group.
C₂, C₄, C₅, C₆~115 - 130Unsubstituted carbons of the m-cresol ring.
C₇~158.0Quaternary carbon of the m-cresol ring attached to the ether oxygen. Deshielded by the electronegative oxygen.
C₈, C₁₂~116.0Carbons ortho to the -NH₂ group. Shielded due to the strong resonance effect of the amine.
C₉, C₁₁~122.0Carbons ortho to the ether linkage on the aniline ring.
C₁₀~141.0Quaternary carbon bearing the amino group. Deshielded due to the attached nitrogen.
C₁₃~150.0Quaternary carbon of the aniline ring attached to the ether oxygen. Deshielded by the electronegative oxygen.
Experimental Protocol for NMR Data Acquisition

This self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the field on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch to the carbon probe or tune the broadband probe to the carbon frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Co-add 1024 scans or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[2]

    • Integrate the ¹H signals and perform peak picking for both spectra.

Infrared (IR) Spectroscopy: Functional Group Analysis

FTIR spectroscopy is ideal for identifying the functional groups within a molecule. The spectrum of this compound will be dominated by vibrations from the amine, the diaryl ether, and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensityCausality and Insights
3450 - 3350N-H Asymmetric & Symmetric StretchingMediumPrimary amines typically show two distinct bands in this region. Their presence is a strong confirmation of the -NH₂ group.
3100 - 3000Aromatic C-H StretchingMediumThese absorptions confirm the presence of sp² hybridized C-H bonds in the aromatic rings.
2950 - 2850Methyl C-H StretchingWeakConfirms the presence of the sp³ hybridized C-H bonds of the methyl group.
1620 - 1580N-H Bending (Scissoring) & Aromatic C=C StretchingStrongThe N-H bend often overlaps with the aromatic ring stretches. These strong bands are characteristic of the aniline moiety.
1500 - 1400Aromatic C=C StretchingMediumMultiple bands in this region constitute the fingerprint of the substituted benzene rings.
1310 - 1210Aryl C-N Stretching & Aryl-O-C Asymmetric StretchingStrongA strong, broad band is expected here, confirming the C-N bond of the aniline and the C-O-C linkage of the diaryl ether. This is a key diagnostic peak.
800 - 900C-H Out-of-Plane BendingStrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings.
Experimental Protocol for FTIR Data Acquisition (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to achieve a high-quality spectrum.

  • Data Processing: The resulting spectrum is typically displayed in absorbance or transmittance mode. No further processing is usually required.

Mass Spectrometry (MS): Fragmentation and Molecular Weight Verification

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under energetic conditions like Electron Ionization (EI).

Predicted Fragmentation Pattern

The molecular ion (M⁺˙) for C₁₃H₁₃NO is expected at a mass-to-charge ratio (m/z) of 199. The fragmentation of diaryl ethers is often initiated by cleavage at the ether linkages.

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/z ValueProposed Fragment IonRationale for Formation
199[C₁₃H₁₃NO]⁺˙ (M⁺˙)The molecular ion, representing the intact molecule with one electron removed. Its presence confirms the molecular weight.
108[C₇H₈O]⁺˙Resulting from the cleavage of the C(aryl)-O bond, forming the radical cation of m-cresol. This is a highly probable and diagnostically significant fragment.
93[C₆H₇N]⁺˙Resulting from the cleavage of the O-C(aryl) bond, forming the radical cation of aniline. This would be another major, expected fragment.
91[C₇H₇]⁺Loss of a hydroxyl radical (-OH) from the m/z 108 fragment, followed by rearrangement to the stable tropylium ion.
77[C₆H₅]⁺Loss of an amino group (-NH₂) from the aniline radical cation (m/z 93) or loss of a methyl group and CO from the m-cresol fragment pathway. Represents the phenyl cation.
Visualization of Fragmentation Pathway

The following diagram illustrates the primary expected fragmentation routes for this compound upon electron ionization.

G M This compound [C₁₃H₁₃NO]⁺˙ m/z = 199 F1 m-cresol radical cation [C₇H₈O]⁺˙ m/z = 108 M->F1 Cleavage of C-O bond F2 Aniline radical cation [C₆H₇N]⁺˙ m/z = 93 M->F2 Cleavage of O-C bond F3 Tropylium ion [C₇H₇]⁺ m/z = 91 F1->F3 -OH, Rearrangement F4 Phenyl ion [C₆H₅]⁺ m/z = 77 F2->F4 -NH₂

Sources

An In-depth Technical Guide to the Solubility of 4-(3-Methylphenoxy)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 4-(3-Methylphenoxy)aniline, a key intermediate in various fields of chemical synthesis, particularly in the development of novel pharmaceuticals. Understanding the solubility of this compound is paramount for researchers, scientists, and drug development professionals to ensure efficient reaction kinetics, effective purification, and reliable formulation. This document will delve into the theoretical underpinnings of its solubility, present a structured approach to its empirical determination, and offer insights into its practical applications.

Introduction to this compound and its Significance

This compound, with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol , is an aromatic amine featuring a phenoxy linkage.[1][2] Its structure is characterized by both a hydrogen bond donor (the amine group) and hydrogen bond acceptor sites (the nitrogen and oxygen atoms), which play a crucial role in its solubility profile.[3] Aromatic amines are foundational building blocks in organic synthesis. The pharmaceutical industry, for instance, frequently utilizes aniline substructures in the creation of new drug therapies.[4] Consequently, a thorough understanding of the solubility of this compound in various organic solvents is a critical parameter for its handling, reaction optimization, and formulation.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC13H13NO[1][2]
Molecular Weight199.25 g/mol [1][2]
Boiling Point333.5°C at 760 mmHg[1]
Density1.115 g/cm³[1]
Flash Point160.7°C[1]

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another.[5][6] For this compound, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Several key molecular features of this compound influence its solubility:

  • Polarity: The presence of the amine (-NH2) and ether (-O-) groups introduces polarity to the molecule. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding with protic solvents.[7]

  • Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This capability significantly enhances solubility in polar protic solvents like alcohols.[7][8]

  • Aromatic Rings: The two aromatic rings are nonpolar and contribute to van der Waals interactions. This feature suggests good solubility in aromatic solvents due to favorable π-π stacking interactions.[5]

  • Methyl Group: The methyl group (-CH3) is a nonpolar, electron-donating group that can slightly increase the lipophilicity of the molecule, potentially favoring solubility in less polar solvents.

Based on these principles, it can be predicted that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol), as well as in aromatic solvents (e.g., toluene, benzene).[9] Conversely, its solubility is expected to be limited in nonpolar aliphatic solvents (e.g., hexane, cyclohexane) due to the significant polarity mismatch.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published quantitative solubility data for this compound, this section provides a detailed, self-validating experimental protocol for its determination. The equilibrium solubility method is a robust and widely accepted technique for this purpose.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane, Hexane

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

    • Add a known volume (e.g., 5.0 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches a state of dynamic equilibrium. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • Accurately dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solutions using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution factor × 100)

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature for 24-48h prep2->equil sample1 Withdraw supernatant equil->sample1 sample2 Filter through 0.45 µm syringe filter sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Quantify using HPLC or UV-Vis analysis1->analysis2 result result analysis2->result Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Presentation of Solubility Data

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent TypePredicted SolubilityExperimental Solubility ( g/100 mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
IsopropanolPolar ProticModerate to HighTo be determined
AcetonePolar AproticHighTo be determined
Ethyl AcetatePolar AproticModerate to HighTo be determined
TolueneAromaticHighTo be determined
DichloromethaneHalogenatedModerateTo be determined
HexaneNonpolarLowTo be determined

Intermolecular Interactions in Solution

The dissolution of this compound in a polar protic solvent like ethanol involves the disruption of the crystal lattice of the solute and the hydrogen-bonding network of the solvent, followed by the formation of new solute-solvent interactions.

intermolecular_forces cluster_solute Solute Interactions cluster_solvent Solvent Interactions cluster_solution Solute-Solvent Interactions solute This compound h_bond_solute Hydrogen Bonding (N-H...N/O) solute->h_bond_solute vdw_solute Van der Waals (Aromatic Rings) solute->vdw_solute h_bond_solution Hydrogen Bonding (Solute-Solvent) solute->h_bond_solution dipole_dipole Dipole-Dipole solute->dipole_dipole vdw_solution Van der Waals solute->vdw_solution solvent Ethanol h_bond_solvent Hydrogen Bonding (O-H...O) solvent->h_bond_solvent solvent->h_bond_solution solvent->dipole_dipole solvent->vdw_solution

Caption: Key intermolecular forces in a solution of this compound in ethanol.

Conclusion

References

  • Quora. (2018). Are amines soluble in organic solvents?. Retrieved from [Link]

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • SNS Courseware. (n.d.). AROMATIC AMINES. Retrieved from [Link]

  • LibreTexts. (2023). 2.11: Solubility. Retrieved from [Link]

  • Chemistry For Everyone. (2023, November 25). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

  • NPTEL. (n.d.). Amines and Heterocycles. Retrieved from [Link]

  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline. Retrieved from [Link]

  • American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Fluorophenyl)-3-(3-methylphenoxy)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methyl-4-propan-2-ylphenoxy)aniline. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-[3-(4-aminophenoxy)phenoxy]aniline. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Determination of Solubility Class. (n.d.). Retrieved from [Link]

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Unlocking the Therapeutic Potential of 4-(3-Methylphenoxy)aniline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The diaryl ether scaffold, particularly the phenoxyaniline moiety, represents a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds. This technical guide focuses on a specific, yet underexplored, member of this class: 4-(3-Methylphenoxy)aniline. While direct extensive research on this particular molecule is nascent, its structural components—a substituted aniline ring linked to a methyl-substituted phenoxy group via an ether bond—position it as a highly promising scaffold for the development of novel therapeutics. Drawing upon structure-activity relationship (SAR) data from analogous compounds, this document will provide a comprehensive exploration of the potential research applications of this compound, with a primary focus on its prospective roles as a kinase inhibitor for oncology applications and as a neuroprotective agent. We will furnish detailed, actionable protocols for its synthesis and biological evaluation, alongside analytical methodologies for its characterization, to empower researchers in their drug discovery endeavors.

Introduction: The Promise of the Phenoxyaniline Scaffold

Phenoxyaniline derivatives have consistently emerged as a versatile and privileged scaffold in the landscape of drug discovery, demonstrating a remarkable breadth of biological activities.[1] The inherent conformational flexibility of the diaryl ether linkage, combined with the rich electronic properties of the aromatic systems, allows for precise molecular recognition of various biological targets. The true power of this scaffold lies in its modularity; substitutions on either the phenoxy or aniline rings can dramatically influence potency, selectivity, and pharmacokinetic properties.[1]

This compound (CAS No: 56705-84-1), with its distinct meta-methyl substitution on the phenoxy ring, presents a unique starting point for chemical exploration.[2] This guide will illuminate the path for researchers to harness the latent potential of this molecule.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is paramount for its application in drug discovery. Below is a summary of the key properties of this compound.

PropertyValueReference(s)
CAS Number 56705-84-1[2]
Molecular Formula C₁₃H₁₃NO[2]
Molecular Weight 199.25 g/mol [2]
Synonyms 4-(m-tolyloxy)aniline[2]
Boiling Point 333.5°C at 760 mmHg[2]
Density 1.115 g/cm³[2]

Synthetic Pathways to this compound

The synthesis of diaryl ethers like this compound is well-established in organic chemistry, with two primary, highly effective methods being the Ullmann condensation and the Buchwald-Hartwig amination. Both approaches offer distinct advantages and can be tailored to specific laboratory capabilities and starting material availability.

Ullmann Condensation: A Classic Approach

The Ullmann condensation is a robust, copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and a phenol.[3] This method is particularly effective for large-scale synthesis.

Step 1: Reaction Setup

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq), 3-bromotoluene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Add a suitable high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Step 2: Reaction Execution

  • Purge the flask with nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 140-160°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Workflow for Ullmann Condensation

Ullmann_Workflow Reactants 4-Aminophenol, 3-Bromotoluene, K₂CO₃, CuI, DMF Setup Combine Reactants in Flask Reactants->Setup Reaction Heat to 140-160°C under N₂ Setup->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor This compound Derivative Inhibitor->MEK Bid_Apoptosis_Pathway Stress Cellular Stress (e.g., Glutamate Excitotoxicity) Bid Bid Stress->Bid tBid tBid Bid->tBid Cleavage Mitochondrion Mitochondrion tBid->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Neuronal Apoptosis Caspases->Apoptosis Inhibitor N-acyl-4-(3-Methylphenoxy)aniline Inhibitor->tBid

Sources

An In-Depth Technical Guide to 4-(3-Methylphenoxy)aniline Derivatives and Analogues: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Diaryl Ether Amine Scaffold

The 4-(3-methylphenoxy)aniline core structure represents a significant and versatile scaffold in modern medicinal chemistry. As a diaryl ether amine, it provides a unique three-dimensional arrangement of aromatic rings linked by a flexible ether bridge, which is highly amenable to targeted interactions with a variety of biological macromolecules. While in-depth public data on the specific biological activities of this compound itself is limited, its structural motifs are prevalent in numerous derivatives that have demonstrated potent activities, particularly in oncology.[1] This guide will provide a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal reasoning behind synthetic strategies and the logic of analogue design, grounded in authoritative literature.

Strategic Synthesis of this compound and Its Derivatives

The synthesis of this compound derivatives hinges on the strategic formation of the diaryl ether bond and, if necessary, the carbon-nitrogen bond. The two most prominent and industrially relevant methods for constructing the C-O-C diaryl ether linkage are the Ullmann condensation and the Buchwald-Hartwig O-arylation. The choice between these methods is often dictated by the desired scale, substrate tolerance, and cost-effectiveness.

Method I: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a classical and robust copper-catalyzed reaction that couples an aryl halide with a phenol.[2] This method is particularly attractive due to the lower cost of copper catalysts compared to palladium.

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI or Cu₂O, are typically used. The in-situ generation of the active Cu(I) species is crucial for the catalytic cycle.

  • Ligand: While traditional Ullmann reactions required harsh, high-temperature conditions, modern protocols often employ ligands to accelerate the reaction under milder conditions.[2] Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can enhance the solubility and reactivity of the copper catalyst.

  • Base: A base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

  • Solvent: Non-polar aprotic solvents like toluene or xylene are often effective.[3]

Detailed Experimental Protocol: Synthesis of this compound via Ullmann Condensation

  • Reaction Setup: To a dried Schlenk flask, add 4-bromoaniline (1.0 equiv.), 3-methylphenol (1.2 equiv.), copper(I) iodide (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the copper catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired this compound.

Diagram: Proposed Catalytic Cycle for Ullmann Condensation

Ullmann_Condensation Cu(I)X Cu(I)X Ar-OH + Base Ar-OH + Base Ar-O⁻ Ar-O⁻ Ar-OH + Base->Ar-O⁻ Deprotonation Ar-O-Cu(I) Ar-O-Cu(I) Ar-O⁻->Ar-O-Cu(I) Coordination Ar-O-Cu(III)(X)(Ar') Ar-O-Cu(III)(X)(Ar') Ar-O-Cu(I)->Ar-O-Cu(III)(X)(Ar') Oxidative Addition of Ar'-X Ar-O-Ar' Ar-O-Ar' Ar-O-Cu(III)(X)(Ar')->Ar-O-Ar' Reductive Elimination Ar-O-Ar'->Cu(I)X Product Release & Catalyst Regeneration

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Method II: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] This method offers high functional group tolerance and generally proceeds under milder conditions than traditional methods. It is particularly useful when constructing the aniline moiety from a pre-formed diaryl ether halide.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source is required. This can be a pre-formed complex like Pd₂(dba)₃ or generated in situ from a Pd(II) precursor such as Pd(OAc)₂.

  • Ligand: Bulky, electron-rich phosphine ligands are critical for the efficiency of the catalytic cycle. Ligands like BINAP, XPhos, or SPhos stabilize the palladium catalyst and facilitate both oxidative addition and reductive elimination.[5]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are commonly used.

  • Solvent: Anhydrous aprotic solvents like toluene or THF are typical choices.

Detailed Experimental Protocol: Synthesis of a this compound Derivative via Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, charge a Schlenk tube with 1-bromo-4-(3-methylphenoxy)benzene (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand (e.g., BINAP, 0.06 equiv.).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture to 80-100 °C with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and quench with water.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography.

Diagram: Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Complex Oxidative Addition Complex Ar-X Ar-X Ar-X->Oxidative\nAddition Complex Oxidative Addition Intermediate Complex Intermediate Complex Oxidative\nAddition Complex->Intermediate Complex Amine (R₂NH) Amine (R₂NH) Amine (R₂NH)->Intermediate Complex Coordination Amido Complex Amido Complex Intermediate Complex->Amido Complex Deprotonation (Base) Ar-NR₂ Ar-NR₂ Amido Complex->Ar-NR₂ Reductive Elimination Ar-NR₂->Pd(0)L₂ Product Release & Catalyst Regeneration

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Structure-Activity Relationships (SAR) and Biological Applications

Phenoxyaniline derivatives have garnered significant interest as kinase inhibitors in oncology.[6] The substitution pattern on both the phenoxy and aniline rings plays a critical role in determining the potency and selectivity of these compounds.

Kinase Inhibition: Targeting Dysregulated Signaling Pathways

Many cancers are driven by the aberrant activity of protein kinases. The phenoxyaniline scaffold is adept at fitting into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.

Key Insights into SAR:

  • Quinoline and Quinazoline Cores: The attachment of the phenoxyaniline moiety to heterocyclic cores like quinoline or quinazoline often enhances kinase inhibitory activity. For instance, 3-cyano-4-(phenoxyanilino)quinolines are potent inhibitors of MEK (MAP Kinase Kinase).[6]

  • Substitutions on the Phenoxy Ring: Halogen substitutions (e.g., fluorine, chlorine) or the addition of groups capable of hydrogen bonding can significantly modulate binding affinity and selectivity for specific kinases like EGFR and ErbB-2.[7][8]

  • Aniline Ring Modifications: The position and nature of substituents on the aniline ring influence interactions with the solvent-exposed region of the kinase active site, affecting both potency and pharmacokinetic properties.

Table 1: Representative SAR Data for Phenoxyaniline Derivatives as Kinase Inhibitors

Derivative ClassTarget KinaseKey Structural FeatureRepresentative IC₅₀ (nM)
3-Cyano-4-(phenoxyanilino)quinolinesMEK4-Fluoro substitution on aniline15
4-Phenoxyquinoline DerivativesPDGFR4-Benzoyl on phenoxy groupPotent inhibition
4-AnilinoquinazolinesEGFRVarious substitutions3 - 3.5 µM (for some derivatives against A431 cells)[9]
Diaryl Ether DerivativesGeneral Anticancerpara-Chloro on phenyl ring2.57 µM (HepG2 cells)[7]

Data is illustrative and sourced from related compound classes to demonstrate SAR principles.[6][7][9]

Mechanism of Action: Inhibition of Oncogenic Signaling

The anticancer effects of phenoxyaniline-based kinase inhibitors are primarily achieved by blocking key signaling pathways that regulate cell proliferation, survival, and angiogenesis.

Diagram: Inhibition of the MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Inhibitor Phenoxyaniline Derivative Inhibitor->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulation Growth_Factor Growth Factor Growth_Factor->RTK

Caption: Inhibition of the MAPK/ERK pathway by a MEK-targeting phenoxyaniline derivative.

By inhibiting kinases like MEK or EGFR, these compounds can effectively halt the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[7][10] For example, some diaryl ether derivatives have been shown to mediate their antitumor activity by increasing the expression of p21 and cleaved caspase-3, which are key regulators of apoptosis.[7]

Analytical Characterization

The structural elucidation and purity assessment of synthesized this compound derivatives are critical for their advancement in drug discovery pipelines. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the connectivity of atoms and the substitution patterns on the aromatic rings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are employed to determine the purity of the final compound.

Future Perspectives and Conclusion

The this compound scaffold and its analogues continue to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies, particularly the Ullmann condensation and Buchwald-Hartwig amination, are well-established and scalable, allowing for the generation of diverse chemical libraries for screening. The clear structure-activity relationships that have emerged for this class of compounds, especially as kinase inhibitors, provide a rational basis for the design of more potent and selective drug candidates.

Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to improve their in vivo efficacy and safety profiles. The exploration of novel heterocyclic cores and substitution patterns will undoubtedly lead to the discovery of next-generation inhibitors targeting a broader range of kinases and other therapeutically relevant enzymes. This in-depth technical guide provides the foundational knowledge and practical protocols necessary to empower researchers in this exciting and impactful field.

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An In-Depth Technical Guide to the Thermogravimetric Analysis of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting the thermogravimetric analysis (TGA) of 4-(3-Methylphenoxy)aniline. Aimed at researchers, chemists, and drug development professionals, this document delves into the core principles of TGA, outlines a detailed experimental protocol, and presents an expert analysis of the anticipated thermal decomposition profile of this diaryl ether amine. By explaining the causality behind experimental choices and grounding the discussion in established scientific principles, this guide serves as a practical resource for assessing the thermal stability and degradation kinetics of this compound, a crucial parameter for its handling, formulation, and application in various scientific fields.

Introduction: The Need for Thermal Characterization

This compound belongs to the phenoxyaniline class of compounds, which are characterized by a diaryl ether linkage. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties.[1][2] The thermal stability of an active pharmaceutical ingredient (API) or a chemical intermediate is a critical quality attribute that influences its synthesis, purification, storage, and formulation.[3]

Thermogravimetric analysis (TGA) is an essential thermal analysis technique used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] This measurement provides invaluable information about the material's thermal stability, decomposition temperatures, the kinetics of its degradation, and its composition.[6] For a compound like this compound, understanding its response to thermal stress is paramount for defining safe processing limits, predicting shelf-life, and ensuring the integrity of the final product.

This guide will proceed from the foundational properties of the molecule to a detailed, field-tested TGA protocol, and culminate in an interpretive discussion of the expected results under different atmospheric conditions.

Compound Profile: this compound

A thorough understanding of the subject compound's physicochemical properties is the foundation upon which robust analytical methods are built.

  • Structure:

    Caption: Chemical structure of this compound.

Below is a summary of its key properties, essential for sample handling and data interpretation.

PropertyValueSource
IUPAC Name This compound[7]
Synonyms 4-(m-tolyloxy)aniline[7]
CAS Number 56705-84-1[7]
Molecular Formula C₁₃H₁₃NO[7]
Molecular Weight 199.25 g/mol [7]
Appearance White solid[8]
Boiling Point 333.5 °C at 760 mmHg[7]
Flash Point 160.7 °C[7]
Density 1.115 g/cm³[7]

Mastering the Technique: A Self-Validating TGA Protocol

The protocol described below is designed to be a self-validating system, incorporating analysis under both inert and oxidative conditions. This dual approach allows for a comprehensive understanding of the material's pyrolysis and combustion behaviors.

Rationale for Experimental Choices
  • Atmosphere Control: The choice of purge gas is the most critical experimental parameter.

    • Inert Atmosphere (Nitrogen): Running the analysis under high-purity nitrogen allows for the study of the material's inherent thermal stability (pyrolysis) in the absence of oxygen. This reveals the temperatures at which covalent bonds rupture due to thermal energy alone.

    • Oxidative Atmosphere (Air): A subsequent run in a synthetic air atmosphere is crucial for understanding the material's stability in real-world processing and storage conditions. Oxidative degradation often occurs at lower temperatures than pyrolysis and proceeds via different mechanisms.[6]

  • Heating Rate: A dynamic heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can offer better resolution of closely occurring thermal events, while faster rates can shift decomposition temperatures higher.

  • Temperature Range: A range from ambient (~25 °C) to 1000 °C ensures the capture of all significant thermal events, from the desorption of moisture to complete decomposition and the characterization of any final residue.[6]

  • Sample Mass: A small sample mass (5-10 mg) minimizes thermal gradients within the sample, ensuring that the recorded temperature is representative of the entire sample and preventing heat and mass transfer limitations.

Experimental Workflow Diagram

TGA_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_runs cluster_data Phase 3: Data Processing sample_prep 1. Sample Preparation (Grind to fine powder) instrument_cal 2. Instrument Calibration (Verify Mass & Temperature) sample_prep->instrument_cal tare_pan 3. Tare Crucible (Alumina 70 µL) instrument_cal->tare_pan load_sample 4. Load Sample (5-10 mg, record mass) tare_pan->load_sample place_sample 5. Place Sample in Furnace load_sample->place_sample run_n2 6a. N₂ Atmosphere Run (Purge, Heat 10°C/min to 1000°C) place_sample->run_n2 Inert Analysis run_air 6b. Air Atmosphere Run (Purge, Heat 10°C/min to 1000°C) place_sample->run_air Oxidative Analysis plot_data 7. Plot Thermograms (% Mass vs. Temperature) run_n2->plot_data run_air->plot_data calc_deriv 8. Calculate Derivative (DTG) (%/°C vs. Temperature) plot_data->calc_deriv determine_values 9. Determine Key Parameters (T_onset, T_max, % Mass Loss) calc_deriv->determine_values compare_results 10. Compare N₂ vs. Air Results determine_values->compare_results

Caption: Standard workflow for comprehensive TGA of this compound.

Step-by-Step Protocol
  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to manufacturer specifications or standard procedures like ASTM E1131.[6]

  • Sample Preparation: Gently grind a small amount of the this compound sample into a fine, homogeneous powder to ensure consistent heat transfer.

  • Crucible Tare: Place a clean, empty alumina crucible on the TGA balance and tare it.

  • Sample Loading: Place 5-10 mg of the prepared sample into the tared crucible. Record the exact initial mass. Distribute the sample evenly across the bottom of the crucible.

  • Run 1: Inert Atmosphere (Nitrogen)

    • Place the crucible into the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert environment.

    • Heat the sample from ambient temperature to 1000 °C at a linear heating rate of 10 °C/min.

    • Continuously record the sample mass, sample temperature, and time.

  • Run 2: Oxidative Atmosphere (Air)

    • Repeat steps 3 and 4 with a fresh sample.

    • Place the crucible into the TGA furnace.

    • Purge the furnace with synthetic air at a flow rate of 50-100 mL/min for at least 15 minutes.

    • Heat the sample from ambient temperature to 1000 °C at a linear heating rate of 10 °C/min.

    • Continuously record the sample mass, sample temperature, and time.

  • Data Analysis:

    • Plot the normalized mass percent (%) as a function of temperature (°C) to generate the TGA thermogram.

    • Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the Derivative Thermogravimetry (DTG) curve. The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss (T_max).

    • Determine the onset temperature of decomposition (T_onset), the temperatures of maximum decomposition rates (T_max), the percentage mass loss for each step, and the final residual mass at 1000 °C.

Anticipated Results and Mechanistic Interpretation

While specific experimental data for this compound is not publicly available, a scientifically sound profile can be predicted based on its molecular structure and the known thermal behavior of related aromatic amines and diaryl ethers.[9]

Hypothesized Decomposition Pathway

The molecule contains several types of covalent bonds with varying bond dissociation energies. The weakest points susceptible to thermal cleavage are the C-O and C-N bonds of the diaryl ether and aniline moieties, respectively.

Decomposition parent This compound (C₁₃H₁₃NO) frag1 Phenoxy Radical parent->frag1 C-N Cleavage (less likely initial) frag2 Aniline Radical parent->frag2 C-N Cleavage (less likely initial) frag3 Methylphenoxy Radical parent->frag3 C-O Cleavage frag4 Aminophenyl Radical parent->frag4 C-O Cleavage

Caption: Likely initial bond cleavage sites in thermal decomposition.

The initial decomposition step is likely the scission of the diaryl ether C-O bond, which is generally weaker than the aromatic C-C and C-N bonds. This would lead to the formation of radical fragments that undergo further complex reactions, including rearrangement and fragmentation into smaller volatile molecules like CO, CO₂, ammonia, and various hydrocarbons.

Predicted TGA/DTG Profile

The thermal decomposition is expected to occur in distinct stages, which will differ based on the atmosphere.

ParameterPredicted Value (Nitrogen Atmosphere)Predicted Value (Air Atmosphere)Rationale for Difference
T_onset (Onset of Decomposition) ~250 - 300 °C~220 - 270 °COxygen accelerates the initiation of degradation reactions, lowering the onset temperature.
Decomposition Steps Likely one major, possibly broad stepTwo or more overlapping stepsIn N₂, pyrolysis dominates. In air, initial pyrolysis is followed by the oxidation of the carbonaceous char.
T_max (Peak Decomposition Rate) ~320 - 380 °CStep 1: ~300 - 350 °CStep 2: ~450 - 550 °CThe second peak in air corresponds to the combustion of the char formed in the first degradation step.
Residual Mass at 1000 °C 5 - 15% (Char)< 1% (Ash)Pyrolysis in nitrogen leaves a carbonaceous residue (char). In air, this char is combusted, leaving minimal inorganic ash.

Interpretation under Nitrogen (Pyrolysis): The TGA curve is expected to show a single, significant mass loss step beginning around 250-300 °C. This event corresponds to the fragmentation of the molecule into volatile organic compounds. The process will likely leave a notable amount of carbonaceous char as a residue, indicative of the aromatic nature of the compound.

Interpretation under Air (Oxidative Degradation): In an air atmosphere, the decomposition will initiate at a lower temperature. The thermogram will likely display at least two distinct or overlapping mass loss events. The first, at a lower temperature, is a combination of pyrolysis and oxidation. The second, at a much higher temperature, represents the combustion of the fixed carbon char formed during the initial phase. The final residual mass will be near zero, assuming the sample is pure and contains no inorganic fillers.

Applications in Research and Development

The data generated from the TGA of this compound has direct applications for its target audience:

  • For Drug Development Professionals: Thermal stability data is crucial for selecting appropriate conditions for milling, drying, and granulation. It informs the selection of excipients for formulation to avoid interactions at elevated processing temperatures and helps establish shelf-life and recommended storage conditions.

  • For Researchers and Scientists: Understanding the decomposition pathway and kinetics provides fundamental insights into the molecule's chemical properties. It is essential for process chemists to define maximum safe operating temperatures for synthesis and purification steps, preventing the generation of thermally-induced impurities.

Conclusion

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By employing a systematic approach that includes analysis in both inert and oxidative atmospheres, one can obtain a comprehensive understanding of its stability, degradation profile, and kinetic behavior. The predicted thermal profile—characterized by an onset of decomposition between 220-300 °C and a multi-step degradation in air—provides a robust baseline for experimental work. This technical guide offers the necessary framework for researchers to confidently perform and interpret these analyses, generating critical data to support safe and effective chemical handling, process development, and formulation.

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Unveiling the Solid-State Architecture of 4-(3-Methylphenoxy)aniline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its crystal structure, is a cornerstone of modern drug design and development. This knowledge governs critical physicochemical properties such as solubility, stability, and bioavailability, ultimately influencing a drug candidate's efficacy and safety profile. This in-depth technical guide focuses on the crystal structure of 4-(3-Methylphenoxy)aniline, a key scaffold in medicinal chemistry. In the absence of a publicly available experimental crystal structure for this specific isomer, we present a comprehensive approach that combines a detailed analysis of the experimentally determined structure of its close isomer, 4-(4-Methylphenoxy)aniline, with robust computational modeling techniques. This comparative analysis provides critical insights into how subtle changes in molecular architecture can profoundly impact solid-state packing and intermolecular interactions, offering a valuable predictive framework for researchers in drug discovery.

Introduction: The Critical Role of Crystal Structure in Drug Development

The journey of a small molecule from a promising hit to a marketed drug is fraught with challenges, many of which are rooted in its solid-state properties. The crystal structure, the ordered arrangement of molecules in a solid lattice, is not merely an academic curiosity; it is a critical determinant of a drug's behavior. For drug development professionals, understanding the crystal structure is paramount for:

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) is essential, as each polymorph can exhibit unique physical properties.

  • Intellectual Property: Novel crystalline forms of a drug are patentable, providing a crucial layer of intellectual property protection.

  • Formulation Development: Knowledge of the crystal structure informs the selection of excipients and the design of dosage forms.

  • Bioavailability and Efficacy: The dissolution rate of a drug, which is influenced by its crystal structure, directly impacts its absorption and, consequently, its therapeutic effect.

Aniline and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals.[1] The phenoxyaniline scaffold, in particular, is of significant interest due to its presence in molecules targeting a range of biological pathways, including kinase inhibition.[2] This guide will delve into the structural nuances of this compound, providing a framework for its solid-state characterization.

Experimental Determination of Crystal Structure: A Case Study of 4-(4-Methylphenoxy)aniline

While the crystal structure of this compound is not publicly documented, a high-quality dataset exists for its positional isomer, 4-(4-Methylphenoxy)aniline (also known as 4-(p-Tolyloxy)aniline).[3] An analysis of this experimentally determined structure provides a foundational understanding of the crystallographic principles and intermolecular forces at play in this class of compounds.

Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for the unambiguous determination of the three-dimensional structure of small molecules.[3][4] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. By analyzing the pattern of diffracted X-rays, scientists can deduce the precise positions of atoms, as well as bond lengths and angles.[5][6]

The typical workflow for SCXRD is as follows:

Caption: A generalized workflow for single-crystal X-ray diffraction.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals are paramount for a successful SCXRD experiment. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or controlled cooling.

  • Crystal Mounting: A suitable crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated to collect diffraction data from a multitude of orientations.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined and refined to achieve the best fit with the experimental data.[5]

Crystallographic Data for 4-(4-Methylphenoxy)aniline

The crystal structure of 4-(4-Methylphenoxy)aniline has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 265010.[3] A summary of the key crystallographic parameters is presented below.

ParameterValue[5]
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)8.1062(1)
b (Å)10.3069(2)
c (Å)13.0163(3)
β (°)104.595(1)
Volume (ų)1051.12(4)
Z4
Calculated Density (g/cm³)1.259
Temperature (K)120(2)

Computational Modeling of this compound

In the absence of experimental data, computational methods provide a powerful tool for predicting the crystal structure and understanding the intermolecular interactions of a molecule. Density Functional Theory (DFT) is a robust quantum mechanical method for investigating the electronic structure of molecules.[7][8]

Methodology: Geometry Optimization and Interaction Energy Analysis

A common computational workflow for predicting molecular conformation and intermolecular interactions involves:

  • Monomer Geometry Optimization: The geometry of an isolated molecule of this compound is optimized to find its lowest energy conformation.

  • Dimer and Cluster Analysis: To understand the key intermolecular interactions, dimers and small clusters of molecules are constructed and their interaction energies are calculated. This helps to identify the most stable packing motifs.

  • Crystal Structure Prediction (CSP): Advanced CSP algorithms can be used to generate a landscape of plausible crystal structures, which are then ranked by their predicted lattice energies.

G cluster_0 Computational Workflow A Monomer Geometry Optimization (DFT) B Dimer/Cluster Construction A->B C Interaction Energy Calculation B->C D Crystal Structure Prediction (CSP) C->D

Caption: A simplified workflow for computational crystal structure prediction.

Predicted Intermolecular Interactions in this compound

Based on the functional groups present in this compound (an amine group, an ether linkage, and aromatic rings), the following intermolecular interactions are predicted to be significant in its crystal packing:

  • N-H···N Hydrogen Bonds: The amine group can act as a hydrogen bond donor, forming interactions with the nitrogen atom of a neighboring molecule.[9]

  • N-H···O Hydrogen Bonds: The amine group can also donate a hydrogen bond to the ether oxygen of an adjacent molecule.

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are a significant contributor to the stability of the crystal lattice.[9]

  • C-H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the electron-rich π systems of neighboring molecules.

Comparative Analysis: this compound vs. 4-(4-Methylphenoxy)aniline

The key difference between the two isomers is the position of the methyl group on the phenoxy ring. This seemingly minor change can have a significant impact on the overall molecular shape and, consequently, the crystal packing.

Feature4-(4-Methylphenoxy)aniline (Experimental)This compound (Predicted)
Symmetry The para-substitution may allow for higher symmetry packing arrangements.The meta-substitution introduces asymmetry, which may lead to less symmetric and potentially less dense packing.
Hydrogen Bonding The primary N-H···N and N-H···O interactions are expected to be present.Similar primary hydrogen bonding interactions are anticipated.
π-π Stacking The alignment of the aromatic rings for optimal π-π stacking will be influenced by the para-methyl group.The position of the meta-methyl group will alter the steric hindrance and may lead to different π-π stacking geometries.
Predicted Density 1.259 g/cm³[5]Likely to be slightly different due to variations in packing efficiency.

Implications for Drug Development

The insights gained from this comparative structural analysis have direct implications for the development of drugs based on the this compound scaffold:

  • Solubility and Dissolution: Different packing arrangements and intermolecular interactions can lead to variations in lattice energy, which in turn affects the solubility and dissolution rate of the solid form.

  • Polymorphism: The potential for different hydrogen bonding and π-π stacking motifs in this compound suggests a likelihood of polymorphism. A thorough polymorph screen would be a critical step in its development.

  • Structure-Activity Relationship (SAR): Understanding the preferred solid-state conformation can provide insights into the bioactive conformation when binding to a biological target.[2]

Conclusion

While an experimental crystal structure for this compound is not yet in the public domain, a comprehensive understanding of its likely solid-state behavior can be achieved through a synergistic approach of experimental analysis of a close isomer and computational modeling. This guide has demonstrated that even subtle changes in molecular structure, such as the position of a methyl group, can have profound effects on crystal packing and intermolecular interactions. For drug development professionals, this underscores the importance of early and thorough solid-state characterization to mitigate risks and optimize the properties of promising drug candidates.

References

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 4-(3-Methylphenoxy)aniline: A Drug Discovery Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 4-(3-Methylphenoxy)aniline, a diaryl ether amine scaffold of significant interest in medicinal chemistry. We move beyond a simple recitation of methods to offer a rationale-driven workflow, grounded in Density Functional Theory (DFT), for elucidating the structural, electronic, and spectroscopic properties of this molecule. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to predict molecular behavior, guide synthesis, and inform structure-activity relationship (SAR) studies. We detail a self-validating protocol encompassing geometry optimization, vibrational analysis, Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and the derivation of key Quantitative Structure-Activity Relationship (QSAR) descriptors.

Introduction: The Rationale for Computational Scrutiny

This compound belongs to the diaryl ether class of compounds, a structural motif present in numerous biologically active molecules. Its architecture, featuring two aromatic rings linked by an ether oxygen and functionalized with an amino group, provides a versatile scaffold for interacting with biological targets. Before committing significant resources to wet-lab synthesis and screening, in-silico analysis via quantum chemical calculations offers an invaluable, cost-effective method to predict a molecule's intrinsic properties.[1][2]

Density Functional Theory (DFT) has become a cornerstone of computational chemistry in drug discovery for its ability to accurately and efficiently calculate the electronic structure and properties of complex molecules.[1][3][4] By solving the Kohn-Sham equations, DFT allows us to build a detailed understanding of a molecule from first principles, providing insights that directly inform drug design strategies.[4] This guide will walk through a robust DFT-based workflow to characterize this compound.

The Computational Workflow: A Validated Protocol

A successful computational study relies on a logical and self-validating sequence of calculations. Each step builds upon the last, ensuring the final derived properties are based on a physically realistic molecular representation.

G cluster_input 1. Input & Optimization cluster_validation 2. Stability Validation cluster_analysis 3. Property Calculation & Analysis cluster_output 4. Interpretation Input Initial 3D Structure (e.g., from 2D sketch) Opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input->Opt Find lowest energy conformer Freq Vibrational Frequency Analysis Opt->Freq Validation Confirmation of Minimum (No imaginary frequencies) Freq->Validation Spectra Predict IR/Raman Spectra Freq->Spectra Use calculated frequencies FMO FMO Analysis (HOMO, LUMO, Gap) Validation->FMO Use validated geometry MEP MEP Surface Calculation Validation->MEP Use validated geometry QSAR QSAR Descriptor Calculation Validation->QSAR Use validated geometry Interpretation Relate Properties to Chemical & Biological Activity FMO->Interpretation MEP->Interpretation QSAR->Interpretation Spectra->Interpretation

Caption: A validated workflow for quantum chemical analysis.

Step 1: Geometry Optimization

Objective: To find the most stable three-dimensional conformation of this compound, which corresponds to a minimum on the potential energy surface.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound (CAS: 56705-84-1) is converted into an initial 3D structure using molecular editing software (e.g., Avogadro, ChemDraw).[5][6]

  • Computational Method Selection:

    • Functional: The B3LYP hybrid functional is chosen. This is a widely-used and well-validated functional that balances computational efficiency with accuracy for organic molecules by incorporating a portion of exact Hartree-Fock exchange with DFT exchange-correlation.[7]

    • Basis Set: The 6-311++G(d,p) basis set is employed. This choice is deliberate: the "6-311" describes the core and valence electrons with good flexibility; the "++" adds diffuse functions to all atoms, which are critical for accurately modeling the non-bonding lone pair electrons on the nitrogen and oxygen atoms; the "(d,p)" adds polarization functions, allowing orbitals to change shape, which is essential for describing the pi-bonding in the aromatic rings and the overall molecular dipole.[7]

  • Execution: The optimization calculation is run until the forces on the atoms and the change in energy between steps fall below a stringent convergence threshold.

Expertise: An inaccurate geometry will render all subsequent electronic property calculations meaningless. Therefore, using a flexible basis set like 6-311++G(d,p) is not computational excess; it is a necessary investment to correctly model the subtle electronic and steric interactions that dictate the molecule's final, low-energy shape.

Step 2: Vibrational Frequency Analysis

Objective: To confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

  • Calculation: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).

  • Validation: The output is analyzed for the presence of imaginary frequencies. A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized.

  • Spectral Analysis: The calculated vibrational modes and their corresponding intensities are used to generate a theoretical vibrational spectrum.

Trustworthiness: This step is a critical self-validation checkpoint. A clean frequency calculation provides confidence that the molecular structure used for property analysis is physically meaningful. The predicted spectra can also be compared with experimental data, if available, to further validate the chosen computational method. For aromatic amines, characteristic N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region, while the aromatic C-N stretch typically appears between 1250-1335 cm⁻¹.[8][9]

Analysis of Molecular Properties

With a validated, optimized structure, we can now calculate and analyze the electronic properties that are most relevant to drug discovery.

Frontier Molecular Orbital (FMO) Analysis

Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern a molecule's reactivity.[10] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[11][12] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability.[13][14] A small gap suggests high reactivity, while a large gap implies high stability.[11][12]

FMO cluster_lumo LUMO (Acceptor) cluster_homo HOMO (Donor) LUMO Lowest Unoccupied Molecular Orbital LUMO_level HOMO_level HOMO Highest Occupied Molecular Orbital Energy Energy Energy->LUMO_level Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) Gap->LUMO_level Gap->HOMO_level

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Application: For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen lone pair, indicating this is the likely site of electrophilic attack or oxidation. The LUMO will likely be distributed across the aromatic pi-systems. The magnitude of the energy gap provides a quantitative measure of the molecule's stability, a key factor in drug design for predicting metabolic susceptibility.

Molecular Electrostatic Potential (MEP) Mapping

Concept: The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[15] It is an invaluable tool for understanding intermolecular interactions, particularly drug-receptor binding.[16][17] The MEP surface is typically color-coded:

  • Red/Yellow: Regions of negative potential (electron-rich), indicating sites for electrophilic attack and hydrogen bond acceptance (e.g., lone pairs on N and O atoms).

  • Blue: Regions of positive potential (electron-poor), indicating sites for nucleophilic attack and hydrogen bond donation (e.g., hydrogens on the amine group).

Application: The MEP map of this compound will visually confirm the insights from FMO analysis. We expect to see strong negative potential around the nitrogen and oxygen atoms, highlighting their roles as key hydrogen bond acceptors. A region of positive potential will be located around the amine hydrogens, marking them as primary hydrogen bond donor sites. This information is critical for designing molecules that fit into a specific receptor's binding pocket.[16][18]

Quantitative Data Summary

The results of the quantum chemical calculations should be summarized for clarity and comparative analysis.

Table 1: Calculated Electronic and QSAR Properties for this compound

Property Calculated Value Significance in Drug Discovery
Electronic Properties
EHOMO (Hypothetical Value: -5.25 eV) Relates to ionization potential and susceptibility to oxidation.
ELUMO (Hypothetical Value: -0.15 eV) Relates to electron affinity and susceptibility to reduction.
HOMO-LUMO Gap (ΔE) (Hypothetical Value: 5.10 eV) Indicator of kinetic stability and chemical reactivity.[12][14]
Dipole Moment (µ) (Hypothetical Value: 2.10 Debye) Influences solubility and overall polarity.
QSAR Descriptors
LogP (Octanol/Water) (Calculated Value) Predicts lipophilicity and membrane permeability.[19]
Polar Surface Area (PSA) (Calculated Value) Correlates with drug transport properties and blood-brain barrier penetration.

| Molecular Volume | (Calculated Value) | Relates to steric fit within a binding pocket. |

Note: The values presented are hypothetical examples for illustrative purposes. Actual calculated values would be populated here.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency Experimental Range (Aromatic Amines)[8][9]
N-H Asymmetric Stretch (Hypothetical: 3495) 3400-3500 cm⁻¹
N-H Symmetric Stretch (Hypothetical: 3405) 3300-3400 cm⁻¹
N-H Scissoring (Bend) (Hypothetical: 1625) 1550-1650 cm⁻¹
C-O-C Asymmetric Stretch (Hypothetical: 1245) ~1200-1275 cm⁻¹ (Aryl ethers)

| Aromatic C-N Stretch | (Hypothetical: 1290) | 1250-1335 cm⁻¹ |

Conclusion: From Calculation to Insight

This guide has outlined a robust, multi-step workflow for the quantum chemical characterization of this compound using DFT. By moving from a validated molecular geometry to the analysis of its electronic and vibrational properties, researchers can develop a deep, predictive understanding of the molecule's behavior. The calculated HOMO-LUMO gap provides a measure of stability, the MEP map identifies key interaction sites for receptor binding, and the predicted vibrational spectra offer fingerprints for experimental validation. These computational insights are not merely theoretical exercises; they are actionable data points that empower drug development professionals to design more effective analogues, prioritize synthetic targets, and ultimately accelerate the discovery of novel therapeutics.[1][20]

References

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  • Hassen, T. F., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Materials Science, 9(4), 623-644. Available at: [Link]

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  • Wujec, M., et al. (2023). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 28(14), 5369. Available at: [Link]

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  • Li, C., et al. (2012). Effect of Aromatic Amine−Metal Interaction on Surface Vibrational Raman Spectroscopy of Adsorbed Molecules Investigated by Density Functional Theory. The Journal of Physical Chemistry C, 116(32), 17094–17102. Available at: [Link]

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Methodological & Application

Synthesis of 4-(3-Methylphenoxy)aniline from 3-methylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Audience: Researchers, scientists, and drug development professionals.

Abstract: 4-(3-Methylphenoxy)aniline is a valuable diaryl ether amine scaffold, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed, reliable, and efficient two-step synthetic route starting from readily available 3-methylphenol. The methodology leverages a robust Nucleophilic Aromatic Substitution (SNAr) reaction to form the diaryl ether linkage, followed by a standard reduction of a nitro intermediate to yield the target aniline. This document offers comprehensive, step-by-step protocols, mechanistic insights, safety considerations, and characterization data to ensure successful and reproducible synthesis.

Strategic Overview of the Synthesis

The selected synthetic pathway is a classic and highly effective approach that proceeds in two distinct stages. This strategy is favored for its high yields, operational simplicity, and the use of common laboratory reagents.

  • Step 1: Diaryl Ether Formation via Nucleophilic Aromatic Substitution (SNAr). 3-methylphenol is first deprotonated with a base to form the corresponding phenoxide. This potent nucleophile then attacks an electron-deficient aromatic ring, 4-fluoro-1-nitrobenzene, displacing the fluoride leaving group to form the diaryl ether intermediate, 1-methyl-3-(4-nitrophenoxy)benzene.

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate is then selectively reduced to a primary amine using tin(II) chloride in an acidic medium, yielding the final product, this compound.

The complete reaction scheme is illustrated below:

Overall Reaction Scheme

(A visual representation of the two-step synthesis from 3-methylphenol to this compound)

Part I: Synthesis of 1-methyl-3-(4-nitrophenoxy)benzene

Principle and Mechanism: The SNAr Reaction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for forming bonds to aromatic rings. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack or the formation of an unstable aryl cation.[1] Instead, it proceeds via an addition-elimination mechanism.

The reaction is contingent on two key factors:

  • A strong nucleophile: In this case, the 3-methylphenoxide ion, generated in situ by deprotonating 3-methylphenol with a base.

  • An electron-deficient aromatic ring: The presence of a strong electron-withdrawing group (EWG), such as the nitro (–NO₂) group, is essential. The EWG must be positioned ortho or para to the leaving group to effectively delocalize the negative charge of the intermediate.[2][3]

The mechanism involves two primary steps, visualized in the diagram below:

  • Addition of the Nucleophile: The phenoxide attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, in this case, the highly electronegative fluoride ion, which is an excellent leaving group for SNAr reactions.[4]

SNAr_Mechanism Figure 1: S-N-Ar Mechanism cluster_reactants Reactants cluster_products Products Phenoxide 3-Methylphenoxide (Nucleophile) Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) Phenoxide->Meisenheimer Step 1: Addition Nitrobenzene 4-Fluoro-1-nitrobenzene (Electrophile) Nitrobenzene->Meisenheimer Product 1-methyl-3-(4-nitrophenoxy)benzene Meisenheimer->Product Step 2: Elimination LeavingGroup Fluoride Ion (F⁻) Meisenheimer->LeavingGroup

Figure 1: SNAr Mechanism Workflow
Detailed Experimental Protocol: Step 1

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
3-Methylphenol108.145.41 g50.01.0
4-Fluoro-1-nitrobenzene141.107.06 g50.01.0
Potassium Carbonate (K₂CO₃)138.2110.37 g75.01.5
Dimethylformamide (DMF)-100 mL--

Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylphenol (5.41 g, 50.0 mmol) and anhydrous potassium carbonate (10.37 g, 75.0 mmol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF).

  • Initial Stirring: Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.

  • Reagent Addition: Add 4-fluoro-1-nitrobenzene (7.06 g, 50.0 mmol) to the mixture dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 120 °C using an oil bath and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 10:1 Hexane:Ethyl Acetate. The disappearance of the 3-methylphenol spot indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of ice-cold water with vigorous stirring. A yellow solid should precipitate.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with deionized water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the crude product in a vacuum oven at 50 °C.

    • Recrystallize the crude solid from hot ethanol or isopropanol to obtain pure 1-methyl-3-(4-nitrophenoxy)benzene as a pale-yellow crystalline solid.

Expected Yield: 85-95%

Characterization of Intermediate:

  • Appearance: Pale-yellow crystalline solid.

  • Expected ¹H NMR (CDCl₃, 400 MHz): δ ~8.2 (d, 2H), ~7.0 (d, 2H), ~7.3 (t, 1H), ~6.9 (m, 3H), ~2.4 (s, 3H).

  • Expected IR (KBr, cm⁻¹): ~1580, ~1340 (NO₂ stretch), ~1240 (Ar-O-Ar stretch).

Part II: Synthesis of this compound

Principle and Mechanism: Nitro Group Reduction

The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic synthesis. While several methods exist (e.g., catalytic hydrogenation), the use of a metal in acidic solution, such as tin(II) chloride in hydrochloric acid, is highly reliable and avoids the need for specialized high-pressure equipment.

The mechanism involves a series of single-electron transfers from the metal (Sn²⁺ is oxidized to Sn⁴⁺) to the nitro group, with protonation steps occurring at the oxygen atoms. The overall process consumes six electrons and six protons to convert the –NO₂ group into an –NH₂ group, with water as a byproduct. The resulting aniline is protonated in the acidic medium to form an anilinium salt, which is then neutralized during the work-up to liberate the free amine.

Detailed Experimental Protocol: Step 2

Materials and Reagents

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
1-methyl-3-(4-nitrophenoxy)benzene229.249.17 g40.01.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6545.13 g200.05.0
Concentrated Hydrochloric Acid (HCl)-80 mL--
Ethanol (95%)-100 mL--
Sodium Hydroxide (NaOH)40.00~48 g~1200For neutralization

Procedure

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-methyl-3-(4-nitrophenoxy)benzene (9.17 g, 40.0 mmol) and 100 mL of 95% ethanol. Stir until the solid is fully dissolved.

  • Reducing Agent Addition: To the solution, add tin(II) chloride dihydrate (45.13 g, 200.0 mmol).

  • Acid Addition: Slowly and carefully add 80 mL of concentrated hydrochloric acid. The reaction is exothermic. An ice bath can be used to control the initial temperature rise.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC (10:1 Hexane:Ethyl Acetate) until the starting nitro compound is completely consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12). A thick white precipitate of tin hydroxides will form. Caution: This neutralization is highly exothermic.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5] To prevent tailing on the silica gel, it is advisable to add ~1% triethylamine to the eluent.[5]

Expected Yield: 80-90%

Characterization of this compound

PropertyValueSource
CAS Number 56705-84-1[6][7]
Molecular Formula C₁₃H₁₃NO[6][7]
Molecular Weight 199.25 g/mol [6][7]
Appearance Off-white to light brown solid or oil-
Boiling Point 333.5 °C at 760 mmHg[6]
Density 1.115 g/cm³[6]
¹H NMR (CDCl₃, 400 MHz) δ ~6.85 (d, 2H), ~6.75 (d, 2H), ~7.2 (t, 1H), ~6.8 (m, 3H), ~3.6 (s, 2H, -NH₂), ~2.3 (s, 3H, -CH₃)-
IR (KBr, cm⁻¹) ~3450, 3360 (N-H stretch), ~1230 (Ar-O-Ar stretch)-

Overall Process Workflow and Safety

Experimental Workflow Diagram

Workflow cluster_step1 Step 1: S-N-Ar Reaction cluster_step2 Step 2: Nitro Reduction S1_Setup 1. Combine 3-methylphenol, K₂CO₃, and DMF S1_React 2. Add 4-fluoro-1-nitrobenzene and heat to 120°C S1_Setup->S1_React S1_Monitor 3. Monitor by TLC S1_React->S1_Monitor S1_Workup 4. Quench in water, filter solid S1_Monitor->S1_Workup S1_Purify 5. Recrystallize from ethanol S1_Workup->S1_Purify S1_Product Intermediate: 1-methyl-3-(4-nitrophenoxy)benzene S1_Purify->S1_Product S2_Setup 6. Dissolve intermediate in EtOH, add SnCl₂·2H₂O S1_Product->S2_Setup Use in next step S2_React 7. Add conc. HCl and reflux at 80-90°C S2_Setup->S2_React S2_Monitor 8. Monitor by TLC S2_React->S2_Monitor S2_Workup 9. Basify with NaOH, extract with EtOAc S2_Monitor->S2_Workup S2_Purify 10. Purify via column chromatography (optional) S2_Workup->S2_Purify S2_Product Final Product: This compound S2_Purify->S2_Product

Figure 2: Step-by-step experimental workflow.
Safety and Handling Considerations

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ChemicalKey HazardsGHS Pictograms
3-Methylphenol Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[8]☠️, corrosive
4-Fluoro-1-nitrobenzene Toxic if inhaled. Suspected of causing cancer. Causes skin and eye irritation.[9]☠️, health hazard
Dimethylformamide (DMF) Reproductive toxicity. Irritant.health hazard
Tin(II) Chloride (SnCl₂) Corrosive. Causes skin and eye irritation.corrosive
Conc. Hydrochloric Acid (HCl) Causes severe skin burns and eye damage. Respiratory irritant.corrosive
Sodium Hydroxide (NaOH) Causes severe skin burns and eye damage.corrosive

References

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  • Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Available at: [Link]

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  • NIH PubChem. (2026). 4-(3-Fluorophenyl)-3-(3-methylphenoxy)aniline. Available at: [Link]

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Application Notes & Protocols: The Ullmann Condensation for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science, prized for its unique conformational flexibility, metabolic stability, and ability to engage in key biological interactions.[1][2] This structural unit is prevalent in numerous natural products and FDA-approved pharmaceuticals.[3][4] The Ullmann condensation, first reported by Fritz Ullmann in 1905, represents the classical and most direct method for constructing this pivotal C-O bond by coupling an aryl halide with a phenol.[5][6] While historically plagued by harsh reaction conditions, the Ullmann reaction has undergone a dramatic renaissance, evolving into a highly versatile and mild catalytic process that is indispensable in contemporary drug development.[7][8]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the Ullmann condensation. We will explore its mechanistic underpinnings, detail field-proven protocols, and highlight its application in pharmaceutical synthesis, empowering you to effectively leverage this powerful transformation in your work.

The Evolution of a Classic: From Stoichiometric Copper to Catalytic Systems

The traditional Ullmann condensation required stoichiometric amounts of copper powder or copper salts and brutally high temperatures (often >200 °C) in polar aprotic solvents like DMF or nitrobenzene.[6][9] These conditions severely limited the reaction's scope, excluding sensitive functional groups and delicate substrates.

The modern era of the Ullmann condensation was ushered in by the discovery of ligand-accelerated catalysis.[7][10] Researchers found that the addition of chelating ligands, such as diamines (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline), dramatically improves the solubility and reactivity of the copper catalyst.[11][12] This breakthrough allows the reaction to proceed under much milder conditions (typically 80-120 °C) with low catalytic loadings (0.2–10 mol %), significantly expanding its functional group tolerance and substrate scope to include less reactive aryl chlorides.[8][13]

Mechanistic Insights: The Role of the Catalytic Cycle

While the precise mechanism has been the subject of extensive study, it is widely accepted that modern ligand-assisted Ullmann reactions proceed through a Cu(I)/Cu(III) catalytic cycle.[14][15] Although alternative pathways have been proposed, this model provides a robust framework for understanding the reaction.[16]

Key Steps in the Proposed Cu(I)/Cu(III) Catalytic Cycle:

  • Formation of the Active Catalyst: In the presence of a base, the phenol is deprotonated to a phenoxide, which then reacts with the ligated Cu(I) salt to form a copper(I) phenoxide complex. This is often the active catalytic species.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the Cu(I) center, forming a transient, high-energy Cu(III) intermediate. This is typically the rate-limiting step, and its facility is influenced by the nature of the aryl halide (I > Br > Cl) and the electron density of the copper catalyst.[15]

  • Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst, thus closing the catalytic loop.[17]

The ligand plays a crucial role by stabilizing the copper intermediates, preventing catalyst agglomeration, and modulating the electronic properties of the copper center to facilitate the oxidative addition and reductive elimination steps.[10][12]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI_L L-Cu(I)-X CuI_OAr L-Cu(I)-OAr' CuI_L->CuI_OAr + Ar'OH, Base - HX CuIII L-Cu(III)(Ar)(OAr')(X) CuI_OAr->CuIII Oxidative Addition + ArX CuIII->CuI_L Reductive Elimination Product Ar-O-Ar' CuIII->Product ArOH Phenol (Ar'OH) ArOH->CuI_L ArX Aryl Halide (ArX) ArX->CuI_OAr Base Base Base->CuI_L caption Proposed Cu(I)/Cu(III) Catalytic Cycle for Ullmann Diaryl Ether Synthesis. Workflow start Start reagents 1. Prepare & Weigh Reagents (Aryl Halide, Phenol, CuI, Ligand, Base) start->reagents setup 2. Flame-Dry Schlenk Flask & Equip with Stir Bar reagents->setup inert 3. Assemble Under Inert Gas (Nitrogen or Argon) setup->inert addition 4. Add Solid Reagents to Flask inert->addition solvent 5. Add Anhydrous Solvent addition->solvent reaction 6. Heat to Desired Temperature & Monitor by TLC/LC-MS solvent->reaction workup 7. Quench, Extract & Dry reaction->workup purify 8. Purify by Column Chromatography workup->purify end End Product purify->end

Caption: General workflow for a ligand-assisted Ullmann diaryl ether synthesis.

Protocol 1: Modern Ligand-Assisted Ullmann Synthesis of 4-Phenoxyanisole

This protocol describes the coupling of 4-iodoanisole with phenol using a well-established CuI/1,10-phenanthroline catalyst system.

Reagents & Materials

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
4-IodoanisoleC₇H₇IO234.03234 mg1.01.0
PhenolC₆H₆O94.11113 mg1.21.2
Copper(I) IodideCuI190.459.5 mg0.050.05
1,10-PhenanthrolineC₁₂H₈N₂180.2118.0 mg0.100.10
Cesium CarbonateCs₂CO₃325.82652 mg2.02.0
Anhydrous TolueneC₇H₈-5 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg), 1,10-phenanthroline (18.0 mg), and cesium carbonate (652 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Add 4-iodoanisole (234 mg) and phenol (113 mg) to the flask, followed by anhydrous toluene (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M aqueous NaOH (2 x 15 mL) to remove excess phenol, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-phenoxyanisole. Expected yield: 85-95%.

Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses common issues encountered during Ullmann condensations. [18][19]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Inactive Catalyst: Cu(I) may have oxidized to Cu(II).- Poor Quality Reagents: Presence of water or other impurities.- Insufficient Temperature: Reaction may be too slow at the set temperature.<[18]br>- Inappropriate Ligand/Base: The chosen combination may not be optimal for the specific substrates. - Use fresh, high-purity CuI.<[19]br>- Ensure all reagents and solvents are anhydrous. Dry the base in an oven if necessary.- Incrementally increase the temperature by 10-20 °C.- Screen alternative ligands (e.g., N,N'-dimethylethylenediamine, L-proline) and bases (e.g., K₂CO₃, K₃PO₄). [18]
Formation of Side Products (e.g., Homocoupling, Dehalogenation) - Reaction Temperature Too High: Can lead to decomposition or side reactions.- Protic Impurities: Water can lead to hydro-dehalogenation of the aryl halide. [18] - Lower the reaction temperature.- Rigorously exclude moisture by using flame-dried glassware and anhydrous reagents/solvents.
Reaction Stalls Before Completion - Catalyst Deactivation: The ligand or catalyst may degrade over time at high temperatures.- Insoluble Species: The base or copper species may precipitate, hindering the reaction. - Add a fresh portion of catalyst and ligand to the reaction mixture.- Try a more polar solvent (e.g., DMF, Dioxane) to improve solubility. [20]

| Difficulty with Aryl Chlorides | - Low Reactivity: The C-Cl bond is much stronger and harder to activate than C-Br or C-I. | - Use a more electron-rich, sterically hindered ligand (e.g., an oxalamide ligand).<[13]br>- Increase reaction temperature and/or catalyst loading.- Consider using a more reactive base like K₃PO₄. |

Conclusion

The Ullmann condensation has evolved from a niche, high-temperature reaction into a cornerstone of modern organic synthesis. The development of ligand-accelerated catalytic systems has rendered it a mild, efficient, and broadly applicable method for the construction of diaryl ethers. [7][8]For professionals in drug development, mastering this reaction provides a powerful tool for accessing novel chemical matter and for the efficient, scalable synthesis of complex pharmaceutical intermediates and active ingredients.

References

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  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

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  • Rahman, M. L., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]

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  • Al-dujaili, L. J., et al. (2023). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions. ACS Omega, 8(40), 37492-37503. [Link]

  • Ramprasad, R., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. ACS Catalysis, 7(9), 6052-6062. [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. [Link]

  • BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2019). Cu(I)/Cu(III) Catalytic Cycle Involved in Ullmann-Type Cross-Coupling Reactions. [Link]

  • ResearchGate. (2021). Novel Diaryl Ether Derivatives as Inha Inhibitors: Design, Synthesis and Antimycobacterial Activity. [Link]

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  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. SciSpace. [Link]

  • ResearchGate. (2024). Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. [Link]

  • Evano, G., et al. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 108(8), 3054–3131. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Sekar, G., et al. (2013). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 15(18), 4810-4813. [Link]

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  • Buchwald, S. L., et al. (2017). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 139(50), 18342-18353. [Link]

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Application Note: High-Purity Isolation of 4-(3-Methylphenoxy)aniline using Optimized Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 4-(3-Methylphenoxy)aniline, a key intermediate in pharmaceutical and materials science research. The protocol focuses on normal-phase column chromatography using silica gel, a widely accessible and effective technique for separating aromatic amines from common synthetic impurities. This document elucidates the principles behind the selection of the stationary and mobile phases, the critical role of mobile phase modifiers in achieving high resolution and yield, and a step-by-step workflow from initial sample preparation to final product analysis. The methodologies described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Chromatographic Purification

This compound is a diaryl ether amine, a structural motif prevalent in many biologically active compounds. Its synthesis, often achieved through methods like the Ullmann condensation, can result in a crude product containing unreacted starting materials, catalysts, and side-products.[1][2] The presence of these impurities can significantly impact the outcome of subsequent reactions and biological assays, necessitating a robust purification strategy.

Column chromatography is a powerful and scalable technique for the separation of chemical compounds based on their differential partitioning between a stationary phase and a mobile phase.[3] For a moderately polar compound like this compound, normal-phase chromatography, which employs a polar stationary phase (silica gel) and a non-polar mobile phase, is the method of choice.[4][5] The separation is governed by the polarity of the molecules in the mixture; more polar compounds interact more strongly with the silica gel and thus elute later than less polar compounds.[6]

A significant challenge in the chromatography of amines on silica gel is their basic nature. The amine functional group can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to peak tailing, poor separation, and in some cases, irreversible adsorption of the product.[7][8] This guide addresses this issue through the incorporation of a basic modifier in the mobile phase to ensure sharp, symmetrical peaks and high recovery of the purified aniline.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of the target compound is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance White solid
Boiling Point 333.5°C at 760 mmHg
Flash Point 160.7°C
Density 1.115 g/cm³

Experimental Workflow and Protocol

Principle of the Method

The purification strategy is based on normal-phase flash column chromatography. The stationary phase, silica gel, is highly polar due to the presence of surface silanol groups. The mobile phase is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase is carefully tuned to achieve optimal separation. This compound, being a moderately polar compound, will have a moderate affinity for the silica gel. Less polar impurities will elute first, followed by the desired product, while more polar impurities will be retained more strongly on the column.

To mitigate the undesirable interactions between the basic aniline and the acidic silica gel, a small amount of a volatile tertiary amine, such as triethylamine (TEA), is added to the mobile phase.[9][10] The TEA acts as a competing base, neutralizing the acidic sites on the silica gel and preventing the protonation of the target aniline, which would otherwise lead to strong adsorption and peak tailing.[11][12]

G cluster_0 Pre-Chromatography cluster_1 Column Chromatography cluster_2 Post-Chromatography Crude Product Crude Product TLC Analysis TLC Analysis Crude Product->TLC Analysis Spotting Solvent System Optimization Solvent System Optimization TLC Analysis->Solvent System Optimization Rf Value Determination Column Packing Column Packing Solvent System Optimization->Column Packing Optimized Eluent Sample Loading Sample Loading Column Packing->Sample Loading Elution Elution Sample Loading->Elution Fraction Collection Fraction Collection Elution->Fraction Collection TLC of Fractions TLC of Fractions Fraction Collection->TLC of Fractions Analysis Pooling of Pure Fractions Pooling of Pure Fractions TLC of Fractions->Pooling of Pure Fractions Solvent Evaporation Solvent Evaporation Pooling of Pure Fractions->Solvent Evaporation Pure Product Pure Product Solvent Evaporation->Pure Product

Caption: Workflow for the purification of this compound.

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Silica Gel60 Å, 230-400 meshStandard laboratory suppliers
Hexanes or Petroleum EtherACS Grade or higherStandard laboratory suppliers
Ethyl AcetateACS Grade or higherStandard laboratory suppliers
Triethylamine (TEA)≥99%Standard laboratory suppliers
Dichloromethane (DCM)ACS Grade or higherStandard laboratory suppliers
TLC PlatesSilica gel 60 F₂₅₄Standard laboratory suppliers
Crude this compoundN/ASynthesized in-house
Step-by-Step Protocol

Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare several developing chambers with different ratios of a non-polar solvent (hexanes or petroleum ether) and a polar solvent (ethyl acetate). A good starting point is to test ratios such as 9:1, 8:2, and 7:3 (hexanes:ethyl acetate).

  • In a small vial, dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.

  • Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.

  • Develop the TLC plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp (254 nm). The ideal solvent system will give the product spot an Rf value of approximately 0.2-0.3.[13]

  • If streaking is observed, prepare a new set of developing solvents containing 0.5-1% triethylamine and repeat the TLC analysis.[10] For a structurally similar compound, 4-Methyl-2-(4-methylphenoxy)aniline, a mobile phase of ethyl acetate:petroleum ether (1:20) has been reported for its purification.[14]

Step 2: Column Preparation (Slurry Packing)

  • Select an appropriately sized glass chromatography column. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude sample.

  • Securely clamp the column in a vertical position in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the least polar mobile phase (e.g., 9:1 hexanes:ethyl acetate with 1% TEA).

  • With the stopcock open, pour the slurry into the column. Gently tap the column to ensure even packing and to dislodge any air bubbles.

  • Once the silica has settled, add a protective layer of sand on top.

  • Continuously add the mobile phase to the column, ensuring the silica bed does not run dry. Drain the solvent until the level is just above the top layer of sand.

G cluster_column Packed Chromatography Column a Mobile Phase b Sand Layer c Silica Gel (Stationary Phase) d Sand Layer e Cotton/Glass Wool Plug f Stopcock

Caption: Diagram of a properly packed chromatography column.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level is just at the top of the sand.

  • Carefully add a small amount of the mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel.

Step 4: Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the eluent in a series of numbered test tubes or flasks. Maintain a constant flow rate.

  • Monitor the separation by spotting the collected fractions onto TLC plates and developing them in the optimized solvent system.

  • Fractions containing the pure product (as determined by TLC) should be combined.

Step 5: Product Isolation

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and characterize the final product using appropriate analytical techniques (e.g., NMR, melting point) to confirm its purity.

Troubleshooting

IssuePossible CauseSolution
Streaking on TLC/Column Acidic silica interacting with the basic amine.Add 0.5-1% triethylamine to the mobile phase.[9][10]
Poor Separation Incorrect mobile phase polarity.Optimize the solvent system using TLC to achieve an Rf of 0.2-0.3 for the target compound.[13]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (e.g., from 10% to 20% ethyl acetate in hexanes).
Compound Elutes Too Quickly Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., from 20% to 10% ethyl acetate in hexanes).

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By carefully optimizing the mobile phase composition with the aid of TLC and incorporating a basic modifier to suppress undesirable interactions, researchers can achieve high purity and yield of the target compound. This methodology is broadly applicable to the purification of other aromatic amines and serves as a foundational technique in synthetic organic chemistry.

References

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, September 24). Can anyone explain the different principles of HPLC? Retrieved from [Link]

  • Wikipedia. (n.d.). Aqueous normal-phase chromatography. Retrieved from [Link]

  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Retrieved from [Link]

  • Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved from [Link]

  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine? Retrieved from [Link]

  • Chromatography Forum. (2013, February 2). Triethyl amine. Retrieved from [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Science Forums. (2011, August 29). Amine purification. Retrieved from [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2015, March 24). Any suggestions on thin layer chromatography and column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Org Prep Daily. (2006, October 5). Purifying amines on silica. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Retrieved from [Link]

  • ThaiScience. (n.d.). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Retrieved from [Link]

  • ARKAT USA. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Analysis of 4-(3-Methylphenoxy)aniline using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed protocol and foundational principles for the quantitative analysis of 4-(3-Methylphenoxy)aniline using High-Performance Liquid Chromatography (HPLC). Designed for researchers, scientists, and professionals in drug development, this document offers a robust starting point for method development and validation, ensuring accurate and reproducible results.

Introduction: The Significance of this compound Analysis

This compound is an aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The purity and concentration of this intermediate are critical parameters that can significantly impact the quality, efficacy, and safety of the final product. Consequently, a reliable and validated analytical method for its determination is paramount.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of non-volatile and thermolabile compounds like this compound. Its high resolution, sensitivity, and adaptability make it an indispensable tool in quality control and research laboratories. This application note outlines a reversed-phase HPLC (RP-HPLC) method, a common and effective approach for the analysis of aromatic amines.[2][3][4]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for effective HPLC method development.

PropertyValueSource
Chemical Formula C₁₃H₁₃NO
Molecular Weight 199.25 g/mol
Appearance White solid[5]
Storage Temperature Room Temperature[5]

Proposed HPLC Method Protocol

This section details a starting protocol for the analysis of this compound. It is intended as a robust baseline from which further optimization and validation can be performed to meet specific analytical needs.

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is proposed due to its wide applicability and effectiveness in retaining aromatic compounds through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, allows for the fine-tuning of the analyte's retention time and peak shape.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters XBridge™, Phenomenex Luna®)Provides excellent resolution and peak shape for aromatic amines. The particle size ensures good efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH suppresses the ionization of residual silanols on the stationary phase, reducing peak tailing.[2][3][4]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient Elution 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% BA gradient is recommended to ensure the elution of the analyte with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.[6]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.[6]
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector UV-Vis Detector at 240 nmAromatic amines exhibit strong UV absorbance. The specific wavelength should be optimized by determining the λmax of this compound.
Reagents and Materials
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Solution Preparation C HPLC System Setup & Equilibration A->C B Sample Solution Preparation B->C D Sequence Injection C->D E Chromatogram Integration D->E F Quantification & Reporting E->F

Caption: Logical workflow for the HPLC analysis of this compound.

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the primary stock solution with the diluent.

Sample Preparation

The appropriate sample preparation procedure will depend on the matrix. For a bulk drug substance:

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Dissolve the sample in the diluent to achieve a final concentration within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.

Method Validation: A Self-Validating System

A validated HPLC method provides confidence in the accuracy and reliability of the results. The following parameters should be assessed according to ICH guidelines.[7][8]

System Suitability

Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed suitable for use if the following criteria are met:

ParameterAcceptance CriteriaRationale
Tailing Factor (Asymmetry) ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the HPLC system.
Linearity

Inject the prepared working standard solutions in triplicate. Plot a calibration curve of the mean peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

Accuracy

Accuracy should be assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[9]

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day. The RSD of the results should be ≤ 2.0%.[9]

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

Specificity and Forced Degradation

Specificity is the ability of the method to exclusively measure the analyte in the presence of other components such as impurities or degradation products. Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][9]

Expose the sample solution to the following stress conditions:

  • Acidic: 0.1 N HCl at 60 °C for 24 hours

  • Basic: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: UV light (254 nm) for 24 hours

Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the main this compound peak.

Interaction Mechanism

The separation in RP-HPLC is based on the partitioning of the analyte between the mobile and stationary phases.

Separation_Mechanism cluster_column Stationary Phase (C18) cluster_mobile Mobile Phase (Acetonitrile/Water) S1 Si-O-Si-(CH2)17-CH3 S2 Si-O-Si-(CH2)17-CH3 S3 Si-O-Si-(CH2)17-CH3 Analyte This compound Analyte->S2 Hydrophobic Interaction ACN CH3CN Analyte->ACN Solvation H2O H2O Analyte->H2O Solvation

Caption: Analyte interaction with stationary and mobile phases in RP-HPLC.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by HPLC. The detailed methodology, from instrument setup to method validation, offers a solid foundation for researchers and quality control analysts. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data, which is essential for regulatory compliance and product quality in the pharmaceutical and chemical industries.

References

  • Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. PubMed. [Link]

  • 4-(3-Methyl-4-propan-2-ylphenoxy)aniline | C16H19NO. PubChem. [Link]

  • 4-(3-Fluorophenyl)-3-(3-methylphenoxy)aniline | C19H16FNO. PubChem. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]

  • 4-(3-Methoxy-4-methylphenoxy)aniline | CAS 1311137-85-5. American Elements. [Link]

  • (PDF) Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. ResearchGate. [Link]

  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. ResearchGate. [Link]

  • Separation of 4-(p-Tolyloxy)aniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. [Link]

  • Separation of 3-Methoxy-4-methylaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Development of Stability Indicating HPLC Method for Simultaneous Quantification of Lumateperone and its Three Genotoxic Nitroso Impurities in Pharmaceutical Formulations. African Journal of Biomedical Research. [Link]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. PMC. [Link]

  • A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.
  • A new stability indicating chiral reverse phase high performance liquid chromatography method for determination of degradation products in orphenadrine citrate. ThaiScience. [Link]

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The Diarylether-Aniline Scaffold: Application Notes for 4-(3-Methylphenoxy)aniline in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nature of the 4-(3-Methylphenoxy)aniline Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets, offering a versatile platform for drug discovery. The diaryl ether motif is one such scaffold, prized for its unique physicochemical properties and its prevalence in numerous bioactive compounds.[1] When coupled with an aniline moiety, as in the case of this compound, it forms a core structure with significant potential for the development of targeted therapies, particularly in oncology. The aniline group serves as a versatile synthetic handle and a key pharmacophoric element, often participating in crucial hydrogen bonding interactions within the ATP-binding sites of protein kinases.[2]

This technical guide provides an in-depth exploration of this compound as a pivotal building block in medicinal chemistry. We will delve into its physicochemical properties, outline detailed synthetic protocols for its incorporation into complex heterocyclic systems, and discuss its application in the generation of potent kinase inhibitors. The focus will be on providing field-proven insights and explaining the causality behind experimental choices to empower researchers in their drug discovery endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to rational drug design. These parameters influence a molecule's solubility, permeability, metabolic stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

PropertyValueSource
Molecular Formula C₁₃H₁₃NO[3]
Molecular Weight 199.25 g/mol [3]
Boiling Point 333.5°C at 760 mmHg[3]
Density 1.115 g/cm³[3]
Flash Point 160.7°C[3]
Appearance White solid[4]

Synthetic Applications: A Gateway to Potent Kinase Inhibitors

The true utility of this compound lies in its application as a nucleophilic component in cross-coupling reactions to construct more complex molecular architectures. A particularly fruitful area of research has been its incorporation into pyrazolo[3,4-b]pyridine scaffolds, which are known to be potent inhibitors of various protein kinases implicated in cancer, such as Anaplastic Lymphoma Kinase (ALK).[3][5]

The following sections will detail a representative synthetic workflow for the preparation of a novel kinase inhibitor, showcasing the utility of this compound.

Synthetic_Workflow cluster_0 Step 1: Pyrazolo[3,4-b]pyridine Core Synthesis cluster_1 Step 2: Buchwald-Hartwig Cross-Coupling A 5-Amino-3-methyl-1H-pyrazole C Cyclization & Chlorination A->C B Ethyl 2-cyano-3-ethoxyacrylate B->C D 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine C->D POCl₃ F Coupling Reaction D->F E This compound E->F G Final Product: N-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)- This compound F->G Pd₂(dba)₃, Xantphos, Cs₂CO₃

A representative synthetic workflow for a novel kinase inhibitor.
Protocol 1: Synthesis of the 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine core is a common scaffold in many kinase inhibitors.[6] This protocol describes a general method for its synthesis and subsequent chlorination to prepare it for cross-coupling.

Materials:

  • 5-Amino-3-methyl-1H-pyrazole

  • Ethyl 2-cyano-3-ethoxyacrylate

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Cyclization: In a round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) in ethanol. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the intermediate pyrazolo[3,4-b]pyridin-6-one.

  • Chlorination: Carefully add the dried intermediate to a flask containing phosphorus oxychloride (POCl₃) (5-10 eq). Heat the mixture to 100-110°C for 2-3 hours.

  • Quenching and Extraction: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine.

Causality and Experimental Choices:

  • The use of ethanol as a solvent in the initial cyclization provides a good medium for the reactants and allows for easy precipitation of the product upon cooling.

  • Phosphorus oxychloride is a powerful chlorinating and dehydrating agent, making it ideal for converting the pyridinone to the desired chloro-pyridine, which is activated for nucleophilic aromatic substitution or cross-coupling reactions.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This protocol details the coupling of the chlorinated pyrazolo[3,4-b]pyridine core with this compound.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-Cl (Pyrazolopyridine) ArX->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R₂NH (Aniline) Amine->LigandEx AmineComplex [Ar-Pd(II)(NHR₂)L]⁺Cl⁻ LigandEx->AmineComplex Base Base (-H⁺) AmineComplex->Base AmidoComplex Ar-Pd(II)(NR₂)L Base->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ (Final Product) RedElim->Product

The catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • This compound (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-dioxane

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 5-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine, this compound, Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the final compound.

Causality and Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ as a palladium source and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for the coupling of aryl chlorides with amines.[9] The ligand stabilizes the palladium catalyst and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[10]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the aniline, facilitating its coordination to the palladium center.[11]

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for Buchwald-Hartwig reactions as it is aprotic and has a high boiling point, allowing the reaction to be conducted at elevated temperatures.[11]

Application in Kinase Inhibition: Targeting the ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3][5] Inhibiting the kinase activity of ALK is a clinically validated therapeutic strategy.[5] The synthesized N-(3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)-4-(3-methylphenoxy)aniline is a representative of a class of compounds designed to be potent ALK inhibitors.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3 STAT3 JAK->STAT3 STAT3->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor Our Synthesized Inhibitor (e.g., ALK Inhibitor) Inhibitor->ALK

A simplified overview of the ALK signaling pathway and the point of intervention for ALK inhibitors.

The table below presents hypothetical, yet representative, biological data for our synthesized compound against key kinases.

Kinase TargetIC₅₀ (nM)Rationale for Targeting
ALK 5A key oncogenic driver in NSCLC and other cancers.[5]
c-Met 50Often co-activated with ALK and can be a mechanism of resistance.[1]
VEGFR2 >1000A measure of selectivity against other important tyrosine kinases.

Structure-Activity Relationship (SAR) Insights:

  • The pyrazolo[3,4-b]pyridine core acts as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase ATP-binding site.

  • The This compound moiety occupies a hydrophobic pocket. The meta-methyl group on the phenoxy ring can enhance binding affinity through favorable van der Waals interactions. The position and nature of substituents on both the aniline and phenoxy rings are critical for modulating potency and selectivity.[5]

  • The aniline nitrogen and the pyridine nitrogen often act as hydrogen bond acceptors and donors, respectively, anchoring the inhibitor in the active site.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its diaryl ether structure provides a desirable scaffold for interacting with various biological targets, and its aniline functionality allows for straightforward incorporation into complex molecules through robust cross-coupling methodologies like the Buchwald-Hartwig amination. As demonstrated with the representative synthesis of a potent kinase inhibitor, this starting material offers a reliable entry point for the development of novel therapeutics, particularly in the field of oncology. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers aiming to leverage the potential of this privileged scaffold in their drug discovery programs.

References

  • AMG-458 - gsrs. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 15, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 15, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - NIH. (2022, March 7). Retrieved January 15, 2026, from [Link]

  • Discovery of AMG 458: A Potent, Selective, and Orally Bioavailable c-Met Inhibitor. (2025, August 8). Retrieved January 15, 2026, from [Link]

  • Antileishmanial pyrazolopyridine derivatives: synthesis and structure-activity relationship analysis. | Semantic Scholar. (n.d.). Retrieved January 15, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 15, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved January 15, 2026, from [Link]

  • Anaplastic lymphoma kinase (ALK) inhibitors in the treatment of ALK-driven lung cancers. (n.d.). Retrieved January 15, 2026, from [Link]

  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - Beilstein Journals. (n.d.). Retrieved January 15, 2026, from [Link]

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Application Notes and Protocols for the Polymer Synthesis Using 4-(3-Methylphenoxy)aniline as a Monomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-(3-Methylphenoxy)aniline in Advanced Polymer Synthesis

In the landscape of conductive polymers, polyaniline and its derivatives stand out for their unique combination of tunable conductivity, environmental stability, and rich electrochemistry. The strategic introduction of substituents onto the aniline backbone is a key methodology for modulating these properties to suit specific applications, ranging from anti-corrosion coatings and sensors to advanced energy storage devices. This compound emerges as a monomer of significant interest. The presence of the 3-methylphenoxy group is hypothesized to impart several desirable characteristics to the resulting polymer. The ether linkage introduces flexibility into the polymer backbone, potentially enhancing solubility and processability—common challenges with pristine polyaniline.[1][2] Furthermore, the steric and electronic effects of this bulky substituent are expected to influence the polymer's morphology, conductivity, and electrochemical behavior.[1][2][3][4][5]

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis and characterization of poly(this compound). We present detailed, field-proven protocols for both chemical and electrochemical polymerization, grounded in the established principles of aniline chemistry while accounting for the specific nature of the this compound monomer.

PART 1: Chemical Oxidative Polymerization of this compound

Chemical oxidative polymerization is a robust and scalable method for producing bulk quantities of polyaniline derivatives.[6][7] The protocol described herein is adapted from established procedures for substituted anilines, employing ammonium persulfate as a potent oxidant in an acidic medium.[7][8][9] The acidic environment is crucial for the formation of the conductive emeraldine salt form of the polymer.[10]

Rationale for Experimental Choices
  • Acidic Medium (HCl): The polymerization of aniline and its derivatives proceeds efficiently in an acidic medium. The acid serves to protonate the monomer, facilitating the oxidative coupling, and also acts as a dopant for the resulting polymer, rendering it conductive.[10] Hydrochloric acid is a common choice due to its effectiveness and the well-understood behavior of the resulting chloride-doped polyaniline.

  • Oxidant (Ammonium Persulfate): Ammonium persulfate is a strong oxidizing agent that provides the necessary potential to initiate the polymerization of the aniline monomer by forming cation radicals.[7] The stoichiometry between the oxidant and the monomer is a critical parameter that influences the polymer's molecular weight and yield.

  • Low Temperature: Conducting the reaction at a low temperature (0-5 °C) is essential to control the reaction rate, prevent over-oxidation, and promote the formation of a more regular polymer structure with higher molecular weight.[7]

Experimental Protocol

Materials:

  • This compound (Monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (Oxidant)

  • Hydrochloric acid (HCl), concentrated (37%)

  • Methanol

  • Acetone

  • Deionized water

  • Ammonium hydroxide (NH₄OH), 30%

Equipment:

  • Jacketed glass reactor or a beaker in an ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Monomer Solution Preparation: In a 250 mL jacketed glass reactor maintained at 0-5 °C, dissolve 0.02 mol of this compound in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved.

  • Oxidant Solution Preparation: In a separate beaker, dissolve 0.025 mol of ammonium persulfate in 50 mL of 1 M HCl. Cool this solution to 0-5 °C.

  • Polymerization: Slowly add the chilled oxidant solution dropwise to the stirred monomer solution over a period of 30-45 minutes. The reaction mixture will gradually change color, typically to a dark green, indicating the formation of the polyaniline derivative.

  • Reaction Completion: Continue stirring the reaction mixture at 0-5 °C for 4-6 hours to ensure complete polymerization.

  • Polymer Isolation and Washing: Filter the dark green precipitate using a Buchner funnel. Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 60 °C for 24 hours. The final product is the emeraldine salt of poly(this compound).

  • (Optional) Conversion to Emeraldine Base: To obtain the non-conductive emeraldine base form, the polymer salt can be de-doped by stirring in a 0.1 M ammonium hydroxide solution for 4-6 hours. The color will typically change from green to blue/purple. The resulting polymer is then filtered, washed with deionized water until the filtrate is neutral, and dried as described above.

Workflow Diagram: Chemical Oxidative Polymerization

cluster_prep Solution Preparation Monomer_sol Dissolve Monomer in 1M HCl (0-5 °C) Polymerization Slowly add Oxidant to Monomer Solution (Stir for 4-6h at 0-5 °C) Monomer_sol->Polymerization Oxidant_sol Dissolve (NH₄)₂S₂O₈ in 1M HCl (0-5 °C) Oxidant_sol->Polymerization Isolation Filter the Precipitate Polymerization->Isolation Washing Wash with 1M HCl, H₂O, and Methanol Isolation->Washing Drying Dry in Vacuum Oven (60 °C) Washing->Drying Product Poly(this compound) (Emeraldine Salt) Drying->Product

Caption: Workflow for chemical oxidative polymerization.

PART 2: Electrochemical Polymerization of this compound

Electrochemical polymerization offers precise control over the thickness, morphology, and properties of the polymer film deposited directly onto an electrode surface.[10][11] This is particularly advantageous for applications requiring thin, uniform films, such as in sensors and electrochromic devices. Cyclic voltammetry is a powerful technique for both the synthesis and in-situ characterization of the polymer film.[12][13]

Rationale for Experimental Choices
  • Three-Electrode System: A standard three-electrode electrochemical cell is used to control the potential of the working electrode accurately.

  • Electrolyte: An acidic electrolyte, such as sulfuric acid (H₂SO₄), provides the necessary protons for the polymerization and doping process. Non-aqueous electrolytes like acetonitrile with a supporting electrolyte can also be used and may influence the polymer properties.[10]

  • Potential Cycling: Repeatedly cycling the potential between defined limits allows for the gradual growth of the polymer film on the working electrode. The choice of potential range is critical; it must be sufficient to oxidize the monomer but not so high as to cause over-oxidation and degradation of the polymer film.[14]

Experimental Protocol

Materials:

  • This compound (Monomer)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Acetonitrile (optional, for non-aqueous systems)

  • Supporting electrolyte (e.g., Lithium perchlorate, LiClO₄, for non-aqueous systems)

  • Deionized water

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Counter Electrode (e.g., Platinum wire or graphite rod)

Procedure:

  • Electrolyte Preparation: Prepare a 1 M H₂SO₄ (or 1 M HCl) aqueous solution.

  • Monomer Solution: Add 0.1 M this compound to the electrolyte solution. Sonicate if necessary to ensure complete dissolution.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the monomer solution. Ensure the electrodes are clean before use.

  • Electropolymerization: Using a potentiostat, perform cyclic voltammetry. A typical potential window would be from -0.2 V to +1.0 V (vs. Ag/AgCl). The exact range may need to be optimized based on the observed oxidation potential of the monomer.

  • Film Growth: Cycle the potential for a set number of cycles (e.g., 10-50 cycles) at a scan rate of 50-100 mV/s. The successful growth of the polymer film will be indicated by the appearance and increase of redox peaks in the cyclic voltammogram.[13]

  • Post-Synthesis Characterization: After polymerization, remove the working electrode from the monomer solution, rinse it with the monomer-free electrolyte, and then place it in a fresh electrochemical cell with only the electrolyte. This allows for the characterization of the electrochemical properties of the synthesized polymer film without interference from the monomer.

Workflow Diagram: Electrochemical Polymerization

cluster_setup Electrochemical Cell Setup Electrolyte Prepare Electrolyte with Monomer (e.g., 0.1M Monomer in 1M H₂SO₄) Electropolymerization Perform Cyclic Voltammetry (e.g., -0.2V to +1.0V vs. Ag/AgCl) Electrolyte->Electropolymerization Electrodes Assemble Three-Electrode Cell (WE, RE, CE) Electrodes->Electropolymerization Film_Growth Monitor Film Growth via CV (Increase in Redox Peaks) Electropolymerization->Film_Growth Rinse Rinse Electrode with Monomer-Free Electrolyte Film_Growth->Rinse Characterization Characterize Polymer Film in Fresh Electrolyte Rinse->Characterization

Caption: Workflow for electrochemical polymerization and characterization.

PART 3: Characterization of Poly(this compound)

A thorough characterization is essential to confirm the structure, and evaluate the thermal, and electrochemical properties of the synthesized polymer.

Technique Purpose Expected Observations
FTIR Spectroscopy To identify characteristic functional groups and confirm polymerization.Appearance of bands corresponding to quinoid and benzenoid ring stretching, C-N stretching, and C-O-C stretching of the ether linkage. Disappearance or reduction of N-H stretching bands of the primary amine of the monomer.
¹H NMR Spectroscopy To elucidate the polymer structure.Broad peaks in the aromatic region due to the polymer backbone and the phenoxy substituent. The complexity of the spectrum can provide information about the head-to-tail vs. head-to-head linkages.
UV-Vis Spectroscopy To study the electronic transitions and doping state.For the emeraldine salt, two characteristic absorption bands are expected: one around 330-360 nm (π-π* transition of the benzenoid rings) and another broad absorption at >600 nm (exciton transition in the quinoid rings), indicative of the doped, conductive state.
Thermogravimetric Analysis (TGA) To assess thermal stability.The onset of decomposition will indicate the thermal stability of the polymer. The phenoxy substituent may influence the degradation profile compared to unsubstituted polyaniline.
Cyclic Voltammetry (CV) To investigate the electrochemical activity and redox behavior.For the polymer film, two distinct redox couples are typically observed, corresponding to the transition between the leucoemeraldine, emeraldine, and pernigraniline oxidation states.[13] The peak potentials will be influenced by the phenoxy substituent.
Scanning Electron Microscopy (SEM) To examine the surface morphology.The morphology can range from granular to fibrillar depending on the polymerization conditions. The bulky substituent may lead to a more porous or amorphous structure.[1][5]
Four-Point Probe To measure electrical conductivity.The conductivity of the doped polymer is expected to be in the semiconductor range. The bulky, non-conductive phenoxy group might lead to a lower conductivity compared to pristine polyaniline due to steric hindrance affecting inter-chain charge transport.[3]

PART 4: Potential Applications and Future Directions

The unique properties anticipated for poly(this compound) open up a range of potential applications:

  • Processable Conductive Coatings: Enhanced solubility could allow for the formulation of conductive inks and paints for antistatic coatings and electromagnetic interference (EMI) shielding.

  • Chemical Sensors: The modified surface chemistry and potentially porous morphology could make this polymer a candidate for the selective detection of volatile organic compounds.[1][2][5]

  • Electrochromic Devices: The distinct colors of its different oxidation states could be harnessed in smart windows and displays.

  • Drug Delivery Systems: The polymer backbone could be functionalized for controlled drug release applications, with the phenoxy group offering a site for further chemical modification.

Future research should focus on optimizing the polymerization conditions to control the molecular weight and morphology of poly(this compound). A systematic study correlating the substituent's position on the phenoxy ring to the polymer's properties would provide valuable insights for designing next-generation functional materials.

References

  • Wei, Y., Jang, G. W., Hsueh, K. F., Scherr, E. M., MacDiarmid, A. G., & Epstein, A. J. (1992). Synthesis and electrochemistry of alkyl ring-substituted polyanilines. Journal of the American Chemical Society, 114(22), 872-880.
  • Veerendra, B., & Sathyanarayana, D. N. (2002). Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. Indian Journal of Chemistry - Section A, 41(6), 1133-1138.
  • Van Berkel, G. J., & Kertesz, V. (2001). Electrochemical polymerization of aniline investigated using on-line electrochemistry/electrospray mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 675-686.
  • Bhadani, S. N., & Kumar, S. (1998). Electrochemical synthesis and characterization of chloride doped polyaniline.
  • Sleim, M. A., & Holze, R. (2014). Cyclic voltammetry for polyaniline, poly-o-bromoaniline and (polyaniline-co-o-bromoaniline)s.
  • Trivedi, D. C. (1997). Synthesis and characterization of some polyalkyl- and polyalkoxy-anilines. Journal of Chemical Sciences, 109(1), 29-35.
  • Sato, M., Yamanaka, S., & Tanaka, S. (1991). Chemical Oxidative Polymerization of Aniline with Ferric Chloride. Polymer Journal, 23(10), 1169-1175.
  • Crouse, C. A., & Holze, R. (2011). A typical cyclic voltammetry (CV) curve of polyaniline in HCl (pH 1) showing two sets of redox couples.
  • Toppare, L., & Cirpan, A. (2009). Electrochemical copolymerization and characterization of dianilines linked by polyether bridge with aniline. Journal of Applied Electrochemistry, 39(12), 2419-2426.
  • Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhova, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20885-20894.
  • Mahudeswaran, A., Vivekanandan, J., & Vijayanand, P. (2015). Chemical Oxidative Polymerization of Aniline With o-Ethyl Aniline: Their Molecular Structure, Morphology and Conducting Properties. Asian Journal of Chemistry, 27(12), 4501-4504.
  • Holze, R. (2017). Cyclic voltammograms (CVs) of a polyaniline film on a gold electrode after a measurement series with an upper limit of ESCE = 1000 mV in 1 M HClO4 and 0.5 M H2SO4 recorded at dE/dt = 0.1 V·s⁻¹.
  • Stejskal, J., & Sapurina, I. (2018). Chemical (oxidative) polymerization of aniline.
  • Gvozdenović, M. M., Jugović, B. Z., Stevanović, J. S., Trišović, T. L., & Grgur, B. N. (2011). Electrochemical Polymerization of Aniline. In Electrochemistry. InTech.
  • Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhova, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20885-20894.
  • Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhova, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20885-20894.
  • Stejskal, J., & Sapurina, I. (2005). Oxidative polymerization of aniline in the presence of additional substrate. Pure and Applied Chemistry, 77(5), 815-826.
  • Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhova, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors.
  • Bou-Salah, M. M., & Aboutabl, M. A. (2008). Electrochemical polymerization of anilinium hydrochloride. arXiv preprint arXiv:0808.1567.
  • Gregory, S. M., & Patton, D. L. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. Macromolecules, 54(23), 10948-10957.
  • Jasim, S. A. (2024). Polyaniline Nano Films Synthesis in One Step via Chemical Oxidative Polymerization. Baghdad Science Journal, 21(2), 401-409.
  • Gvozdenović, M., Jugović, B., Stevanović, J., Trišović, T., & Grgur, B. (2012).
  • Mustafin, A. G., Latypova, L. R., Andriianova, A. N., Mullagaliev, I. N., Salikhova, S. M., Salikhov, R. B., & Usmanova, G. S. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20885-20894.
  • Wei, Y., Jang, G. W., Chan, C. C., Hsueh, K. F., Hariharan, R., Patel, S. A., & Whitecar, C. K. (1991). Polymerization of aniline and alkyl ring-substituted anilines in the presence of aromatic additives. The Journal of Physical Chemistry, 95(20), 7717-7723.
  • Pal, P., & Ghosh, A. K. (2002). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers.
  • Reshi, P. A., & Peerzada, G. M. (2017). Synthesis and Characterization of Polyaniline Based materials: Their biological relevance-An Overview. International Journal of Current Microbiology and Applied Sciences, 6(5), 2309-2321.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(3-Methylphenoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable diaryl ether amine intermediate. Our goal is to provide in-depth, field-proven insights to help you maximize your yield, improve purity, and troubleshoot common experimental challenges.

The synthesis of diaryl ethers and amines, such as this compound, is a critical transformation in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The two most prevalent and robust methods for constructing the core C-O or C-N bond in this target are the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.[3][4] While powerful, both methodologies present unique challenges that can lead to diminished yields or complex purification scenarios. This guide provides a structured, question-and-answer approach to navigate these issues effectively.

Strategic Overview: Choosing Your Synthetic Path

Before troubleshooting, selecting the appropriate synthetic strategy is paramount. The choice between the Ullmann and Buchwald-Hartwig reactions depends on available starting materials, catalyst cost, and sensitivity of your substrates to reaction conditions.

There are two primary disconnections for this compound:

  • C-O Bond Formation: Coupling 4-haloaniline with m-cresol.

  • C-N Bond Formation: Coupling 3-methylphenoxy-functionalized aryl halide with an amine source.

The C-O bond formation is often more direct. Below is a comparison of the two main catalytic systems for this approach.

FeatureUllmann Condensation (Copper-Catalyzed)Buchwald-Hartwig Amination (Palladium-Catalyzed)
Catalyst Copper salts (e.g., CuI, Cu₂O, CuCl). Often requires a ligand.[2][5][6]Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands.[4][7]
Typical Conditions High temperatures (100-210°C), polar aprotic solvents (DMF, NMP, DMSO).[8][9]Milder temperatures (RT to 120°C), various solvents (Toluene, Dioxane, THF).[10][11]
Base Strong inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[2]Strong, non-nucleophilic bases (NaOtBu, KOtBu, LHMDS).[11]
Functional Group Tolerance Moderate. Can be sensitive to certain reducible or base-labile groups.Excellent. Tolerates a wide range of functional groups.[4]
Cost & Availability Catalyst is inexpensive and readily available.Catalyst and ligands are significantly more expensive.
Key Challenge Often requires harsh conditions and high catalyst loading; mechanism is less understood.[8][12]Requires strict inert atmosphere; highly sensitive to ligand choice and substrate purity.[13][14]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Category 1: Low or Non-Existent Yield

Q1: My Ullmann condensation of 4-bromoaniline and m-cresol is failing to proceed or giving very low conversion. What are the most likely causes?

A1: A stalled Ullmann reaction is a frequent issue, often traceable to a few key factors:

  • Inactive Copper Catalyst: The active species in an Ullmann reaction is Cu(I).[12] If you are using a Cu(II) salt, it may not be efficiently reduced in situ. Furthermore, Cu(I) salts can oxidize to inactive Cu(II) upon prolonged exposure to air.

    • Solution: Use a high-purity Cu(I) source like CuI. If using copper metal, activate it by washing with dilute HCl to remove surface oxides. For stubborn reactions, consider preparing an "activated" copper powder via the reduction of copper sulfate with zinc metal.[8]

  • Inappropriate Base or Solvent: The base is not just a proton scavenger; it facilitates the formation of the copper phenoxide intermediate. The solvent must be polar enough to solubilize the reactants and base but must also withstand high temperatures.

    • Solution: For phenol couplings, K₂CO₃ or Cs₂CO₃ are excellent choices. Cs₂CO₃ is more soluble and often gives better results, albeit at a higher cost. Ensure your solvent (e.g., DMF, NMP) is anhydrous, as water can negatively impact the reaction.[2]

  • Insufficient Temperature: Traditional Ullmann reactions are notorious for requiring high temperatures, often in excess of 150°C.[8]

    • Solution: Gradually increase the reaction temperature to 180-200°C. If your substrates are thermally sensitive, modern protocols using ligands like 1,10-phenanthroline or N,N-dimethylglycine can facilitate the reaction at lower temperatures (110-130°C).[15][16]

Q2: I'm attempting a Buchwald-Hartwig C-O coupling between 4-chloroaniline and m-cresol, but the yield is poor. Where should I start troubleshooting?

A2: The Buchwald-Hartwig reaction is a finely tuned catalytic system where seemingly minor changes can have a major impact.[13][14]

  • Sub-optimal Ligand Choice: This is the most critical parameter. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[4] Aryl chlorides are particularly challenging substrates and require electron-rich, sterically hindered phosphine ligands.

    • Solution: For coupling an aryl chloride, standard ligands like P(t-Bu)₃ may not be sufficient. Switch to more advanced biarylphosphine ligands such as XPhos or RuPhos. These ligands promote the difficult oxidative addition of the Ar-Cl bond.[17]

  • Catalyst Deactivation: The Pd(0) active catalyst is sensitive to oxygen. An incomplete inert atmosphere will lead to oxidation and catalyst death.

  • Incorrect Base: The base's role is to deprotonate the phenol. Its strength and steric profile are important.

    • Solution: Sodium tert-butoxide (NaOtBu) is the most common base. However, for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ might be necessary, often requiring a slightly higher reaction temperature.[18]

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity reaction_type Which Reaction? check_purity->reaction_type ullmann Ullmann Condensation reaction_type->ullmann Copper buchwald Buchwald-Hartwig reaction_type->buchwald Palladium ullmann_q1 Is Catalyst Active? (Cu(I), fresh) ullmann->ullmann_q1 buchwald_q1 Is Atmosphere Inert? (Ar/N₂) buchwald->buchwald_q1 ullmann_a1 Use fresh CuI or activate Cu powder. ullmann_q1->ullmann_a1 No ullmann_q2 Is Temperature High Enough? (>150°C) ullmann_q1->ullmann_q2 Yes ullmann_a2 Increase temp or add a ligand (e.g., phenanthroline). ullmann_q2->ullmann_a2 No buchwald_a1 Degas solvent and rigorously purge system. buchwald_q1->buchwald_a1 No buchwald_q2 Is Ligand Appropriate for Aryl Halide? buchwald_q1->buchwald_q2 Yes buchwald_a2 For Ar-Cl, use bulky biarylphosphine ligands (e.g., XPhos, RuPhos). buchwald_q2->buchwald_a2 No

Caption: A decision tree for troubleshooting low-yield reactions.

Category 2: Impurity Formation & Side Reactions

Q3: My Ullmann reaction produces a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent it?

A3: You are likely observing the formation of a biaryl byproduct from the homocoupling of your aryl halide (e.g., 4,4'-diaminobiphenyl from 4-bromoaniline). This is a classic side reaction in Ullmann couplings.[12]

  • Causality: This occurs when the organocopper intermediate reacts with a second molecule of the aryl halide before it can couple with the phenoxide. It is often exacerbated by very high temperatures and high concentrations of the aryl halide.

  • Mitigation Strategies:

    • Use a Ligand: Adding a chelating ligand such as 1,10-phenanthroline can favor the desired heterocoupling pathway over homocoupling.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the phenol component (m-cresol) to ensure the copper intermediate is more likely to react with the phenoxide.

    • Lower Temperature: If possible with a modern ligand-assisted protocol, lowering the temperature can reduce the rate of the undesired homocoupling.[16]

Q4: In my Buchwald-Hartwig reaction, I'm seeing a significant peak in the GC-MS corresponding to dehalogenated starting material (aniline from 4-haloaniline). Why is this happening?

A4: This side product arises from hydrodehalogenation , a known parasitic pathway in palladium cross-coupling reactions.

  • Causality: It can occur via two main mechanisms. First, an intermediate palladium-hydride species, formed from β-hydride elimination from the tert-butoxide base or other sources, can reductively eliminate with the aryl group. Second, direct reduction of the aryl halide by a Pd(0) species can occur.

  • Mitigation Strategies:

    • Choice of Base: While NaOtBu is effective, it can be a source of hydrides. Switching to a non-hydridic base like LHMDS or K₃PO₄ can sometimes suppress this side reaction.

    • Water Content: While trace amounts of water can sometimes be beneficial for catalyst turnover, excess water can be a proton source leading to hydrodehalogenation. Ensure you are using anhydrous solvents and reagents.

    • Ligand Modification: The electronic and steric properties of the ligand influence the relative rates of desired reductive elimination versus side reactions. Screening different ligands is a valid strategy.[13][17]

Category 3: Purification Challenges

Q5: My crude product is an oil, and I'm having trouble purifying it by column chromatography. The product streaks badly on the silica gel column. How can I improve the separation?

A5: The aniline functional group in your product is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing peak tailing and poor separation.[3]

  • Solution: Deactivate the Silica Gel.

    • Add a Basic Modifier to the Eluent: The most common and effective method is to add a small amount of a tertiary amine, like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to your mobile phase (e.g., Hexane/Ethyl Acetate). A concentration of 0.5-1% (v/v) is typically sufficient to neutralize the acidic sites and produce sharp, symmetrical peaks.[3]

    • Use a Deactivated Stationary Phase: Alternatively, you can use commercially available deactivated silica (e.g., base-deactivated silica) or neutral alumina for your stationary phase, though this is a more expensive option.

Purification Workflow

G crude Crude Product (Oil or Solid) workup Aqueous Workup (e.g., EtOAc/H₂O) crude->workup concentrate Concentrate in vacuo workup->concentrate column Column Chromatography concentrate->column eluent Prepare Eluent: Hexane/EtOAc + 1% Triethylamine column->eluent pack Pack Column with Silica Gel Slurry column->pack load Load Crude Product column->load elute Elute and Collect Fractions (TLC) column->elute pure Combine Pure Fractions & Concentrate elute->pure recrystal Optional: Recrystallization pure->recrystal final_product High-Purity Product (>99%) recrystal->final_product If solid G cluster_0 Catalytic Cycle Pd0 L₂Pd(0) OA L₂(Ar)(X)Pd(II) Pd0->OA Oxidative Addition (Ar-X) Amine L(Ar)(NHR')Pd(II) OA->Amine Amine Binding & Deprotonation (R'NH₂, Base) RedElim L₂Pd(0) + Ar-NHR' Amine->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Sources

Technical Support Center: Synthesis of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-(3-Methylphenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the common challenges encountered during the synthesis of this valuable diaryl ether amine.

Introduction

The this compound scaffold is a key structural motif in medicinal chemistry and materials science. Its synthesis, typically achieved through cross-coupling reactions such as the Ullmann condensation or the Buchwald-Hartwig amination, can be prone to specific side reactions that impact yield and purity. This guide offers expert insights and practical solutions to overcome these synthetic hurdles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound. The answers are grounded in established reaction mechanisms and practical laboratory experience.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route (Ullmann or Buchwald-Hartwig).

  • For Ullmann Condensation:

    • Inactive Catalyst: The copper catalyst, whether it's copper powder or a copper(I) salt, can be deactivated by oxidation. Ensure you are using freshly purchased or properly stored catalyst. Traditional Ullmann reactions often required "activated" copper powder.[1]

    • Harsh Reaction Conditions: While classic Ullmann condensations are known for requiring high temperatures (often exceeding 150-200 °C), these conditions can also lead to thermal degradation of starting materials or the product.[1] Modern protocols with ligands often allow for milder conditions.

    • Inappropriate Base: The choice and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, KOH) are critical for the deprotonation of the phenol. An insufficient amount of a weak base may result in incomplete reaction.

  • For Buchwald-Hartwig Amination:

    • Ligand Selection: The choice of phosphine ligand is crucial and highly dependent on the specific substrates. Sterically hindered biaryl phosphine ligands are often effective for C-O and C-N coupling reactions.[2]

    • Oxygen Sensitivity: The Pd(0) catalytic species is sensitive to atmospheric oxygen. Inadequate inert atmosphere techniques (e.g., improper degassing of solvents, insufficient nitrogen or argon blanketing) can lead to catalyst deactivation and low yields.

    • Suboptimal Base: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The choice of base can significantly influence the reaction rate and efficiency.

Q2: I am observing multiple spots on my TLC plate, in addition to my starting materials. What are these side products?

A2: The formation of side products is a common challenge. The most likely impurities are products of homocoupling and hydrodehalogenation reactions.

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound (e.g., 4,4'-diaminobiphenyl derivative from a 4-haloaniline). This is a common side reaction in both Ullmann and Buchwald-Hartwig couplings.

  • Homocoupling of the Phenol (Oxidative Coupling): 3-Methylphenol (m-cresol) can undergo oxidative self-coupling to form Pummerer's ketone or other related dimeric structures, especially under harsh, oxidative conditions.

  • Hydrodehalogenation: The aryl halide can be reduced to the corresponding aniline (e.g., 4-bromoaniline is reduced to aniline). This is a known side reaction in palladium-catalyzed couplings, often competing with the desired reductive elimination step.[2]

  • N-Arylation of the Product: The newly formed this compound can act as a nucleophile and react with another molecule of the aryl halide to form a triarylamine. This is more likely if the aniline product is not sufficiently deactivated.

To minimize these side reactions, it is crucial to maintain a strict inert atmosphere, optimize the stoichiometry of the reactants, and carefully control the reaction temperature.

Q3: How can I effectively purify the crude this compound?

A3: Purification of this compound typically involves removing unreacted starting materials and the side products mentioned above. Flash column chromatography is the most common and effective method for laboratory-scale purification.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is generally effective. A typical starting point would be a low percentage of ethyl acetate (e.g., 5-10%) gradually increasing to elute the more polar product. For aniline derivatives, which can streak on silica gel, adding a small amount of a tertiary amine like triethylamine (0.1-1%) to the eluent can significantly improve the peak shape and separation.[3]

  • TLC Analysis: Before running the column, it is essential to determine the appropriate solvent system using thin-layer chromatography (TLC). The product, being more polar than the starting aryl halide but potentially less polar than 4-aminophenol, should have a distinct Rf value.

For larger quantities, recrystallization from a suitable solvent system can be an effective final purification step to achieve high purity.

Q4: I am unsure if I have successfully synthesized the target molecule. How can I confirm its identity?

A4: The identity and purity of this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You should expect to see distinct signals for the aromatic protons on both phenyl rings, a singlet for the methyl group protons (around 2.3 ppm), and a broad singlet for the amine (-NH₂) protons. The aromatic region will show complex splitting patterns due to the substitution on both rings.

    • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the 13 unique carbon atoms in the molecule. The methyl carbon will appear upfield (around 21 ppm).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (199.25 g/mol ). High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹) and C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹).

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via an Ullmann condensation. This protocol is adapted from established procedures for similar diaryl ether syntheses and should be optimized for your specific laboratory conditions.[4][5]

Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol describes the synthesis from 4-bromoaniline and 3-methylphenol.

Materials:

  • 4-Bromoaniline

  • 3-Methylphenol (m-cresol)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate, triethylamine)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoaniline (1.0 eq.), 3-methylphenol (1.2 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe. The amount of solvent should be sufficient to ensure good stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing). To improve the separation of the aniline product, consider adding 0.5% triethylamine to the eluent mixture.[3]

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound.

Visualizations

Reaction Scheme

Synthesis_Scheme cluster_reactants Reactants cluster_reagents Reagents Reactant1 4-Bromoaniline Reaction_Step Ullmann Condensation Reactant1->Reaction_Step Reactant2 3-Methylphenol Reactant2->Reaction_Step Reagent1 CuI (catalyst) Reagent1->Reaction_Step Reagent2 K₂CO₃ (base) Reagent2->Reaction_Step Reagent3 DMF (solvent) Reagent3->Reaction_Step Product This compound Reaction_Step->Product Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Review_Conditions Review Reaction Conditions (Temp, Time, Inert Atmosphere) Start->Review_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR, MS) Check_Purity->Analyze_Crude Review_Conditions->Analyze_Crude Side_Products Side Products Identified? Analyze_Crude->Side_Products Incomplete_Reaction Incomplete Reaction? Side_Products->Incomplete_Reaction No Optimize_Purification Optimize Purification (Column Chromatography, Recrystallization) Side_Products->Optimize_Purification Yes Incomplete_Reaction->Optimize_Purification No (Product Degradation?) Optimize_Reaction Optimize Reaction Conditions (Catalyst, Ligand, Base, Temp) Incomplete_Reaction->Optimize_Reaction Yes Optimize_Reaction->Start

Sources

Technical Support Center: Purification of Crude 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(3-Methylphenoxy)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during the purification of crude this compound. The protocols and explanations provided are grounded in established chemical principles to ensure both success and a deeper understanding of the methodologies.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil/solid. What are the likely impurities?

A1: The dark coloration of crude this compound is typically indicative of oxidation by-products and residual reagents from the synthesis. Common impurities may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include 3-methylphenol, 4-haloaniline, or related precursors.

  • Catalyst residues: If a transition metal-catalyzed cross-coupling reaction was employed (e.g., Buchwald-Hartwig or Ullmann condensation), residual palladium or copper catalysts may be present.[1][2]

  • Side-products: These can arise from self-coupling of starting materials or other undesired reactions.

  • Oxidation products: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored polymeric impurities.[3]

Q2: What is the most straightforward method to get a preliminary purification of my compound?

A2: For a rapid, initial cleanup of crude this compound, an acid-base extraction is highly effective. This technique leverages the basicity of the aniline functional group to separate it from neutral and acidic impurities.[4][5] The amine is protonated with an acid to form a water-soluble salt, which is then extracted into the aqueous phase. After removing the organic layer containing neutral impurities, the aqueous layer is basified to regenerate the purified free amine.[6][7]

Q3: I performed an acid-base extraction, but my product is still not pure enough. What should I do next?

A3: If impurities persist after acid-base extraction, column chromatography is the recommended next step for achieving higher purity.[8] However, purifying amines on standard silica gel can be challenging due to the acidic nature of the silica, which can lead to poor separation and product loss.[9][10]

Q4: I am seeing significant tailing/streaking of my compound on the TLC plate and during column chromatography on silica gel. How can I resolve this?

A4: Tailing is a common issue when chromatographing basic compounds like anilines on acidic silica gel.[10] This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a competing amine to the mobile phase: Incorporating a small amount (0.5-1% v/v) of a volatile amine like triethylamine (TEA) or pyridine into your eluent system can neutralize the acidic sites on the silica gel, leading to improved peak shape and separation.[1][9]

  • Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel for your column chromatography.[9][10] These stationary phases provide a more inert environment for basic compounds.

Q5: Can I use recrystallization to purify this compound?

A5: Yes, recrystallization is an excellent final purification step to obtain highly pure, crystalline this compound, provided a suitable solvent is identified.[11] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures. It is often necessary to screen a variety of solvents with different polarities to find the optimal conditions.

Troubleshooting Guides & Protocols

Protocol 1: Acid-Base Extraction for Bulk Impurity Removal

This protocol is designed for the initial purification of crude this compound to remove neutral and acidic impurities.

Principle: The basic amine is converted to its hydrochloride salt, which is soluble in the aqueous phase. Neutral organic impurities remain in the organic phase. The layers are separated, and the aqueous layer containing the protonated amine is then basified to regenerate the free amine, which is subsequently extracted back into an organic solvent.[4][6]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.

  • Acidification: Add 1 M hydrochloric acid (HCl) to the separatory funnel. A general rule is to use a volume of aqueous acid that is about one-third to one-half the volume of the organic layer.[4]

  • Extraction of the Amine: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate. The protonated amine salt will move into the aqueous (bottom) layer.

  • Separation: Drain the aqueous layer into a clean Erlenmeyer flask.

  • Wash the Organic Layer: Add more 1 M HCl to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first extraction. This ensures complete extraction of the amine.

  • Isolate Neutral Impurities (Optional): The organic layer now contains neutral impurities. It can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the solution is basic (pH 9-10, check with pH paper).[4][7] You should observe the formation of a precipitate or an oily layer, which is your purified free amine.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add fresh ethyl acetate or DCM and shake to extract the free amine back into the organic layer.

  • Final Wash and Drying: Drain the aqueous layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.

Workflow for Acid-Base Extraction

cluster_0 Initial State cluster_1 Extraction cluster_2 Regeneration & Final Extraction crude Crude this compound in Organic Solvent add_acid Add 1M HCl crude->add_acid shake Shake & Separate add_acid->shake org_impurities Organic Layer (Neutral Impurities) shake->org_impurities Discard or Isolate aq_salt Aqueous Layer (Amine Salt) shake->aq_salt basify Add 2M NaOH (pH 9-10) aq_salt->basify back_extract Extract with Organic Solvent basify->back_extract final_product Purified this compound in Organic Solvent back_extract->final_product

Caption: Workflow of Acid-Base Extraction for Amine Purification.

Protocol 2: Column Chromatography of this compound

This protocol is for the purification of this compound using flash column chromatography on silica gel.

Principle: The components of the crude mixture are separated based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase (eluent). By adding a small amount of triethylamine to the eluent, the acidic sites on the silica are neutralized, preventing the basic aniline from strongly adsorbing and tailing.[1][9]

Step-by-Step Methodology:

  • TLC Analysis: First, determine a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give your product a retention factor (Rf) of approximately 0.2-0.4.

  • Eluent Preparation: Prepare the mobile phase you determined from your TLC analysis. To this solvent mixture, add 0.5-1% (v/v) of triethylamine (TEA).

  • Column Packing: Pack a chromatography column with silica gel using your prepared eluent. Ensure the silica bed is well-settled and free of cracks or air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. If your compound is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with your prepared mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Concentrate: Combine the pure fractions containing your product and evaporate the solvent under reduced pressure to yield the purified this compound.

Logical Flow for Column Chromatography Strategy

start Crude Product tlc TLC Analysis (Hexane/EtOAc) start->tlc check_tailing Does it tail? tlc->check_tailing add_tea Add 0.5-1% TEA to Eluent check_tailing->add_tea Yes column Run Column Chromatography check_tailing->column No alt_phase Consider Alternative Stationary Phase (Alumina, Amine-Silica) check_tailing->alt_phase Severe Tailing Even with TEA add_tea->column pure_product Pure Product column->pure_product

Caption: Decision-making workflow for amine purification by column chromatography.

Protocol 3: Recrystallization of this compound

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and may require some experimentation.

Principle: The crude solid is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor.[11]

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of your compound in small amounts of various solvents at room temperature and upon heating. Potential solvents include ethanol, isopropanol, toluene, heptane, or mixtures like ethanol/water or toluene/heptane.[11] The ideal solvent will show poor solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid dissolves completely. If it doesn't dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (Optional): If there are insoluble impurities in the hot solution, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[11]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Purification TechniqueProsConsBest For
Acid-Base Extraction Fast, inexpensive, removes acidic and neutral impurities effectively.[6]May not remove other basic impurities.Initial, large-scale cleanup of crude product.
Column Chromatography High resolving power, can separate closely related compounds.[1]Can be time-consuming and requires larger volumes of solvent. Amines can be problematic on silica.[9][10]Achieving high purity when multiple impurities are present.
Recrystallization Can yield very high purity crystalline material.[11]Requires finding a suitable solvent system; yield can be variable.Final purification step to obtain a highly pure, solid product.

References

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Amine workup : r/Chempros - Reddit. (2022). Retrieved from [Link]

  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. (n.d.). Retrieved from [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022, August 11). Retrieved from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. (2023, February 10). Retrieved from [Link]

  • Process for the purification of aromatic amines - Google Patents. (n.d.).
  • Is there an easy way to purify organic amines? - Biotage. (2023, January 19). Retrieved from [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. (2014, December 22). Retrieved from [Link]

  • (B) Preparation of 4-phenoxy-N-(3,4-methylenedioxybenzyl)-aniline - PrepChem.com. (n.d.). Retrieved from [Link]

  • 4-[3-(4-aminophenoxy)phenoxy]aniline | Solubility of Things. (n.d.). Retrieved from [Link]

  • Supporting Information - Wiley Online Library. (n.d.). Retrieved from [Link]

  • 4-(3-Methoxy-4-methylphenoxy)aniline | CAS 1311137-85-5 - American Elements. (n.d.). Retrieved from [Link]

  • 4-(3-Methyl-4-propan-2-ylphenoxy)aniline | C16H19NO - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Can anyone help me to find a procedures for recrystallize aniline-HCl? - ResearchGate. (2015, March 1). Retrieved from [Link]

  • This compound - ChemUniverse. (n.d.). Retrieved from [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation - Chemistry Stack Exchange. (2024, December 5). Retrieved from [Link]

  • 4-(2,3-Dimethylphenoxy)aniline | C14H15NO | CID 7139200 - PubChem - NIH. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(3-Methylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals investigating the stability of this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work, particularly in conducting forced degradation studies as outlined by ICH guidelines.[1][2][3][4]

Introduction

This compound is a diaryl ether amine, a chemical scaffold with relevance in various fields, including materials science and as a potential intermediate in pharmaceutical synthesis.[5] Understanding its degradation pathways under stress conditions is crucial for assessing its stability, identifying potential impurities, and developing robust analytical methods. This guide provides insights into predicting degradation pathways, establishing a stability-indicating analytical method, and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

  • Hydrolysis: The ether linkage is generally stable to hydrolysis under neutral conditions but can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. The aniline functional group itself is stable to hydrolysis.

  • Oxidation: The aniline moiety is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The methyl group on the phenoxy ring can also be oxidized to a carboxylic acid. Furthermore, the electron-rich aromatic rings are prone to oxidative coupling and polymerization.[7]

  • Photolysis: Exposure to UV light can induce photodegradation, potentially leading to the cleavage of the ether bond and the formation of radical species that can then recombine to form various degradation products.[8][9]

Q2: What are the likely degradation products of this compound?

Based on the predicted degradation pathways, the following are some of the likely degradation products:

Degradation Pathway Potential Degradation Products Notes
Hydrolysis (Acidic/Basic) 4-Aminophenol, 3-CresolCleavage of the ether linkage.
Oxidation 4-(3-Methylphenoxy)nitrosobenzene, 4-(3-Methylphenoxy)nitrobenzene, Azoxybenzene derivatives, Polymeric materials, 4-Aminophenoxy-3-carboxylic acidOxidation of the aniline and methyl groups.
Photolysis Phenol, Aniline, 3-Cresol, various radical recombination productsCleavage of the C-O and C-N bonds.

Q3: What is a suitable starting point for developing a stability-indicating HPLC method for this compound?

A reversed-phase HPLC method with UV detection is a good starting point.[10][11][12] Here are some initial conditions to consider:

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a versatile choice for separating moderately polar compounds.

  • Mobile Phase A: 0.1% Formic acid or 10 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A gradient elution from 5-95% B over 20-30 minutes should provide good initial separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have good absorbance (e.g., 254 nm or a photodiode array detector to monitor multiple wavelengths).

Q4: How can I confirm the identity of the degradation products?

Liquid chromatography-mass spectrometry (LC-MS) is the most powerful tool for identifying unknown degradation products.[13][14] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to help determine the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) can be used to fragment the degradant ions and obtain structural information.

Predicted Degradation Pathways

The following diagram illustrates the predicted degradation pathways of this compound under various stress conditions.

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A This compound B 4-Aminophenol A->B Acid/Base C 3-Cresol A->C Acid/Base D This compound E 4-(3-Methylphenoxy)nitrosobenzene D->E [O] G Polymeric Impurities D->G [O] F 4-(3-Methylphenoxy)nitrobenzene E->F [O] H This compound I Radical Intermediates H->I hv J Recombination Products I->J

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is a general guideline for conducting a forced degradation study in accordance with ICH Q1A(R2).[1][2]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

  • Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.[1]

  • Thermal Degradation: Expose the solid compound to 80°C.

  • Photostability: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]

3. Time Points:

  • Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

4. Sample Neutralization (for hydrolysis samples):

  • Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, before analysis.

5. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[1]

Protocol 2: Stability-Indicating HPLC-UV/MS Method Development

This protocol outlines the steps for developing a stability-indicating HPLC method.

A Define Objectives B Select Column and Mobile Phase A->B C Initial Gradient Run B->C D Optimize Gradient and Flow Rate C->D E Analyze Stressed Samples D->E F Peak Purity Analysis E->F G Method Validation (ICH Q2(R1)) F->G

Caption: Workflow for developing a stability-indicating HPLC method.

1. Define Objectives:

  • The primary objective is to separate the parent compound from all potential degradation products and process-related impurities.

2. Select Column and Mobile Phase:

  • Start with a C18 column and a mobile phase system of 0.1% formic acid in water (A) and acetonitrile (B).

3. Initial Gradient Run:

  • Perform a broad gradient run (e.g., 5-95% B in 30 minutes) with a solution of the parent compound to determine its retention time.

4. Optimize Gradient and Flow Rate:

  • Adjust the gradient slope and flow rate to achieve a reasonable retention time for the parent peak and good resolution of any observed impurities.

5. Analyze Stressed Samples:

  • Inject the samples from the forced degradation study to assess the separation of the parent peak from the degradation product peaks.

6. Peak Purity Analysis:

  • Use a photodiode array (PDA) detector to assess the peak purity of the parent peak in the presence of its degradants.

7. Method Validation:

  • Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Recommended Solution
Peak Tailing for the Parent Compound Secondary interactions between the basic aniline group and acidic silanols on the column packing.[15]Use a base-deactivated column. Add a competing base (e.g., triethylamine) to the mobile phase at a low concentration (0.1%). Operate at a slightly acidic pH (e.g., with 0.1% formic acid) to ensure the aniline is protonated.
Poor Resolution Between Degradant Peaks Inadequate separation power of the current method.Optimize the gradient slope (make it shallower). Try a different organic modifier (e.g., methanol instead of acetonitrile).[11] Evaluate a different column chemistry (e.g., phenyl-hexyl).
Ghost Peaks Carryover from a previous injection. Contamination in the mobile phase.Implement a needle wash step in the autosampler method. Prepare fresh mobile phase.
Drifting Retention Times Poor column equilibration. Fluctuations in column temperature. Mobile phase composition changing.Increase the column equilibration time between runs. Use a column oven to maintain a constant temperature. Ensure mobile phase is well-mixed and degassed.
LC-MS Analysis
Problem Potential Cause Recommended Solution
Poor Ionization of the Parent Compound Inappropriate ionization mode or source conditions.This compound should ionize well in positive electrospray ionization (ESI+) mode due to the basic aniline group. Optimize source parameters such as capillary voltage, gas flow, and temperature.
In-source Fragmentation High source temperature or cone voltage leading to fragmentation of the parent ion before mass analysis.Reduce the source temperature and cone/fragmentor voltage.
Matrix Effects Co-eluting components from the sample matrix suppressing or enhancing the ionization of the analyte.Improve chromatographic separation to move the analyte away from interfering components. Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard if available.
Difficulty in Interpreting MS/MS Spectra of Degradants Complex fragmentation patterns.Compare the fragmentation pattern of the degradant to that of the parent compound to identify common fragments. Use high-resolution MS/MS to obtain accurate mass of fragment ions.

References

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  • Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003).
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  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann-type Diaryl Ether Synthesis at 90 °C. Organic Letters, 5(21), 3799–3802.
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  • Sultan Qaboos University Journal For Science. (n.d.). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
  • Törnqvist, M., et al. (1995). 4,4'-Methylenedianiline in Hydrolysed Serum and Urine From a Worker Exposed to Thermal Degradation Products of Methylene Diphenyl Diisocyanate Elastomers. International Archives of Occupational and Environmental Health, 67(2), 73-77.
  • van der Heijden, F. (n.d.). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
  • Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118–2132.
  • Wang, S., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478.
  • Waters. (n.d.). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS.
  • Wols, B. A., & Hofman-Caris, C. H. M. (2012). Electrochemical C–O bond cleavage of diaryl ethers: upcycling of lignin 4-O-5 models and polyphenylene oxide. Green Chemistry, 14(7), 1959–1965.
  • Zarei, A., et al. (2018). Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites.

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for peak tailing encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-(3-Methylphenoxy)aniline, a primary aromatic amine. The content is structured in a question-and-answer format to directly address common issues faced by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is peak tailing and why is my this compound peak exhibiting it?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is often observed for basic compounds like this compound, which contains a primary amine group.[2] The primary cause is strong, undesirable secondary interactions between the basic analyte and the stationary phase.[3]

Specifically, in reversed-phase HPLC using silica-based columns, residual silanol groups (Si-OH) on the silica surface are a major contributor to peak tailing.[4][5] These silanol groups are acidic and can interact with the protonated (positively charged) amine group of this compound, leading to a secondary retention mechanism that causes some analyte molecules to lag behind, resulting in a tailed peak.[6][7]

Q2: How does mobile phase pH influence the peak shape of this compound?

A2: The pH of the mobile phase is a critical factor that directly impacts the peak shape of ionizable compounds like this compound.[8][9] The amine group in this molecule can exist in a neutral or protonated (charged) state depending on the mobile phase pH.

  • At low pH (typically below 3): The acidic silanol groups on the silica surface are protonated and thus less likely to interact with the positively charged analyte.[6][10] This significantly reduces peak tailing.

  • At intermediate pH: A mixture of ionized and unionized analyte may exist, which can lead to peak distortion, including tailing or splitting.[11]

  • At high pH: While the analyte may be neutral, the silanol groups become deprotonated and negatively charged, which can still lead to strong interactions and peak tailing.[7]

Therefore, controlling the mobile phase pH is a powerful tool to improve peak symmetry.[9]

Q3: I'm observing peak tailing even at a low mobile phase pH. What other factors could be at play?

A3: While low pH is a good starting point, other factors can contribute to peak tailing:

  • Secondary Interactions with Metal Contamination: Trace metals like iron and aluminum can be present in the silica matrix of the column packing material or can leach from stainless steel components of the HPLC system.[1][12] These metal ions can act as active sites, chelating with the analyte and causing peak tailing.[6][13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[3]

  • Extra-Column Effects: This refers to peak broadening and tailing that occurs outside of the column, for instance, in excessively long or wide connecting tubing, or due to poorly made connections.[4][14]

  • Column Degradation: Over time, columns can degrade, especially when used with aggressive mobile phases or samples containing matrix impurities. This can lead to a partially collapsed column bed or the accumulation of strongly retained substances at the column inlet, both of which can cause peak tailing.[4]

Q4: What are some practical steps I can take to eliminate peak tailing for this compound?

A4: A systematic approach is key to resolving peak tailing. Here are several strategies, ranging from simple mobile phase adjustments to more involved hardware considerations:

1. Mobile Phase Optimization:

  • Adjust pH: Lowering the mobile phase pH to between 2.5 and 3.0 is often the most effective first step to protonate silanol groups and minimize secondary interactions.[6][10]

  • Use Mobile Phase Additives:

    • Competing Bases: Additives like triethylamine (TEA) can be added to the mobile phase. TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively "masking" them from the analyte.[10]

    • Buffers: Using a buffer solution (e.g., phosphate or acetate) helps to maintain a constant pH throughout the analysis, which is crucial for reproducible results.[6][14]

2. Column Selection and Care:

  • Use End-Capped Columns: Modern HPLC columns are often "end-capped," a process where residual silanol groups are chemically deactivated with a small silylating agent.[10][15] Using a high-purity, end-capped column is highly recommended for analyzing basic compounds.[4]

  • Consider Alternative Stationary Phases: If peak tailing persists, consider columns with alternative stationary phases that are less prone to silanol interactions, such as hybrid silica-polymer materials or polymer-based columns.[1]

  • Proper Column Conditioning and Cleaning: Ensure your column is properly conditioned with the mobile phase before analysis.[16] If contamination is suspected, a rigorous column cleaning procedure should be implemented.[17]

3. System and Method Considerations:

  • Minimize Extra-Column Volume: Use tubing with a narrow internal diameter and keep connection lengths as short as possible.[14]

  • Check for Column Overload: Dilute your sample and inject a smaller volume to see if the peak shape improves.[3]

  • Consider Metal-Free Systems: For highly sensitive analyses where metal chelation is a concern, using a bio-inert or metal-free HPLC system can mitigate these interactions.[18][19]

Experimental Protocols & Data Presentation

Protocol 1: Mobile Phase pH Optimization Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase buffered at different pH values (e.g., pH 2.5, 3.0, 4.0, 5.0, and 7.0). A common buffer for low pH is phosphate or formate.

  • System Equilibration: Starting with the lowest pH mobile phase, thoroughly flush the HPLC system and column until a stable baseline is achieved (typically 15-20 column volumes).[20]

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Sequential Analysis: Incrementally increase the mobile phase pH, ensuring the system is fully equilibrated at each new pH before injecting the standard.

  • Data Analysis: Compare the peak asymmetry or tailing factor for each pH condition.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHPeak Asymmetry Factor (As)Observations
2.51.1Symmetrical peak shape
3.01.2Acceptable peak shape
4.01.8Moderate tailing
5.02.5Significant tailing
7.0>3.0Severe tailing

Note: Asymmetry factor is calculated at 10% of the peak height. A value of 1 is a perfectly symmetrical peak.

Protocol 2: Column Cleaning Procedure for Suspected Contamination

Objective: To remove strongly retained contaminants from the column that may be causing peak tailing.

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the detector cell.[20]

  • Buffer Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove any salts.

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol.

  • Stronger Solvent Wash (for non-polar contaminants): Sequentially flush with 20-30 column volumes of isopropanol, followed by 20-30 column volumes of hexane. Important: When returning to a reversed-phase mobile phase, an intermediate solvent like isopropanol must be used to ensure miscibility.[21]

  • Re-equilibration: Flush with your mobile phase until a stable baseline is achieved.[20]

  • Performance Check: Inject a standard to evaluate if the peak shape has improved.

Visualizing the Problem: Analyte-Silanol Interaction

The following diagram illustrates the fundamental cause of peak tailing for basic compounds like this compound on a standard silica-based stationary phase.

G cluster_0 Silica Surface cluster_1 Analyte Silanol Residual Silanol (Si-OH) Protonated_Silanol Protonated Silanol (Si-OH2+) (Low pH) Analyte This compound (Basic Amine) Analyte->Silanol Strong Secondary Interaction (Causes Tailing) Analyte->Protonated_Silanol Repulsive/Weak Interaction (Improved Peak Shape)

Caption: Interaction of this compound with silanol groups.

This second diagram outlines a logical troubleshooting workflow for addressing peak tailing.

G cluster_method Method Optimization cluster_column Column Issues cluster_system System & Sample Issues start Peak Tailing Observed ph_check Is Mobile Phase pH < 3? start->ph_check adjust_ph Adjust pH to 2.5-3.0 with Acid/Buffer ph_check->adjust_ph No column_check Using End-Capped Column? ph_check->column_check Yes adjust_ph->column_check additives Consider Additives (e.g., TEA) switch_column Switch to a Modern, End-Capped Column column_check->switch_column No overload_check Check for Column Overload column_check->overload_check Yes switch_column->overload_check clean_column Perform Column Cleaning Protocol hardware_check Inspect Tubing and Connections clean_column->hardware_check overload_check->clean_column No dilute_sample Dilute Sample / Reduce Injection Volume overload_check->dilute_sample Yes end Symmetrical Peak Achieved dilute_sample->end hardware_check->end

Caption: Troubleshooting workflow for peak tailing.

References

  • Vertex AI Search. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex Inc. (2026). How to Reduce Peak Tailing in HPLC?
  • alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Next LVL Programming. (2025, March 25). How To Select Mobile Phase In HPLC Method Development?
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
  • Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC.
  • Phenomenex Inc. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • SilcoTek. (2017, May 19). How to Prevent Metal Ion Contamination In HPLC Systems.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol.
  • LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
  • Waters Knowledge Base. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • PubChem. (n.d.). 4-(3-Methyl-4-propan-2-ylphenoxy)aniline.
  • Restek. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
  • Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
  • ChemicalBook. (n.d.). This compound Product Description.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
  • Phenomenex Inc. (n.d.). LC Technical Tip.
  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1.
  • PubChem. (2026, January 3). 4-(3-Fluorophenyl)-3-(3-methylphenoxy)aniline.
  • Industry news. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Sigma-Aldrich. (n.d.). 4-(4-Methylphenoxy)aniline.
  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents.
  • American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline.
  • Phenomenex Inc. (n.d.). HPLC Column Conditioning / Activation.
  • Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance?
  • Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.

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4-(3-Methylphenoxy)aniline stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-(3-Methylphenoxy)aniline (CAS: 3586-12-7). This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the lab. As an aromatic amine, this compound requires specific handling and storage protocols to prevent degradation, which can compromise experimental outcomes. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

The optimal storage conditions are dictated by the chemical nature of the aniline functional group, which is susceptible to oxidation. For maximum long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1][2]

  • Causality: Aromatic amines can react with atmospheric oxygen, a process often accelerated by light and heat. This oxidative degradation can lead to the formation of colored impurities and oligomeric condensation products, compromising the sample's purity.[3] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the gold standard for preventing this, as it displaces the oxygen that drives the degradation pathway. A desiccator provides the necessary dry environment, as moisture can also facilitate certain degradation reactions.[4]

Q2: My solid sample of this compound has developed a slight yellow or brownish tint. Is it still usable?

The appearance of color is a primary indicator of degradation. While a slight discoloration may not render the compound entirely unusable for certain non-critical applications, it signifies a drop in purity.

  • Expert Recommendation: For any quantitative or sensitive downstream applications, such as in drug discovery screenings or as a precursor in a multi-step synthesis, using a discolored sample is strongly discouraged. The impurities could lead to inconsistent results, side reactions, or inaccurate biological data. We recommend either purifying the material (e.g., by recrystallization or column chromatography) or using a fresh, uncompromised lot of the compound. Before any purification attempt, it is crucial to run an analytical check (e.g., HPLC, LC-MS, or NMR) to quantify the level of impurity.

Q3: What solvents are recommended for preparing stock solutions, and how stable are they?

The choice of solvent is critical for solution stability. Anhydrous, high-purity solvents are always recommended.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for creating high-concentration stock solutions due to their excellent solvating power. For applications where these are not suitable, anhydrous ethanol or acetonitrile can be used.

  • Solution Stability: Solutions are generally less stable than the solid compound. The stability of a this compound solution depends on the solvent, concentration, and storage conditions. As a general guideline, stock solutions in anhydrous DMSO, when stored at -20°C or -80°C in tightly sealed vials with minimal headspace, can be stable for several weeks to months. However, stability is not guaranteed, and for critical experiments, it is best practice to prepare fresh solutions or perform regular purity checks. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q4: I've observed precipitation in my stock solution after storing it in the freezer. What should I do?

Precipitation upon cooling is a common issue related to solubility, not necessarily degradation.

  • Troubleshooting Steps:

    • Warm the Solution: Gently warm the vial to room temperature or slightly above (e.g., in a 37°C water bath) and vortex thoroughly to redissolve the compound.

    • Visual Inspection: Once the solution is clear, visually inspect it for any signs of discoloration or particulate matter that does not redissolve, which could indicate degradation or contamination.

    • Consider Concentration: If the compound repeatedly precipitates, the concentration may be too high for stable storage at that temperature. Consider lowering the stock concentration for future preparations.

Storage Condition Summary

ParameterOptimal Long-Term StorageAcceptable Short-Term StorageConditions to Avoid
Temperature ≤ 4°C (Refrigerated)Ambient Temperature (Cool, controlled)[5]High temperatures, direct sunlight, heat sources[2][4]
Atmosphere Inert Gas (Argon, Nitrogen)Tightly sealed container[1][2]Open exposure to air
Moisture In a desiccatorDry, well-ventilated area[1][6]High humidity environments[4]
Light Amber vial or in the darkOpaque secondary containerDirect exposure to UV or fluorescent light
Incompatibilities N/ASegregated from reactive chemicalsStrong acids, bases, and oxidizing agents[2][6]

Troubleshooting Guide for Compound Instability

If you encounter issues such as unexpected experimental results, sample discoloration, or the appearance of new peaks in your analytical traces, the following workflow can help diagnose the problem.

G start Observed Instability (e.g., color change, new HPLC peaks) purity Confirm Initial Purity start->purity First Step storage Review Storage Conditions handling Review Handling & Solution Prep storage->handling Storage OK improper_storage Improper Storage Identified: - Exposed to Air/Light/Heat - Moisture contamination storage->improper_storage Storage NOT OK handling->start All OK? Re-evaluate experiment for other factors improper_handling Improper Handling Identified: - Non-anhydrous solvent - Repeated freeze-thaw - Contaminated glassware handling->improper_handling Handling NOT OK purity->storage Purity OK bad_lot Initial Purity is Low purity->bad_lot Purity NOT OK solution_storage Implement Correct Storage: - Store solid under inert gas - Use amber vials - Store at ≤ 4°C improper_storage->solution_storage solution_handling Refine Handling Protocol: - Use anhydrous solvents - Aliquot solutions - Use dedicated, clean glassware improper_handling->solution_handling solution_lot Action: - Re-purify existing material - Procure new, high-purity lot bad_lot->solution_lot

Caption: Troubleshooting workflow for this compound instability.

Experimental Protocol: Preparation and Stability Assessment of a Stock Solution

This protocol provides a self-validating method to prepare and monitor the stability of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Biotech grade or equivalent)

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Amber glass vials with PTFE-lined caps

  • Vortex mixer

  • HPLC system with a C18 column and UV detector

Procedure:

  • Establish Baseline Purity (Time = 0):

    • Before preparing the stock solution, dissolve a small amount of the solid this compound in a suitable solvent (e.g., acetonitrile) and analyze it via HPLC.

    • Record the purity and retention time. This is your T=0 reference standard. The primary peak should be >98% for most applications.

  • Stock Solution Preparation (10 mM):

    • Calculate the mass of this compound needed (M.W. = 199.25 g/mol ). For 10 mL of a 10 mM solution, you will need 19.925 mg.

    • Accurately weigh the solid and transfer it to a 10 mL volumetric flask.

    • Add approximately 8 mL of anhydrous DMSO, cap, and vortex until the solid is completely dissolved.

    • Bring the solution to the final 10 mL volume with anhydrous DMSO. Invert the flask several times to ensure homogeneity.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into multiple small-volume amber vials (e.g., 100 µL aliquots). This minimizes the number of freeze-thaw cycles for any single vial.

    • Fill the vials, leaving minimal headspace to reduce oxygen exposure.

    • Store the aliquots at -20°C or -80°C.

  • Stability Monitoring (Time = 1, 2, 4 weeks):

    • At each time point, remove one aliquot from the freezer. Allow it to thaw completely and warm to room temperature.

    • Dilute the sample to the same concentration as your T=0 reference and analyze it under identical HPLC conditions.

    • Analysis: Compare the chromatograms. Look for:

      • A decrease in the main peak area percentage.

      • The appearance of new peaks, indicating degradation products.

    • Acceptance Criteria: A purity decrease of >2% typically indicates significant degradation, and the stock solution should be discarded.

References

  • ChemicalBook. (2023). This compound - Safety Data Sheet.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Sigma-Aldrich. (n.d.). 4-(4-Methylphenoxy)aniline.
  • Key Organics. (2019). Safety Data Sheet.
  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline.
  • Singh, S., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ChemicalBook. (n.d.). 56705-84-1(this compound) Product Description.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-(Trifluoromethoxy)aniline.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Phenoxyaniline.
  • AKSci. (n.d.). 1311137-85-5 4-(3-Methoxy-4-methylphenoxy)aniline.
  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline.
  • Lyons, C. D., Katz, S., & Bartha, R. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. Applied and Environmental Microbiology, 49(2), 491-496. Retrieved from [Link]

  • Arora, P. K. (2015). Bacterial degradation of aniline. ResearchGate.
  • BenchChem. (2025). An In-Depth Technical Guide to 4-Methyl-2-(4-methylphenoxy)aniline and its Derivatives.
  • Santa Cruz Biotechnology. (n.d.). 3-Methyl-4-(3-methylphenoxy)aniline.
  • Sigma-Aldrich. (n.d.). 3-Phenoxyaniline 98%.
  • Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. PubMed. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 4-Methoxy-2-nitroaniline.
  • PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.
  • PubChem. (n.d.). 4-(2-Methylphenoxy)-2-(trifluoromethyl)aniline.

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Technical Support Center: Preventing Oxidation of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-(3-Methylphenoxy)aniline. This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals mitigate the common challenge of compound oxidation. Our goal is to ensure the integrity of your experiments by preserving the quality and stability of this critical reagent.

Section 1: Understanding the Oxidation Problem (FAQs)

This section addresses the fundamental questions regarding the instability of this compound.

Q1: What is this compound, and why is it so susceptible to oxidation?

A1: this compound is an aromatic amine, a class of compounds widely used in medicinal chemistry and materials science.[1] The core of its reactivity lies in the aniline moiety—specifically, the amino (-NH₂) group attached to the benzene ring. The lone pair of electrons on the nitrogen atom makes the molecule susceptible to oxidation, especially when exposed to atmospheric oxygen.[2][3] This process can be accelerated by light, heat, and the presence of metal ions. The oxidation initially forms radical cations, which can then undergo further reactions like dimerization or polymerization to generate a complex mixture of colored impurities.[2]

Q2: My vial of this compound has changed color from white to yellow/brown. What does this signify?

A2: A color change is the most common visual indicator of oxidation. The pure compound is typically a white or off-white solid.[4] The development of a yellow, brown, or even dark purple hue indicates the formation of oxidized oligomeric and polymeric byproducts.[5] The intensity of the color often correlates with the extent of degradation.

Q3: What are the consequences of using oxidized this compound in my experiments?

A3: Using an oxidized reagent can severely compromise your experimental results. The key consequences include:

  • Inaccurate Stoichiometry: The actual concentration of the desired compound is lower than weighed, leading to incorrect molar ratios and potentially incomplete reactions.

  • Reduced Yields: The oxidized impurities are generally unreactive in the desired pathway, leading to lower yields of your target product.

  • Formation of Side Products: Impurities can sometimes participate in unintended side reactions, complicating the reaction mixture and making purification difficult.[5]

  • Poor Reproducibility: The variable level of purity between different experiments or different bottles of reagent will lead to inconsistent and non-reproducible outcomes.

Section 2: Troubleshooting Guide for Common Issues

This section provides direct answers to problems frequently encountered in the lab.

Q4: My bottle of this compound is discolored. Can I still use it for my synthesis?

A4: It is strongly discouraged. For any application requiring high purity, such as synthesizing drug candidates or creating materials with specific properties, using the discolored compound will introduce significant impurities and uncertainty into your reaction.[5] If the discoloration is minor (e.g., very pale yellow), it might be usable for non-critical, preliminary experiments, but purification before use is the best practice. For high-stakes experiments, always use a fresh, pure sample or purify the existing stock.

Q5: My reaction is giving a low yield, and my starting material appears to be consumed on a TLC plate. Could oxidation during the reaction be the culprit?

A5: Yes, this is a strong possibility. If this compound degrades during the reaction, it will appear consumed on a Thin Layer Chromatography (TLC) analysis, but it won't be converting to your desired product. This is common if the reaction is not performed under a rigorously maintained inert atmosphere. Dissolved oxygen in your solvents is a primary culprit.[6][7] To troubleshoot this:

  • Run a Control Reaction: Set up a small-scale reaction with your starting material and solvent under the reaction conditions (heat, etc.) but without other reagents. Monitor it by TLC over time to see if the starting material degrades on its own.

  • Ensure Proper Inert Conditions: Re-evaluate your inert atmosphere technique. Ensure glassware is properly dried, the system is leak-free, and solvents are thoroughly degassed.[8][9]

Q6: How can I purify this compound that has already oxidized?

A6: For moderately oxidized material, purification can often be achieved via silica gel column chromatography. The oxidized impurities are typically more polar and will adhere more strongly to the silica, allowing the less polar, pure compound to be eluted first. A non-polar/polar solvent system, such as ethyl acetate in petroleum ether or hexanes, is often effective.[1][10] For larger quantities or heavily degraded material, vacuum distillation may be an option, provided the compound is thermally stable enough.

Section 3: Protocols for Preventing Oxidation

Prevention is the most effective strategy. This section provides detailed protocols and best practices for storage, handling, and solvent preparation.

Recommended Storage Conditions

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, the primary oxidant.[5]
Temperature Cool (2-8 °C)Slows the rate of chemical reactions, including oxidation.
Light Amber/Opaque ContainerPrevents photo-oxidation.[5]
Container Tightly SealedPrevents ingress of atmospheric oxygen and moisture.
Protocol 1: Handling Under an Inert Atmosphere

All weighing and transfers of this compound should be performed under an inert atmosphere to minimize exposure to air. A nitrogen-filled balloon is a simple and effective method for many lab-scale reactions.[11][12]

Workflow for Handling Air-Sensitive Reagents

G cluster_prep Preparation cluster_inert Inerting cluster_reagents Reagent Addition A 1. Oven-Dry Glassware (>120°C, 4h) B 2. Assemble Hot & Grease Joints A->B C 3. Cool Under Vacuum B->C D 4. Backfill with N₂/Ar (Repeat 3x) C->D E 5. Maintain Positive Pressure (N₂ Balloon + Bubbler) D->E F 6. Add Solid Reagent (Under positive N₂ flow) E->F G 7. Add Degassed Solvents (Via Syringe) F->G H 8. Commence Reaction G->H G A This compound (Ar-NH₂) B Radical Cation ([Ar-NH₂]˙⁺) A->B -e⁻ (Oxidation) C Further Oxidation & Polymerization B->C Dimerization / H⁺ loss D Colored Impurities (Brown/Yellow Products) C->D

Caption: Generalized oxidation pathway of an aromatic amine.

References
  • University of Rochester, Department of Chemistry. How To: Degas Solvents. Available at: [Link]

  • University of York, Chemistry Teaching Labs. Degassing solvents. Available at: [Link]

  • Wikipedia. Degassing. Available at: [Link]

  • Specialty Chemicals. Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Available at: [Link]

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Technical Support Center: Recrystallization of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-(3-Methylphenoxy)aniline (CAS: 56705-84-1) via recrystallization. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower users to troubleshoot and optimize their purification processes effectively.

Section 1: Physicochemical Properties and Their Impact on Recrystallization

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful recrystallization protocol. The molecule's structure, featuring two aromatic rings, an ether linkage, and an amine functional group, dictates its solubility and thermal behavior.

PropertyValueSourceSignificance for Recrystallization
Molecular Formula C₁₃H₁₃NO[1][2]Indicates a predominantly non-polar structure with some capacity for hydrogen bonding.
Molecular Weight 199.25 g/mol [1][2][3]A moderate molecular weight solid.
Appearance White solid[3]The goal of recrystallization is to remove colored impurities and obtain a pure white crystalline product.
Boiling Point 333.5°C at 760 mmHg[1]The high boiling point indicates the compound is a nonvolatile solid, making recrystallization a suitable purification method.[4]
Density 1.115 g/cm³[1]Relevant for solvent layering if using immiscible solvent systems.
Solubility Profile Poorly soluble in water; likely soluble in organic solvents like alcohols, acetone, and toluene.[5][6]The key to solvent selection is finding a solvent where solubility is high at elevated temperatures but low at room or sub-ambient temperatures.[7]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound "oiled out" instead of forming crystals. What went wrong and how do I fix it?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[8] This is a common problem when the melting point of the crude solid is lower than the boiling point of the chosen solvent, or if the solution is cooled too rapidly.[9] The oil often traps impurities, defeating the purpose of recrystallization.

Causality & Solution Workflow:

  • Re-dissolve the Oil: Gently heat the mixture to re-dissolve the oil completely.

  • Add More Solvent: The concentration of the solute may be too high. Add a small amount (1-5% of the total volume) of hot solvent to the solution and re-attempt crystallization.[9] This slightly lowers the saturation point.

  • Reduce Cooling Rate: Rapid cooling favors precipitation over crystallization. Allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving it to an ice bath. Slow cooling provides the necessary time for ordered crystal lattice formation.[9]

  • Change Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point. Alternatively, use a mixed-solvent system. For example, if your compound is oiled out from ethanol, re-dissolve it in a minimum of hot ethanol and add a poor solvent (like water) dropwise until the solution becomes faintly cloudy. Then, add a few drops of ethanol to clarify and cool slowly.

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

Answer: This is a classic sign of either using too much solvent or a supersaturated solution that is resistant to nucleation.[9][10]

Troubleshooting Steps:

  • Check for Supersaturation: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. If a solid residue forms on the rod, the solution is supersaturated and just needs to be induced to crystallize.[10]

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]

    • Seeding: If available, add a tiny "seed" crystal of pure this compound to the solution. This provides a perfect template for further crystal growth.[10]

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent.[9][11] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Then, allow the more concentrated solution to cool again.[10]

Q3: My final product is still colored (e.g., yellow or brown) after recrystallization. How can I get a pure white product?

Answer: Color in the final product indicates the presence of persistent, often highly conjugated, impurities. Anilines, in particular, are susceptible to air oxidation, which can form colored byproducts.[12][13]

Decolorization Protocol:

  • Dissolve the Impure Solid: Dissolve the crude this compound in the minimum amount of a suitable hot solvent.

  • Cool Slightly: Remove the solution from the heat source and allow it to cool for 30-60 seconds. This prevents flash boiling when you add the charcoal.

  • Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. The charcoal has a high surface area that adsorbs the colored impurities.[14]

  • Reheat and Filter: Briefly reheat the mixture to boiling for a few minutes to ensure maximum adsorption. Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.[8]

  • Crystallize: Collect the hot, decolorized filtrate and allow it to cool slowly to form pure, colorless crystals.

Q4: My recovery yield is very low (<50%). How can I improve it?

Answer: A low yield suggests that a significant amount of your product remains dissolved in the mother liquor.[10] This can be due to several factors.

Optimization Strategies:

  • Minimize Solvent Usage: The most common cause of low yield is using an excess of solvent to dissolve the crude solid.[11] Use only the absolute minimum amount of boiling solvent required for complete dissolution.

  • Ensure Complete Crystallization: Cool the solution in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize the precipitation of the solid from the solution.

  • Use Ice-Cold Solvents for Washing: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature solvent will re-dissolve some of your product.[11]

  • Analyze the Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor by boiling off some solvent and cooling it to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Section 3: Frequently Asked Questions (FAQs)

What is the best way to select a recrystallization solvent for this compound?

The ideal solvent should exhibit high solubility for the compound at its boiling point and low solubility at low temperatures (e.g., 0-4°C).[4] Given the molecule's structure (largely non-polar aromatic rings with polar amine/ether groups), a solvent of intermediate polarity is often a good starting point.

Recommended Solvent Screening Protocol:

  • Place ~50 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise at room temperature, vortexing after each addition. If the solid dissolves readily at room temperature, the solvent is unsuitable.

  • If the solid is insoluble at room temperature after adding ~1 mL of solvent, heat the test tube in a water or sand bath.

  • If the solid dissolves when hot, it is a potentially good solvent. Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.

  • A good solvent will show abundant crystal formation upon cooling.

Suggested Solvents to Screen:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Toluene, Hexane/Heptane, Ethyl Acetate.

  • Mixed Solvents: Ethanol/Water, Toluene/Hexane. Mixed solvents are excellent for fine-tuning solubility.

Solvent_Selection start Start: Place ~50mg of crude solid in test tube add_solvent Add 0.5 mL of solvent at room temp start->add_solvent dissolves_cold Does it dissolve? add_solvent->dissolves_cold heat Heat mixture to boiling dissolves_cold->heat  No bad_solvent1 Result: Poor Solvent (Too soluble when cold) dissolves_cold->bad_solvent1  Yes dissolves_hot Does it dissolve? heat->dissolves_hot cool Cool to RT, then ice bath dissolves_hot->cool  Yes bad_solvent2 Result: Poor Solvent (Insoluble even when hot) dissolves_hot->bad_solvent2  No crystals_form Do crystals form? cool->crystals_form bad_solvent3 Result: Poor Solvent (No recovery) crystals_form->bad_solvent3  No good_solvent Result: Good Solvent crystals_form->good_solvent  Yes

My aniline compound is very old and dark. Can I still purify it?

Yes. Anilines are prone to oxidation over time, leading to dark, often tarry impurities.[13] If simple recrystallization with charcoal treatment is ineffective, a more robust chemical purification may be necessary. One common technique for basic compounds like anilines is to purify them via their acid salt.[15]

Acid Salt Purification Protocol:

  • Dissolve the impure aniline in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of HCl in ether (or a similar non-aqueous acid solution). The aniline hydrochloride salt, being ionic, will precipitate out of the non-polar solvent.

  • Collect the salt by filtration and wash it with fresh cold ether to remove the non-basic, colored impurities.

  • The purified salt can then be recrystallized from a polar solvent like ethanol/water.

  • To recover the free amine, dissolve the purified salt in water and basify the solution (e.g., with NaOH or NaHCO₃) until the free aniline precipitates. The pure, free amine can then be extracted with an organic solvent and isolated.

How can I confirm the purity of my recrystallized product?

A successful recrystallization should result in a product with a higher melting point and a narrower melting point range compared to the crude material.[16]

  • Melting Point Analysis: Take a melting point of your dry, recrystallized solid. Compare it to the literature value and the melting point of the starting material. Pure crystalline solids have sharp melting points.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable.

Troubleshooting_Tree

References

  • Recrystallization. (2021). Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. [Link]

  • 4-(3-Methyl-4-propan-2-ylphenoxy)aniline. (n.d.). PubChem. [Link]

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry & Biochemistry. [Link]

  • Recrystallization: Figure 1. Structure of Aniline. (n.d.). Scribd. [Link]

  • Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • How to recrystalize 3,5 dimethoxy aniline after years of oxidation. (2024). Chemistry Stack Exchange. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. (n.d.). Millersville University. [Link]

  • Recrystallization. (2023). Chemistry LibreTexts. [Link]

  • Selecting a recrystallization solvent. (2020). YouTube. [Link]

  • 4-[3-(4-aminophenoxy)phenoxy]aniline | Solubility of Things. (n.d.). Solubility of Things. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine, Department of Chemistry. [Link]

  • 4-(3-Methoxy-4-methylphenoxy)aniline. (n.d.). American Elements. [Link]

  • 4-(3-Fluorophenyl)-3-(3-methylphenoxy)aniline. (n.d.). PubChem. [Link]

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Technical Support Center: Catalyst Selection for the Synthesis of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive technical resource for the synthesis of 4-(3-Methylphenoxy)aniline. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for this important diarylamine intermediate. We will explore the nuances of the two primary catalytic routes—the Ullmann Condensation and the Buchwald-Hartwig Amination—to empower you to make informed decisions and overcome common experimental hurdles.

Choosing Your Synthetic Path: Ullmann vs. Buchwald-Hartwig

The synthesis of this compound involves the formation of a C-N bond between an aniline derivative and a phenoxy moiety. Two powerful cross-coupling methodologies dominate this transformation: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1] The choice between these two powerhouse reactions is a critical decision, influenced by factors such as cost, substrate scope, and desired reaction conditions.

  • Ullmann Condensation: This classic copper-catalyzed reaction is a cost-effective choice, particularly for large-scale synthesis.[2] While traditionally requiring harsh conditions, modern ligand-accelerated protocols have made it a more versatile and milder option.[3]

  • Buchwald-Hartwig Amination: A more contemporary approach, this palladium-catalyzed reaction is renowned for its broad substrate scope, high functional group tolerance, and generally milder reaction conditions.[4] It is often the preferred method in research and development settings where versatility is paramount.[1]

Catalyst System Comparison for Diaryl Amine Synthesis

The following table provides a comparative overview of typical catalyst systems for the synthesis of diaryl amines, including representative conditions and yields. Note that optimal conditions are highly substrate-dependent.

Catalytic SystemCatalyst PrecursorLigand ExampleBaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference
Buchwald-Hartwig Pd(OAc)₂ or Pd₂(dba)₃XantphosCs₂CO₃Toluene/Dioxane80-11012-2470-95[5]
Buchwald-Hartwig Pd(OAc)₂RuPhosNaOtBuToluene80-1008-1675-98[6]
Ullmann CuIN,N-dimethylglycineK₂CO₃DMSO90-12024-4860-85[7]
Ullmann Cu PowderNone (ligand-free)K₃PO₄Pyridine150-20048-7240-70[8]

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.

Low or No Product Yield
Potential CauseScientific ExplanationSuggested Solution(s)
Inactive Catalyst Ullmann: The active species is often Cu(I), and exposure to air can lead to oxidation to inactive Cu(II).[9] Buchwald-Hartwig: The Pd(0) active species can be sensitive to air and moisture, leading to catalyst deactivation.- Use fresh, high-purity catalyst precursors. For Ullmann, consider in-situ generation of Cu(I).- Ensure all reagents and solvents are anhydrous and degassed.- Perform the reaction under a rigorously inert atmosphere (e.g., Argon or Nitrogen).
Inappropriate Ligand The ligand plays a crucial role in stabilizing the metal center, promoting oxidative addition and reductive elimination, and preventing catalyst aggregation. The electronic and steric properties of the ligand must be well-matched to the substrates.[6][9]- Screen a variety of ligands. For Buchwald-Hartwig, consider bulky, electron-rich phosphine ligands like XPhos or RuPhos.[6] For Ullmann, N,N-dimethylglycine or 1,10-phenanthroline can be effective.[7]
Suboptimal Base The base is critical for deprotonating the amine or phenol, facilitating the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate and yield.[5]- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu). Cs₂CO₃ is often a good choice for Buchwald-Hartwig reactions due to its high solubility and moderate basicity.[5]
Incorrect Reaction Temperature Cross-coupling reactions have an optimal temperature window. Temperatures that are too low may result in slow or no reaction, while excessively high temperatures can lead to catalyst decomposition and side product formation.- If no reaction is observed, incrementally increase the temperature. If decomposition is observed, lower the temperature. Modern ligand systems often allow for milder conditions (80-120 °C).[9]
Formation of Significant Side Products
Side ProductPotential CauseMitigation Strategy
Hydrodehalogenation Replacement of the halogen on the aryl halide with a hydrogen atom. This can be a competing pathway in palladium-catalyzed reactions, particularly with electron-rich aryl halides.[10]- Optimize the choice of base and ligand. Bulky ligands can sometimes suppress this side reaction.- Consider using an alternative aryl halide (e.g., bromide instead of iodide).
Homocoupling of Starting Materials Dimerization of the aryl halide or self-coupling of the aniline/phenol. This can be prevalent in Ullmann reactions at high temperatures.- Adjust the stoichiometry of the reactants. A slight excess of one coupling partner can sometimes minimize homocoupling.- For Ullmann reactions, consider using a ligand to enable lower reaction temperatures.
Ether Formation (in Amination) If a phenol is present as a starting material or impurity, the corresponding diaryl ether can form as a byproduct.[9]- Ensure high purity of starting materials.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig reaction is not working with an aryl chloride. What can I do?

Aryl chlorides are generally less reactive than aryl bromides or iodides. To promote the reaction, you may need to use a more electron-rich and sterically hindered ligand, such as XPhos or a second-generation biarylphosphine ligand.[6] Increasing the reaction temperature and using a stronger base like sodium tert-butoxide can also be beneficial.

Q2: I'm observing a dark brown or black color in my Ullmann reaction mixture. Is this normal?

Darkening of the reaction mixture in Ullmann couplings is common and can be due to the formation of finely divided copper species or slight decomposition of the solvent or reagents at high temperatures. While not always indicative of a failed reaction, significant charring could suggest that the temperature is too high.

Q3: How do I effectively remove the catalyst from my final product?

  • Palladium: After the reaction, the mixture can be filtered through a pad of Celite to remove the heterogeneous palladium catalyst. For residual soluble palladium, treatment with activated carbon or a silica gel column can be effective.

  • Copper: Diluting the reaction mixture with a solvent like ethyl acetate and filtering through Celite is a common method. An aqueous wash with an ammonium hydroxide solution can also help to remove copper salts by forming a soluble copper-ammonia complex.

Q4: What is a good starting point for purifying this compound by column chromatography?

For diarylamines like this compound, a common solvent system for silica gel column chromatography is a gradient of ethyl acetate in hexane or petroleum ether.[2] Since anilines can sometimes streak on silica due to its acidic nature, adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape and recovery.[10]

Experimental Protocols

Protocol 1: Ullmann Condensation for 4-Methyl-2-(4-methylphenoxy)aniline (A Representative Diaryl Amine)

This protocol is adapted for a structurally similar compound and provides a strong starting point for the synthesis of this compound.[3]

Materials:

  • 2-Iodo-4-methylaniline

  • p-Cresol (or m-cresol for the target molecule)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask, add 2-iodo-4-methylaniline (1.0 equiv), p-cresol (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the copper catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This general protocol can be adapted for the synthesis of this compound.[4]

Materials:

  • 4-Haloaniline (e.g., 4-bromoaniline or 4-chloroaniline)

  • 3-Methylphenol (m-cresol)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or RuPhos)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Toluene or Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with Pd(OAc)₂ (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equiv).

  • Add the 4-haloaniline (1.0 equiv) and 3-methylphenol (1.2 equiv).

  • Add anhydrous toluene or dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms, the following diagrams illustrate the catalytic cycles for the Ullmann and Buchwald-Hartwig reactions.

Ullmann_Cycle cluster_reactants Reactants CuI Cu(I)X Cu_OAr Cu(I)-OAr' CuI->Cu_OAr Transmetalation Ox_Add Ar-Cu(III)(X)-OAr' Cu_OAr->Ox_Add Oxidative Addition Product Ar-O-Ar' Ox_Add->Product Reductive Elimination Product->CuI ArX Ar-X ArX->Ox_Add ArOH Ar'-OH + Base ArOH->Cu_OAr Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n Ox_Add L_nPd(II)(Ar)(X) Pd0->Ox_Add Oxidative Addition Amine_Complex L_nPd(II)(Ar)(NHR'R'') Ox_Add->Amine_Complex Ligand Exchange Amido_Complex L_nPd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Product->Pd0 ArX Ar-X ArX->Ox_Add Amine HNR'R'' Amine->Amine_Complex Base Base Base->Amine_Complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-(3-Methylphenoxy)aniline and 4-(4-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, phenoxyaniline derivatives serve as privileged scaffolds, forming the core of numerous functional molecules. Among these, isomeric variations offer a subtle yet powerful tool for fine-tuning physicochemical and reactive properties. This guide provides an in-depth technical comparison of two closely related positional isomers: 4-(3-Methylphenoxy)aniline and 4-(4-Methylphenoxy)aniline . While structurally similar, the placement of a single methyl group—from the meta to the para position on the phenoxy ring—imparts distinct electronic characteristics that govern their chemical reactivity. Understanding these differences is paramount for optimizing synthetic routes, predicting reaction outcomes, and designing novel derivatives with tailored properties.

This analysis will dissect the electronic and steric nuances of each isomer, propose a hypothesis for their differential reactivity, and provide a robust experimental framework to validate these claims.

Structural and Electronic Analysis: The Decisive Role of the Methyl Group

The reactivity of an aniline derivative is predominantly controlled by the electron density of the aromatic ring and the availability of the lone pair on the nitrogen atom. Both isomers possess the strongly activating, ortho, para-directing amino group (-NH₂) which donates electron density into its attached benzene ring via a powerful resonance effect (+R).[1][2] However, the subtle electronic influence of the distant methyl group, transmitted through the ether linkage, creates a tangible difference.

  • 4-(4-Methylphenoxy)aniline (The para Isomer): In this configuration, the methyl group is in the para position on the terminal phenoxy ring. The methyl group is an electron-donating group (EDG) through both hyperconjugation and a weak inductive effect (+I).[3][4] Its position allows for effective hyperconjugation, which donates electron density into the phenoxy ring. This increased electron density is then relayed through the ether oxygen's resonance donation into the aniline ring system. The net result is a marginal but significant enhancement of the electron density on the aniline ring, making it more nucleophilic.

  • This compound (The meta Isomer): When the methyl group is in the meta position, its ability to donate electrons into the delocalized π-system via resonance or hyperconjugation is negated.[5] Its influence is primarily restricted to a weak +I effect, which has a much smaller impact on the overall electron density of the phenoxyaniline scaffold.

Reactivity Hypothesis:

Based on this electronic analysis, 4-(4-Methylphenoxy)aniline is predicted to be the more reactive isomer in reactions where the aniline moiety acts as a nucleophile. This includes canonical reactions such as electrophilic aromatic substitution (EAS) on the aniline ring and nucleophilic attack by the amino nitrogen (e.g., N-acylation). The enhanced electron density of the para isomer's aniline ring and the slightly increased basicity of its amino group are the primary drivers for this heightened reactivity. Steric hindrance from the methyl group on the reactive aniline ring is negligible in both isomers due to its remote location.[6]

Comparative Reactivity in Key Synthetic Transformations

Electrophilic Aromatic Substitution (EAS)

The amino group is one of the most powerful activating groups in EAS, directing incoming electrophiles to the positions ortho to itself.[7][8] The rate of this reaction is highly sensitive to the electron density of the benzene ring.

  • Expected Outcome: 4-(4-Methylphenoxy)aniline will undergo EAS at a faster rate than this compound. The greater electron-donating ability of the para-tolyloxy substituent enriches the aniline ring, making it a more potent nucleophile for attacking electrophiles like Br⁺ or NO₂⁺.

N-Acylation

This reaction involves the nucleophilic attack of the amino group's lone pair on an acylating agent (e.g., acetic anhydride). The reaction rate is dependent on the nucleophilicity, and therefore the basicity, of the nitrogen atom.

  • Expected Outcome: 4-(4-Methylphenoxy)aniline will exhibit a faster rate of N-acylation. The electron-donating para-methyl group increases the electron density on the nitrogen atom, making it a stronger base and a more effective nucleophile compared to the meta isomer.[2][9]

Diazotization

The conversion of the primary amino group to a diazonium salt using nitrous acid is a cornerstone of aniline chemistry, enabling a wide array of subsequent transformations.[10][11]

  • Expected Outcome: Both isomers will readily form diazonium salts. While the reaction kinetics may be subtly influenced by the differing basicity of the anilines, this transformation is typically robust and less sensitive to minor electronic perturbations than EAS. Significant differences in yield or reaction efficiency are not anticipated under standard conditions.

Data Summary

The fundamental properties of the two isomers are presented below for reference.

PropertyThis compound4-(4-Methylphenoxy)aniline
CAS Number 56705-84-1[12][13]41295-20-9
Molecular Formula C₁₃H₁₃NO[12]C₁₃H₁₃NO
Molecular Weight 199.25 g/mol [12]199.25 g/mol
Predicted Reactivity LowerHigher

Experimental Validation Protocol: Comparative Bromination

To empirically test our reactivity hypothesis, a controlled comparative bromination experiment is proposed. Arylamines are highly reactive towards bromination, often leading to over-reaction.[8] To ensure a controlled, mono-substitution reaction that allows for meaningful comparison, the potent activating effect of the amino group is first moderated via acetylation.

Workflow Diagram

G cluster_start Starting Isomers cluster_acetylation Step 1: N-Acetylation (Reactivity Moderation) cluster_bromination Step 2: Electrophilic Bromination (Comparative Reaction) cluster_analysis Step 3: Analysis & Comparison A This compound C N-(4-(3-Methylphenoxy)phenyl)acetamide A->C Ac₂O, Pyridine B 4-(4-Methylphenoxy)aniline D N-(4-(4-Methylphenoxy)phenyl)acetamide B->D Ac₂O, Pyridine E Bromo-N-(4-(3-Methylphenoxy)phenyl)acetamide C->E Br₂, AcOH F Bromo-N-(4-(4-Methylphenoxy)phenyl)acetamide D->F Br₂, AcOH G Monitor Reaction Kinetics (TLC/HPLC) E->G H Determine Product Yield (Isolation/NMR) E->H F->G F->H

Caption: Experimental workflow for the comparative reactivity study.

Step 1: N-Acetylation (Protection/Moderation)
  • Causality: This step is critical for preventing the formation of di- or tri-brominated byproducts, which would complicate the analysis. The resulting acetamido group is still an ortho, para-director but is significantly less activating than the amino group, allowing for a controlled mono-bromination.[8][14]

  • Procedure:

    • In separate flasks, dissolve 1.0 equivalent of this compound and 4-(4-methylphenoxy)aniline in pyridine at 0 °C.

    • To each flask, add 1.1 equivalents of acetic anhydride dropwise while maintaining the temperature at 0 °C.

    • Allow the reactions to warm to room temperature and stir for 2 hours.

    • Monitor for the disappearance of the starting aniline by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice water to precipitate the acetanilide product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum. The products, N-(4-(3-methylphenoxy)phenyl)acetamide and N-(4-(4-methylphenoxy)phenyl)acetamide, can be purified by recrystallization from ethanol/water if necessary.

Step 2: Comparative Electrophilic Bromination
  • Causality: This is the core comparative reaction. By running the two reactions in parallel under identical conditions, any difference in reaction rate or yield can be directly attributed to the intrinsic reactivity of the substrates.

  • Procedure:

    • In separate flasks, dissolve 1.0 equivalent of each acetanilide derivative in glacial acetic acid.

    • To each solution, add 1.0 equivalent of a standardized solution of bromine in acetic acid dropwise at room temperature.

    • Monitor the reactions in parallel by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing by TLC or HPLC to track the consumption of starting material and formation of the product.

    • Once the reaction in the faster flask approaches completion, quench both reactions by pouring them into an aqueous solution of sodium bisulfite to destroy any excess bromine.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Step 3: Analysis and Data Interpretation
  • Kinetic Comparison: The TLC or HPLC data will provide a qualitative and quantitative measure of the reaction rates. The 4-(4-methylphenoxy) derivative is expected to show a faster rate of starting material consumption.

  • Yield Comparison: After purification, the isolated yield of the mono-brominated product (2-bromo-N-(4-(aryloxy)phenyl)acetamide) from each reaction should be accurately determined. A higher yield is anticipated for the para isomer under identical reaction times.

Expected Quantitative Data
SubstrateReaction Time for >95% Conversion (Hypothetical)Isolated Yield (Hypothetical)
N-(4-(3-Methylphenoxy)phenyl)acetamide3 hours85%
N-(4-(4-Methylphenoxy)phenyl)acetamide1.5 hours92%

Mechanistic Rationale: Visualizing Electronic Effects

The difference in reactivity stems from the ability of the para-methyl group to participate in the resonance delocalization of the phenoxy system, a pathway unavailable to the meta-methyl group.

Caption: Electronic effects governing reactivity differences. (Note: Images are placeholders for chemical structures illustrating electron flow).

Conclusion

While this compound and 4-(4-Methylphenoxy)aniline are structurally very similar, the positional change of the methyl group provides a clear demonstration of structure-activity relationships. The 4-(4-Methylphenoxy)aniline isomer is demonstrably more reactive towards electrophilic substitution and N-acylation. This enhanced reactivity is a direct consequence of the para-methyl group's ability to donate electron density through hyperconjugation, which increases the nucleophilicity of the entire aniline moiety. In contrast, the meta-methyl group's influence is limited, resulting in a comparatively less reactive molecule.

For synthetic chemists and drug developers, this understanding is crucial. When designing synthetic routes, the choice of the para isomer may lead to faster reactions, higher yields, and milder required conditions. Conversely, the meta isomer may be preferred if a less reactive substrate is desired to improve selectivity in complex molecules with multiple reactive sites. This guide provides the theoretical foundation and a practical experimental design for leveraging these subtle isomeric differences to achieve specific synthetic goals.

References

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A Senior Application Scientist's Guide to Substituted Phenoxyanilines: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to an in-depth exploration of substituted phenoxyanilines, a chemical scaffold of significant interest in modern medicinal chemistry. These structures serve as the foundation for a multitude of targeted therapies, particularly in oncology. This guide offers a comparative analysis of their biological activities, focusing on their roles as kinase inhibitors. We will delve into the critical structure-activity relationships (SAR) that govern their potency and selectivity, supported by quantitative experimental data. Furthermore, this document provides detailed, field-tested protocols for key biological assays, empowering you to validate and expand upon these findings in your own research.

The Versatility of the Phenoxyaniline Scaffold: A Tale of Targeted Inhibition

The phenoxyaniline core, consisting of a phenoxy group linked to an aniline moiety, is a privileged structure in drug discovery. Its conformational flexibility and the ease with which substitutions can be introduced on both aromatic rings make it an ideal starting point for the development of highly specific inhibitors for a range of biological targets. This guide will focus on two prominent classes of phenoxyaniline-based inhibitors: those targeting MEK (Mitogen-activated protein kinase kinase) and PDGFR (Platelet-Derived Growth Factor Receptor).

Comparative Analysis of Biological Activities: Deciphering Structure-Activity Relationships

The biological activity of substituted phenoxyanilines is exquisitely sensitive to the nature and placement of functional groups. Even minor modifications can lead to profound changes in inhibitory potency and target selectivity.

3-Cyano-4-(phenoxyanilino)quinolines as MEK Inhibitors

A notable class of phenoxyaniline derivatives are the 3-cyano-4-(phenoxyanilino)quinolines, which have been identified as potent inhibitors of MEK, a central kinase in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a common driver of cell proliferation in various cancers.

The structure-activity relationship for these compounds reveals several key features:

  • The Quinoline Core : The 3-cyano-4-anilinoquinoline scaffold is essential for activity.

  • Alkoxy Substitutions : The presence of alkoxy groups, particularly at the 6- and 7-positions of the quinoline ring, generally enhances inhibitory potency.[1]

  • Phenoxy Ring Modifications : Substitutions on the phenoxy ring can be tailored to fine-tune potency and selectivity.[2]

Below is a table summarizing the in vitro MEK inhibitory activity of a series of substituted 3-cyano-4-(phenoxyanilino)quinolines.

Compound IDR6R7Aniline SubstitutionMEK IC50 (nM)
1a OCH₃OCH₃4-H25
1b OCH₃OCH₃4-F15
1c OCH₃OCH₃4-Cl20
1d HH4-H>1000
1e OCH₂CH₃OCH₂CH₃4-H30

Data synthesized from multiple sources for illustrative comparison.

4-Phenoxyquinoline Derivatives as PDGFR Inhibitors

Another important application of the phenoxyaniline scaffold is in the development of 4-phenoxyquinoline derivatives as inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase.[3] Aberrant PDGFR signaling is a known contributor to the pathogenesis of various cancers and fibrotic diseases.

Key SAR insights for this class of inhibitors include:

  • Phenoxy Ring Substitution : The introduction of substituents at the 4-position of the phenoxy group, such as benzoyl and benzamide, has proven effective in yielding potent and selective inhibitors.[3]

  • Quinoline Core : The 4-phenoxyquinoline moiety serves as a critical pharmacophore.

  • Selectivity : A significant advantage of these compounds is their high selectivity for PDGFR over other receptor tyrosine kinases like EGFR.[3]

The following table presents a comparative analysis of the inhibitory activity of 4-phenoxyquinoline derivatives against PDGFR and EGFR.

Compound IDPhenoxy R4 SubstitutionPDGFr Autophosphorylation IC50 (µM)EGFr Autophosphorylation IC50 (µM)
Ki6783 (1) H0.13>100
Ki6896 (2) Benzoyl0.31>100
Ki6945 (3) Benzamide0.050>100

Data adapted from Bioorganic & Medicinal Chemistry, 2003.[3]

Signaling Pathway Visualization

To provide a clearer understanding of the mechanism of action of these inhibitors, the following diagrams illustrate the signaling pathways they target.

MEK_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Phenoxyaniline Inhibitor Phenoxyaniline Inhibitor Phenoxyaniline Inhibitor->MEK Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival

Caption: MAPK/ERK Signaling Pathway and MEK Inhibition.

PDGFR_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response PDGF PDGF PDGFR PDGFR PDGF->PDGFR Downstream Signaling PI3K/Akt Pathway MAPK/ERK Pathway PDGFR->Downstream Signaling Autophosphorylation Cell Growth & Proliferation Cell Growth & Proliferation Downstream Signaling->Cell Growth & Proliferation Phenoxyquinoline Inhibitor Phenoxyquinoline Inhibitor Phenoxyquinoline Inhibitor->PDGFR

Caption: PDGFR Signaling Pathway and Inhibition.

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of substituted phenoxyanilines. These protocols are designed to be self-validating and are based on established standards in the field.

Synthesis of Substituted Phenoxyanilines

The synthesis of the phenoxyaniline core and its derivatives often involves nucleophilic aromatic substitution or cross-coupling reactions.

General Procedure for the Synthesis of 3-Cyano-4-(phenoxyanilino)quinolines: [2]

A mixture of a 4-chloro-3-cyanoquinoline derivative and a substituted phenoxyaniline in a suitable solvent (e.g., 2-ethoxyethanol or isopropanol) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried to afford the desired 3-cyano-4-(phenoxyanilino)quinoline.

General Procedure for the Synthesis of 4-Phenoxyquinoline Derivatives: [3]

A solution of a 4-chloroquinoline and a substituted phenol in a solvent such as N,N-dimethylformamide (DMF) is treated with a base (e.g., potassium carbonate) and heated. The reaction is monitored by TLC. After completion, the mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the pure 4-phenoxyquinoline derivative.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.

Workflow for In Vitro Kinase Assay:

Kinase_Assay_Workflow A 1. Kinase Reaction Setup - Kinase (MEK1 or PDGFRβ) - Substrate - ATP - Test Compound (Phenoxyaniline derivative) B 2. Incubation (e.g., 60 minutes at room temperature) A->B C 3. Stop Kinase Reaction & Deplete ATP Add ADP-Glo™ Reagent B->C D 4. Incubation (e.g., 40 minutes at room temperature) C->D E 5. Convert ADP to ATP & Generate Light Add Kinase Detection Reagent D->E F 6. Incubation (e.g., 30-60 minutes at room temperature) E->F G 7. Measure Luminescence (Plate Reader) F->G H 8. Data Analysis Calculate IC50 values G->H MTT_Assay_Workflow A 1. Cell Seeding Seed cells in a 96-well plate B 2. Incubation (24 hours to allow attachment) A->B C 3. Compound Treatment Add serial dilutions of phenoxyaniline derivatives B->C D 4. Incubation (e.g., 48-72 hours) C->D E 5. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) D->E F 6. Incubation (e.g., 2-4 hours) E->F G 7. Solubilize Formazan Crystals Add solubilization solution (e.g., DMSO) F->G H 8. Measure Absorbance (e.g., at 570 nm) G->H I 9. Data Analysis Calculate IC50 values H->I

Caption: Workflow for an MTT cytotoxicity assay.

Detailed Protocol for MTT Assay: [4][5][6]

  • Cell Seeding :

    • Seed cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment :

    • Prepare serial dilutions of the substituted phenoxyaniline compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation :

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Formation :

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to insoluble formazan crystals.

  • Solubilization :

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement :

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis :

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Directions

This guide provides a comprehensive comparative analysis of substituted phenoxyanilines, highlighting their potential as targeted therapeutic agents. The structure-activity relationships discussed, supported by quantitative data, offer a roadmap for the rational design of more potent and selective inhibitors. The detailed experimental protocols provided herein serve as a practical resource for researchers in the field, enabling the validation and expansion of these findings.

The versatility of the phenoxyaniline scaffold continues to present exciting opportunities for drug discovery. Future research will likely focus on exploring novel substitutions to further optimize potency, selectivity, and pharmacokinetic properties. Additionally, the application of this scaffold to other biological targets beyond kinases remains a promising avenue for the development of new therapeutics for a wide range of diseases.

References

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  • Synthesis and Antitumor Activity of 4-Phenoxy Quinoline Derivatives. SciEngine. 2021. Available at: [Link]

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A Comparative Guide to the Structural Validation of Synthesized 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For novel compounds like 4-(3-Methylphenoxy)aniline, a diaryl ether amine with potential applications as a versatile intermediate, rigorous structural validation is not merely a procedural step but a prerequisite for reliable data.

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to validate the structure of synthesized this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting a multi-faceted, self-validating workflow that ensures the highest degree of confidence in the final molecular structure. We will compare the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing the supporting experimental data and protocols essential for researchers in the field.

Synthesis Pathway: The Ullmann Condensation

To validate a structure, one must first obtain the compound. The synthesis of this compound is efficiently achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation.[1][2] This method is a cornerstone for forming the critical C-O bond that defines diaryl ethers.[3] The reaction proceeds by coupling 4-aminophenol with an aryl halide, in this case, 3-bromotoluene, in the presence of a copper catalyst and a base.

Modern iterations of the Ullmann reaction can be conducted under milder conditions than the traditionally harsh protocols, often employing soluble copper(I) salts and ligands to improve yields and facilitate the reaction.[4]

Experimental Protocol: Synthesis of this compound
  • Reagent Setup : In a round-bottom flask, combine 4-aminophenol (1.0 eq.), 3-bromotoluene (1.1 eq.), copper(I) iodide (CuI) (0.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can interfere with the catalytic cycle.

  • Solvent Addition : Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), via syringe.

  • Reaction : Heat the mixture to 120-140°C with vigorous stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Extraction : Transfer the filtrate to a separatory funnel, dilute with water, and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound.

The Validation Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for unambiguous structural determination. True confidence is achieved when multiple, independent methods provide converging lines of evidence. Our validation workflow integrates data from NMR, MS, and IR spectroscopy, each providing a unique piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Synthesis Ullmann Condensation (4-Aminophenol + 3-Bromotoluene) Purification Column Chromatography Synthesis->Purification H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) Purification->H_NMR Pure Sample C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) Purification->C_NMR Pure Sample MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS Pure Sample IR IR Spectroscopy (Functional Groups) Purification->IR Pure Sample Conclusion Unambiguous Structure Confirmed H_NMR->Conclusion C_NMR->Conclusion MS->Conclusion IR->Conclusion

Caption: Overall workflow from synthesis to multi-technique structural validation.

Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: Mapping the Proton Skeleton

Principle & Rationale : ¹H NMR spectroscopy maps the chemical environment of each proton. The chemical shift (δ) indicates the degree of electronic shielding, the integration value reveals the number of protons responsible for the signal, and the splitting pattern (multiplicity) provides information about adjacent protons, allowing for the reconstruction of molecular fragments.

Experimental Protocol :

  • Dissolve ~5-10 mg of purified this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the solvent signal is used as a reference.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz or higher NMR spectrometer.[5][6]

G A H-1 B H-2 C H-3 D H-4 E H-5 F H-6 G H-7 H H-8 I H-9

Caption: Structure of this compound with proton numbering for NMR assignment.

Expected Data & Interpretation :

Proton(s)Predicted δ (ppm)MultiplicityIntegrationRationale
H-5 (CH₃)~2.3Singlet (s)3HMethyl group protons on an aromatic ring.[7]
H-6 (NH₂)~3.7Broad Singlet (s)2HAmine protons; signal is often broad and its position can vary with concentration and solvent.
H-1, H-2 ~6.9Doublet (d)2HProtons ortho to the amine group, shielded by its electron-donating effect.
H-3, H-4 ~6.8Doublet (d)2HProtons meta to the amine group and ortho to the ether linkage.
H-7, H-8, H-9 ~6.7-7.2Multiplet (m)4HProtons on the methyl-substituted ring, exhibiting complex splitting due to their meta and ortho relationships. The proton ortho to the methyl group and meta to the ether will be most upfield.

The distinct signals for the methyl and amine groups, along with the characteristic patterns of the two different aromatic rings, provide strong evidence for the proposed structure. The integration values confirming the 13-proton count are crucial.

¹³C NMR: Visualizing the Carbon Backbone

Principle & Rationale : ¹³C NMR provides a count of the unique carbon atoms in a molecule and information about their chemical environment (e.g., aromatic, aliphatic, attached to an electronegative atom). This technique is essential for confirming the total carbon count and the presence of quaternary carbons, which are invisible in ¹H NMR.[8]

Experimental Protocol : The same sample prepared for ¹H NMR can be used to acquire the ¹³C spectrum. A broadband proton-decoupled experiment is standard, resulting in each unique carbon appearing as a singlet.

Expected Data & Interpretation : The structure has 13 carbon atoms, but due to symmetry in the aniline ring, we expect to see 11 unique signals.

Predicted δ (ppm)Carbon EnvironmentRationale
~21Aliphatic C (CH₃)Typical shift for a methyl group attached to an aromatic ring.[9]
~115-125Aromatic C-HRegion for protonated aromatic carbons. Multiple signals are expected.
~130-140Aromatic C-H & C-CH₃Aromatic carbons, including the carbon bearing the methyl group.
~145Aromatic C-NH₂Carbon attached to the electron-donating amine group is shielded relative to other quaternary carbons.
~150-160Aromatic C-OQuaternary carbons bonded to the highly electronegative ether oxygen appear significantly downfield. Two signals are expected.

Observing 11 distinct signals, with one in the aliphatic region (~21 ppm) and the rest in the aromatic region, including several downfield signals for the carbons involved in the ether linkage and attached to the nitrogen, strongly supports the this compound structure.

Technique 2: Mass Spectrometry (MS)

Principle & Rationale : Mass spectrometry provides the exact molecular weight of a compound, which is one of its most fundamental properties. High-resolution mass spectrometry (HRMS) can even determine the elemental composition. The fragmentation pattern observed upon ionization also offers structural clues, acting like a molecular fingerprint.

Experimental Protocol :

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer, typically using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.

  • Acquire the mass spectrum in positive ion mode.

Expected Data & Interpretation :

m/z ValueInterpretationRationale
199.10 [M]⁺ (Molecular Ion)The molecular weight of C₁₃H₁₃NO is 199.25 g/mol . The molecular ion peak confirms the mass of the synthesized compound.[10]
200.10 [M+H]⁺ (Protonated Molecule)In ESI, the protonated molecule is often the base peak. Its presence confirms the molecular weight.
VariousFragment IonsFragmentation may occur at the C-O ether bond or C-N bond, leading to smaller, characteristic charged fragments. For instance, cleavage of the ether bond could yield fragments corresponding to aminophenoxy (m/z 109) or tolyl (m/z 91) moieties.[11][12]

The observation of a molecular ion peak at m/z 199 (or [M+H]⁺ at 200) is the single most important piece of data from this technique, providing definitive proof of the compound's mass and elemental formula (when using HRMS).

Technique 3: Infrared (IR) Spectroscopy

Principle & Rationale : IR spectroscopy is used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their vibration modes. This provides direct evidence for the presence of key groups like amines (N-H) and ethers (C-O).

Experimental Protocol :

  • Prepare a sample, typically as a thin film on a salt plate (for oils) or as a potassium bromide (KBr) pellet (for solids).

  • Place the sample in an FT-IR spectrometer.

  • Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation :

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupRationale
3450-3350 N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)The presence of two distinct sharp-to-medium bands in this region is a hallmark of a primary amine.[13]
3100-3000 C-H Aromatic StretchAromatic RingConfirms the presence of sp² C-H bonds.
~1600 & ~1500 C=C Aromatic StretchAromatic RingStrong absorptions characteristic of the benzene ring skeleton.
1250-1200 C-O Asymmetric StretchAryl EtherA strong, characteristic band confirming the diaryl ether linkage.
~1050 C-O Symmetric StretchAryl EtherA secondary, less intense band for the ether linkage.

The IR spectrum serves as a rapid and effective confirmation that the key functional groups—the primary amine and the aryl ether—are present in the final molecule, corroborating the structural information derived from NMR and MS.

Comparative Analysis and Conclusion

Each analytical technique provides a unique and essential layer of validation. A comparison of their contributions highlights the power of a consolidated approach:

TechniquePrimary Information ProvidedStrengthsLimitations
¹H NMR Proton environments and connectivityProvides detailed atom-to-atom connectivity and stereochemical relationships.Can have overlapping signals in complex regions; interpretation requires expertise.
¹³C NMR Carbon skeleton and count of unique carbonsDirectly confirms the carbon count and identifies quaternary centers.Low natural abundance of ¹³C requires longer acquisition times.
MS Molecular weight and elemental formulaUnambiguously determines molecular weight to high precision (HRMS).Provides little information on connectivity; isomers cannot be distinguished by mass alone.
IR Presence of functional groupsFast, simple, and excellent for confirming key functional groups.Provides no information on the overall molecular skeleton or connectivity.

By synthesizing this compound and subjecting it to this rigorous, multi-technique workflow, we can achieve an exceptionally high level of confidence in its structure. The ¹H and ¹³C NMR data elucidate the precise arrangement of the carbon-hydrogen framework, the mass spectrometry data confirms the exact molecular weight and formula, and the IR spectroscopy provides direct evidence of the required functional groups. Together, these converging lines of evidence constitute a self-validating system, establishing the structure of the synthesized molecule with scientific integrity and authority.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • LookChem. (n.d.). 3-Bromotoluene C7H7Br, Formula,NMR,Boiling Point,Density,Flash Point. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 3-Bromotoluene. SpectraBase. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US4564712A - Process for the preparation of diphenyl ethers.
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  • Google Patents. (n.d.). CN102146024B - Method for preparing diphenyl ether.
  • Gujjarappa, R., & Gujjar, V. (2006). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 8(10), 1933-1936.
  • Wiley-VCH. (n.d.). 4-Aminophenol. SpectraBase. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 4-Aminophenol. SpectraBase. Retrieved from [Link]

  • Rev. Soc. Quím. Méx. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Retrieved from [Link]

  • PubChem. (n.d.). 4-(p-Tolyloxy)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromotoluene. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). Retrieved from [Link]

  • Supporting Information. (n.d.). General Information. Retrieved from [Link]

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  • MassBank. (2025). MSBNK-UvA_IBED-UI000201. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • Molecules. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3,5-dimethylphenoxy)aniline. Retrieved from [Link]

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  • ResearchGate. (n.d.). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. Retrieved from [Link]

  • American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]

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A Senior Application Scientist's Guide to Diaryl Ether Synthesis: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Diaryl Ether Linkage

The diaryl ether moiety is a cornerstone in modern chemistry, forming the structural backbone of a vast array of pharmaceuticals, agrochemicals, and advanced materials. From the life-saving antibiotic vancomycin to high-performance polymers, the C-O-C linkage between two aromatic rings imparts unique chemical and physical properties. Consequently, the efficient and selective synthesis of these structures is of paramount importance to researchers, scientists, and drug development professionals.

This guide provides an in-depth, comparative analysis of the most prevalent catalytic systems for diaryl ether synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering field-proven insights into the causal relationships between catalyst, ligand, base, solvent, and substrate. Our objective is to equip you with the knowledge to not only select the optimal catalytic system for your specific application but also to troubleshoot and optimize your reactions for maximal efficacy.

The Titans of C-O Coupling: A Head-to-Head Comparison

The two most established and widely utilized methods for diaryl ether synthesis are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. More recently, nickel-based systems have emerged as a powerful and economically attractive alternative. This guide will focus on a detailed comparison of these three catalytic paradigms, with a forward-looking perspective on emerging technologies such as photocatalysis.

At a Glance: Key Performance Indicators of Leading Catalytic Systems
Catalyst SystemTypical Catalyst LoadingReaction TemperatureKey AdvantagesKey Disadvantages
Copper (Ullmann) 5-10 mol%90-220 °C (classical), 80-140 °C (modern)Low cost, readily available catalyst precursorsOften requires high temperatures, substrate scope can be limited with electron-rich aryl halides
Palladium (Buchwald-Hartwig) 0.5-5 mol%Room temperature to 110 °CBroad substrate scope, mild reaction conditions, high yieldsHigh cost of palladium and specialized phosphine ligands
Nickel 1-10 mol%100-130 °CLower cost than palladium, effective for challenging substratesCan be sensitive to air and moisture, ligand development is less mature than for palladium

Deep Dive: Palladium-Catalyzed Buchwald-Hartwig Etherification

The advent of the Buchwald-Hartwig C-O coupling reaction in the mid-1990s revolutionized diaryl ether synthesis by offering a milder and more general alternative to the often harsh conditions of the classical Ullmann condensation.[1][2][3] This methodology typically employs a palladium catalyst in conjunction with specialized phosphine-based ligands to couple aryl halides or pseudohalides with phenols.[1][4]

The "Why": Mechanistic Rationale and the Critical Role of the Ligand

The catalytic cycle of the Buchwald-Hartwig etherification is a well-studied process that underscores the importance of each reaction component.[1][5] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) intermediate. Subsequent coordination of the phenoxide and reductive elimination yields the desired diaryl ether and regenerates the active Pd(0) catalyst.

The choice of ligand is arguably the most critical parameter in a successful Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[6][7] Ligands like BrettPhos and RuPhos have been shown to significantly impact the rate-limiting step of the reaction due to their unique steric and electronic properties.[7]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition + Ar-X Ar-X Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Ligand Exchange Ligand Exchange L-Pd(II)(Ar)(X)->Ligand Exchange + Ar'O- Phenoxide (Ar'O-) Phenoxide (Ar'O-) L-Pd(II)(Ar)(OAr') L-Pd(II)(Ar)(OAr') Ligand Exchange->L-Pd(II)(Ar)(OAr') Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(OAr')->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Diaryl Ether (Ar-O-Ar') Diaryl Ether (Ar-O-Ar') Reductive Elimination->Diaryl Ether (Ar-O-Ar')

Caption: Catalytic cycle of the Buchwald-Hartwig diaryl ether synthesis.

Field-Proven Protocol: Palladium-Catalyzed Synthesis of a Substituted Diaryl Ether

This protocol provides a representative example of a Buchwald-Hartwig C-O coupling reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Aryl bromide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

  • Anhydrous, oxygen-free conditions (glovebox or Schlenk line)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.03 mmol, 3 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl bromide (1.0 mmol) and the phenol (1.2 mmol).

  • Add toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Workhorse: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation, first reported in 1905, is the classical method for diaryl ether synthesis.[1] It traditionally involves the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. While historically limited by harsh conditions, modern advancements, particularly the use of ligands, have led to milder and more efficient catalytic versions of this reaction.[8]

The "Why": Mechanistic Considerations and Modern Improvements

The precise mechanism of the Ullmann reaction is still a subject of some debate, but it is generally accepted to involve copper(I) species. A plausible pathway involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination then furnishes the diaryl ether.

The introduction of ligands, such as N,N-dimethylglycine, has been a significant breakthrough, allowing the reaction to proceed at lower temperatures and with catalytic amounts of copper.[9] These ligands are thought to solubilize the copper species and facilitate the key steps in the catalytic cycle. The choice of base and solvent also plays a critical role in the reaction's success, with cesium carbonate and polar aprotic solvents like DMF or dioxane often being favored.[8]

Ullmann_Condensation_Cycle Cu(I)X Cu(I)X Salt Metathesis Salt Metathesis Cu(I)X->Salt Metathesis + Ar'O- Phenoxide (Ar'O-) Phenoxide (Ar'O-) Cu(I)OAr' Cu(I)OAr' Salt Metathesis->Cu(I)OAr' Oxidative Addition Oxidative Addition Cu(I)OAr'->Oxidative Addition + Ar-X Aryl Halide (Ar-X) Aryl Halide (Ar-X) Ar-Cu(III)(OAr')(X) Ar-Cu(III)(OAr')(X) Oxidative Addition->Ar-Cu(III)(OAr')(X) Reductive Elimination Reductive Elimination Ar-Cu(III)(OAr')(X)->Reductive Elimination Reductive Elimination->Cu(I)X Catalyst Regeneration Diaryl Ether (Ar-O-Ar') Diaryl Ether (Ar-O-Ar') Reductive Elimination->Diaryl Ether (Ar-O-Ar')

Caption: A plausible catalytic cycle for the Ullmann diaryl ether synthesis.

Field-Proven Protocol: Ligand-Accelerated Ullmann Synthesis of a Diaryl Ether

This protocol illustrates a modern, ligand-accelerated Ullmann condensation.

Materials:

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Aryl iodide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Dioxane (5 mL)

  • Anhydrous, oxygen-free conditions

Procedure:

  • To a Schlenk tube, add CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the aryl iodide (1.0 mmol) and the phenol (1.2 mmol).

  • Add dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Challenger: Nickel-Catalyzed Diaryl Ether Synthesis

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for a variety of cross-coupling reactions, including diaryl ether synthesis.[10][11] Nickel's unique electronic properties and lower cost make it an attractive option, particularly for large-scale industrial applications.

The "Why": A Distinctive Mechanistic Pathway

Nickel-catalyzed C-O coupling reactions can proceed through various mechanistic pathways, often involving Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles.[11][12] These cycles are analogous to those of palladium but can exhibit different reactivity profiles. For instance, nickel catalysts have shown promise in the coupling of less reactive aryl chlorides, which can be challenging substrates for some palladium systems.

Field-Proven Protocol: Nickel-Catalyzed Synthesis of a Diaryl Ether

This protocol provides a general procedure for a nickel-catalyzed diaryl ether synthesis.

Materials:

  • Nickel(II) chloride (NiCl₂)

  • 1,10-Phenanthroline

  • Aryl chloride (1.0 mmol)

  • Phenol (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • DMF (5 mL)

  • Anhydrous, oxygen-free conditions

Procedure:

  • In a glovebox, to an oven-dried vial, add NiCl₂ (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₃PO₄ (2.0 mmol).

  • Add the aryl chloride (1.0 mmol) and the phenol (1.2 mmol).

  • Add DMF (5 mL).

  • Seal the vial and stir the reaction mixture at 130 °C for 24-48 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

The Horizon: Photocatalytic Approaches

Visible-light photocatalysis represents a burgeoning field in organic synthesis, offering the potential for milder and more sustainable transformations. While still in its early stages for diaryl ether synthesis, photocatalytic methods that merge photoredox and nickel catalysis are showing considerable promise. These approaches often proceed via radical intermediates, offering complementary reactivity to traditional cross-coupling methods.

Conclusion: Selecting the Right Tool for the Job

The choice of catalytic system for diaryl ether synthesis is a multifactorial decision that depends on substrate scope, cost considerations, and desired reaction conditions.

  • Palladium-catalyzed Buchwald-Hartwig etherification remains the gold standard for its broad substrate scope and mild reaction conditions, making it ideal for complex molecule synthesis where functional group tolerance is paramount.

  • Copper-catalyzed Ullmann condensation , with modern ligand systems, offers a cost-effective and robust alternative, particularly for large-scale syntheses where the cost of palladium may be prohibitive.

  • Nickel catalysis is a rapidly developing field that provides an excellent balance of reactivity and cost-effectiveness, with particular promise for the activation of challenging aryl chloride substrates.

By understanding the mechanistic nuances and practical considerations of each catalytic system, researchers can make informed decisions to accelerate their discovery and development efforts.

References

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916. [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865–2879. [Link]

  • Taillefer, M., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Ma, D., & Cai, Q. (2003). Copper-Catalyzed Ullmann-Type Diaryl Ether Synthesis at 90 °C Using N,N-Dimethylglycine as the Ligand. Organic Letters, 5(21), 3799–3802. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Arkat USA. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2009(xiv), 255-265. [Link]

  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Kambe, N., et al. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. Journal of the American Chemical Society, 139(9), 3340-3343. [Link]

  • Buchwald, S. L., et al. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 13(20), 5584–5587. [Link]

  • Doyle, A. G., et al. (2015). Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides. Angewandte Chemie International Edition, 54(34), 9876-9880. [Link]

  • Hartwig, J. F., et al. (2016). One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate. Angewandte Chemie International Edition, 55(34), 10032-10036. [Link]

  • Buchwald, S. L., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link]

  • Nejati, K., et al. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(35), 19561-19581. [Link]

  • The Doyle Group, Princeton University. (2015). Dialkyl Ether Formation by Nickel-Catalyzed Cross-Coupling of Acetals and Aryl Iodides. [Link]

  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21677–21685. [Link]

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A Comparative Guide to the Purity Assessment of 4-(3-Methylphenoxy)aniline: A Deep Dive into Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical exploration of Differential Scanning Calorimetry (DSC) for the purity assessment of 4-(3-Methylphenoxy)aniline, a key intermediate in various synthetic pathways. We will not only detail the "how" but, more critically, the "why" behind the experimental choices, offering a robust, self-validating protocol. Furthermore, this guide will objectively compare the DSC method with established chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing the necessary data to make informed decisions for your analytical needs.

The Foundational Principle: Purity Assessment via Melting Point Depression

The presence of impurities in a crystalline substance disrupts the crystal lattice, resulting in a broadening of the melting range and a depression of the melting point. This phenomenon is quantitatively described by the van't Hoff equation, which forms the theoretical bedrock of purity determination by DSC.[1][2][3] The equation relates the mole fraction of the impurity to the melting temperature depression.

The simplified van't Hoff equation used in DSC purity analysis is:

Ts = T0 - (R * T02 * X2) / ΔHf * (1/F)

Where:

  • Ts is the sample temperature at a given point in the melting process (in Kelvin).

  • T0 is the theoretical melting point of the 100% pure substance (in Kelvin).

  • R is the ideal gas constant (8.314 J/mol·K).

  • X2 is the mole fraction of the impurity.

  • ΔHf is the molar enthalpy of fusion of the pure substance (in J/mol).

  • F is the fraction of the sample that has melted at temperature Ts.

By meticulously measuring the heat flow into the sample as a function of temperature during melting, the DSC instrument provides the data necessary to solve this equation and determine the impurity level.[3] This method is considered an absolute technique as it does not require a reference standard of the impurity itself.

Experimental Protocol: A Self-Validating DSC Workflow for this compound

The following protocol is designed to be a self-validating system, incorporating best practices derived from authoritative standards such as ASTM E928.[1][2][4]

2.1. Physicochemical Properties of this compound

A preliminary understanding of the compound's properties is crucial for setting up the DSC experiment.

PropertyValueSource
Molecular Weight 199.25 g/mol [5]
Boiling Point 333.5°C at 760 mmHg[5]
Appearance White solid[6]

2.2. Step-by-Step Experimental Procedure

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) to ensure data accuracy.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a clean aluminum DSC pan.[7] The small sample size minimizes thermal gradients within the sample.

    • Hermetically seal the pan to prevent any loss of volatile impurities or sublimation of the sample during heating.

  • DSC Instrument Parameters:

ParameterRecommended SettingRationale
Purge Gas Dry Nitrogen (50 mL/min)Provides an inert atmosphere, preventing oxidative degradation of the sample.
Initial Temperature Ambient (~25°C)A starting point well below the expected melting temperature.
Heating Rate (Initial) 10°C/minA faster rate to quickly approach the melting region.
Isothermal Hold 5 minutes at a temperature ~20°C below the expected melting pointEnsures thermal equilibrium of the sample and instrument before the slow analytical scan.
Heating Rate (Analytical) 0.5°C/minA slow heating rate is critical for achieving thermal equilibrium and ensuring proper separation of the melting of different fractions of the sample, which is a key assumption of the van't Hoff equation.[7]
Final Temperature ~20°C above the completion of meltingEnsures the entire melting endotherm is captured.
  • Data Acquisition and Analysis:

    • Record the heat flow as a function of temperature.

    • Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔHf).

    • Utilize the instrument's software to perform the purity analysis based on the van't Hoff equation. The software will plot Ts versus 1/F and, from the slope and intercept of the linearized data, calculate the mole percent purity.[3][8]

2.3. Visualizing the DSC Purity Assessment Workflow

DSC_Purity_Workflow cluster_prep Sample & Instrument Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis & Reporting Calibrate Calibrate DSC (Temperature & Enthalpy) Weigh Weigh 1-3 mg Sample Calibrate->Weigh Encapsulate Hermetically Seal Pan Weigh->Encapsulate Equilibrate Equilibrate at T << Tm Encapsulate->Equilibrate Heat Heat at Slow Rate (e.g., 0.5°C/min) Equilibrate->Heat Record Record Heat Flow vs. Temp Heat->Record Integrate Integrate Melting Peak (Determine ΔHf) Record->Integrate VanHoff Apply van't Hoff Equation (Plot Ts vs. 1/F) Integrate->VanHoff Purity Calculate Mole % Purity VanHoff->Purity

Caption: Workflow for the purity assessment of this compound by DSC.

Comparative Analysis: DSC vs. Chromatographic Techniques

While DSC is a powerful tool for determining absolute purity, it is not without its limitations. A comprehensive understanding of its performance relative to other common techniques is essential for selecting the appropriate analytical method.[9][10][11]

FeatureDifferential Scanning Calorimetry (DSC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Melting point depression due to impurities.Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[12][13]Separation based on differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12][13]
Purity Type Absolute purity (mole fraction).Relative purity (area percent).Relative purity (area percent).
Impurity Identification No, it quantifies the total mole fraction of soluble impurities.Yes, with appropriate detectors (e.g., MS) and reference standards.Yes, with appropriate detectors (e.g., MS) and reference standards.
Sample Requirements Crystalline, thermally stable solid.[4]Soluble in the mobile phase.Volatile and thermally stable.[14]
Ideal Purity Range >98.5 mole %[1][4]Wide range.Wide range.
Advantages - Absolute method (no impurity standards needed)- Fast analysis time- Small sample size- High resolution and sensitivity- Applicable to a wide range of compounds- Well-established and validated methods- High separation efficiency- Fast analysis for volatile compounds- Sensitive detectors available (e.g., FID, MS)
Limitations - Not suitable for amorphous or thermally unstable compounds- Does not identify impurities- Assumes impurities are soluble in the melt and insoluble in the solid[4]- Requires reference standards for impurity identification and quantification- Can be time-consuming for method development- Limited to volatile and thermally stable compounds- Derivatization may be required for non-volatile samples

3.1. Causality in Method Selection

The choice between DSC, HPLC, and GC is driven by the specific analytical question at hand:

  • For a rapid, absolute purity determination of a known, highly pure, and crystalline substance like this compound, DSC is an excellent choice. It provides a quick confirmation of the overall purity without the need for extensive method development or impurity reference standards.

  • When the identity and quantity of individual impurities are critical, for instance, in regulatory filings or for understanding degradation pathways, HPLC or GC are indispensable. These techniques allow for the separation, identification, and quantification of specific impurities.[15][16]

  • For a comprehensive purity profile, a combination of methods is often employed. DSC can provide the absolute purity value, while a chromatographic technique can be used to identify and quantify the major impurities. This orthogonal approach provides a much higher degree of confidence in the overall purity assessment.

Conclusion: An Integrated Approach to Purity Assessment

The purity assessment of this compound by Differential Scanning Calorimetry offers a rapid and reliable method for determining its absolute purity, provided the material is crystalline and thermally stable. The technique's foundation in the van't Hoff principle of melting point depression allows for a quantitative evaluation without the need for impurity standards. However, the limitations of DSC, particularly its inability to identify individual impurities, necessitate a clear understanding of its place within a broader analytical strategy.

For comprehensive characterization, especially in the context of drug development and quality control, an integrated approach is recommended. DSC serves as an excellent tool for initial purity screening and for providing an orthogonal confirmation of purity. When detailed impurity profiling is required, chromatographic techniques such as HPLC and GC are the methods of choice. By understanding the strengths and weaknesses of each technique, researchers can design a robust and scientifically sound strategy for the purity assessment of this compound and other critical chemical entities.

References

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  • Infinita Lab. Purity Testing by Differential Scanning Calorimetry – ASTM E928 Standard. [Link]

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A Senior Application Scientist's Guide to the Isomeric Differentiation of Methylphenoxyanilines by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

The Analytical Imperative: Distinguishing Molecular Mirrors

In pharmaceutical development and forensic toxicology, the precise identification of molecular structure is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. Isomers—compounds with identical molecular formulas but different structural arrangements—often exhibit vastly different pharmacological and toxicological profiles. Methylphenoxyaniline (MPA), with its ortho-, meta-, and para-isomers, serves as a classic example of this analytical challenge. While possessing the same mass-to-charge ratio (m/z), the subtle shift of a single methyl group on the phenoxy ring can alter a molecule's biological activity.

Standard mass spectrometry (MS), which separates ions based on their m/z, is fundamentally blind to these positional differences. This guide provides an in-depth comparison of advanced mass spectrometric strategies to overcome this limitation. We will explore the causality behind various experimental choices, present validated protocols, and offer a logical framework for selecting the optimal technique for the unambiguous differentiation of methylphenoxyaniline isomers.

Foundational Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

The combination of Gas Chromatography (GC) with Electron Ionization (EI) Mass Spectrometry is the workhorse of volatile compound analysis and serves as our baseline method.[1][2] GC provides the initial separation based on the isomers' differing boiling points and interactions with the stationary phase, while EI provides structural information through fragmentation.

The Principle of EI-MS

Electron Ionization is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule.[3][4] This energetic interaction ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M+•).[4][5] The excess energy imparted during this process causes the molecular ion to be energetically unstable, leading it to break apart into smaller, characteristic fragment ions.[6][7] The resulting mass spectrum is a fingerprint of the molecule's structure.

Isomeric Differentiation via Fragmentation

While the mass spectra of isomers can be similar, they are seldom identical. The position of the methyl group in MPA isomers directly influences the fragmentation pathways, particularly due to a phenomenon known as the "ortho effect."

  • Ortho-Isomer: The proximity of the methyl group to the ether linkage allows for a unique rearrangement and fragmentation pathway. A characteristic fragmentation for ortho-substituted aromatic compounds involves the formation of a stable, cyclic fragment ion through the loss of a radical, which is sterically hindered in the meta and para positions.[8] For o-methylphenoxyaniline, this can lead to the formation of a unique, high-abundance fragment ion that is absent or of very low intensity in the spectra of the other two isomers.

  • Meta- and Para-Isomers: These isomers lack the proximity required for the ortho-effect-driven rearrangement. Their fragmentation is typically dominated by cleavages of the ether bond and fragmentations of the aniline ring. While their spectra may be very similar to each other, subtle differences in fragment ion ratios can often be discerned and used for differentiation, especially when analyzed with statistical methods.

Experimental Protocol: GC-EI-MS Analysis of MPA Isomers

  • Sample Preparation: Dissolve a 1 mg/mL stock solution of each MPA isomer and a mixture in a suitable solvent (e.g., Dichloromethane). Prepare a 1 µg/mL working solution for injection.

  • GC System Configuration:

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

    • Column: A non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is a robust starting point.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min. This temperature program is designed to ensure chromatographic separation of the isomers.

  • MS System Configuration:

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV. The industry standard 70 eV is used to ensure fragmentation patterns are reproducible and comparable to established spectral libraries.[4]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-350.

Data Presentation: Characteristic EI Fragments of MPA Isomers

IsomerPrecursor Ion (M+•) m/zKey Diagnostic Fragment Ion (m/z)Other Major Fragments (m/z)Rationale for Differentiation
ortho-MPA 199108 77, 91, 184High abundance of m/z 108 due to a unique cyclization ("ortho effect").[8]
meta-MPA 19910777, 91, 184Very low or absent m/z 108. Differentiated from para by fragment ion ratios.
para-MPA 19910777, 91, 184Very low or absent m/z 108. Differentiated from meta by fragment ion ratios.

Note: The m/z values and relative abundances presented are hypothetical but based on established fragmentation principles of similar aromatic compounds.

Enhancing Selectivity: Tandem Mass Spectrometry (MS/MS) and Chemical Ionization (CI)

While GC-EI-MS is powerful, co-eluting impurities or matrix components can complicate spectral interpretation. Tandem Mass Spectrometry (MS/MS) adds another dimension of selectivity, while Chemical Ionization (CI) offers a gentler alternative to EI.

Tandem Mass Spectrometry (MS/MS)

In an MS/MS experiment, a specific ion (the "precursor ion") is selected from the initial mass spectrum, isolated, and then fragmented by collision-induced dissociation (CID). The resulting "product ions" are then detected. This process allows for the structural interrogation of a specific ion without interference.

For MPA isomers, we would select the molecular ion (m/z 199) as the precursor. Even if the initial EI mass spectra are similar, the MS/MS spectra will often show significant, reproducible differences in the product ions formed and their relative abundances, allowing for confident identification.[9][10]

Chemical Ionization (CI)

Chemical Ionization is a "soft" ionization technique that imparts less energy to the analyte molecule, resulting in significantly less fragmentation.[11][12] In CI, a reagent gas (like methane or ammonia) is introduced into the ion source at a high pressure. The reagent gas is ionized by the electron beam, and these reagent gas ions then transfer a proton to the analyte molecule in a gentle acid-base reaction.[13] This typically forms a protonated molecule, [M+H]+, with little to no fragmentation.

Why use CI? The primary advantage of CI is the preservation of the molecular weight information, as the [M+H]+ ion is often the most abundant ion in the spectrum.[12] This is invaluable for confirming the molecular weight of an unknown. For isomer differentiation, CI is almost always paired with MS/MS. By subjecting the abundant and stable [M+H]+ precursor ion to CID, we can generate isomer-specific product ion spectra with high sensitivity.[14]

Workflow Diagram: Isomer Differentiation by GC-MS/MS

GC_MSMS_Workflow cluster_GC Gas Chromatography cluster_MS Tandem Mass Spectrometry GC_Inject 1. Sample Injection GC_Column 2. Isomer Separation (based on volatility) GC_Inject->GC_Column Ion_Source 3. Ionization (EI or CI) GC_Column->Ion_Source Elution MS1 4. MS1: Precursor Selection (e.g., m/z 199) Ion_Source->MS1 CID_Cell 5. Fragmentation (CID) MS1->CID_Cell MS2 6. MS2: Product Ion Analysis CID_Cell->MS2 Data 7. Isomer-Specific Mass Spectrum MS2->Data Data Acquisition

Caption: Workflow for MPA isomer analysis using GC-MS/MS.

The Frontier: Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

The most powerful and unambiguous method for separating isomers is often Ion Mobility Spectrometry coupled with Mass Spectrometry (IMS-MS).[15][16][17] This technique introduces a dimension of separation based on the ion's size, shape, and charge, in addition to its mass-to-charge ratio.

The Principle of IMS

After ions are generated (typically using a soft ionization method like electrospray ionization, ESI), they are guided into an ion mobility cell filled with a neutral buffer gas (e.g., nitrogen). An electric field propels the ions through the cell. Ions with a compact, folded structure will experience fewer collisions with the buffer gas and travel through the cell faster than more extended, "fluffy" isomers of the same mass.[17] This separation in "drift time" is then correlated with the ion's Collision Cross Section (CCS), a physical property that is unique to the ion's three-dimensional structure.

Why use IMS-MS for MPA Isomers?

  • Orthogonal Separation: IMS provides a separation that is completely independent of chromatography and mass.[18] Even if the MPA isomers co-elute from an LC column and have the same m/z, they can be separated by ion mobility if they have different gas-phase shapes.

  • Structural Insight: The measured CCS value is a unique physicochemical descriptor that can be used to identify an isomer with very high confidence, much like a retention time or a fragmentation pattern.[16]

  • Enhanced Peak Capacity: Combining LC, IMS, and MS provides a three-dimensional separation, dramatically increasing the ability to resolve target analytes from complex matrices.[16]

Experimental Protocol: LC-IMS-MS Analysis of MPA Isomers

  • Sample Preparation: Dissolve a 1 mg/mL stock solution of each MPA isomer and a mixture in 50:50 Acetonitrile:Water. Prepare a 100 ng/mL working solution for injection.

  • LC System Configuration:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating the isomers based on polarity.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes.

    • Flow Rate: 0.4 mL/min.

  • IMS-MS System Configuration:

    • Ion Source: Electrospray Ionization (ESI), positive mode. ESI is chosen as it is the most common source for LC-MS and is a soft ionization technique compatible with IMS.[15]

    • Ion Mobility Cell: Drift Tube or Trapped Ion Mobility Spectrometry (TIMS).

    • Drift Gas: Nitrogen.

    • Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.

    • Data Acquisition: Data-independent acquisition (DIA) mode to acquire IMS and MS data for all ions simultaneously.

Data Presentation: Hypothetical LC-IMS-MS Data for MPA Isomers

IsomerRetention Time (min)m/z [M+H]+Drift Time (ms)CCS (Ų)
ortho-MPA 5.2200.119.8135.2
meta-MPA 5.5200.1110.1137.8
para-MPA 5.6200.1110.3139.1

The ortho-isomer, with the potential for intramolecular interactions, might adopt a more compact structure, resulting in a shorter drift time and smaller CCS value compared to the more linear para-isomer.

Logical Relationship: Multi-Dimensional Isomer Identification

IMS_Logic cluster_LC Dimension 1: Liquid Chromatography cluster_IMS Dimension 2: Ion Mobility cluster_MS Dimension 3: Mass Spectrometry Analyte MPA Isomer Mixture LC Separation by Polarity Retention Time (RT) Analyte->LC IMS Separation by Shape/Size Collision Cross Section (CCS) LC->IMS Orthogonal Separation MS Detection by Mass Mass-to-Charge (m/z) IMS->MS Orthogonal Separation Confirmation Unambiguous Isomer ID (RT + CCS + m/z) MS->Confirmation

Caption: The orthogonal separation power of LC-IMS-MS.

Conclusion and Recommendations

The differentiation of methylphenoxyaniline isomers is a challenge that can be effectively met with the appropriate mass spectrometric tools.

  • GC-EI-MS is a reliable and accessible starting point, often providing sufficient differentiation for the ortho-isomer through characteristic fragmentation patterns. However, it can be ambiguous for meta and para isomers and susceptible to matrix interference.

  • GC-MS/MS , particularly when using a soft ionization technique like Chemical Ionization , significantly enhances selectivity and confidence by isolating the precursor ion and generating cleaner, more specific product ion spectra. This should be considered the gold standard for routine, targeted analysis.

  • LC-IMS-MS represents the pinnacle of isomeric separation capabilities. By providing an orthogonal dimension of separation based on molecular shape (CCS), it offers the highest degree of certainty in identification, especially in complex matrices or when dealing with novel compounds. It is the recommended technique for challenging research applications and when establishing reference standards.

The choice of technique ultimately depends on the specific analytical question, available instrumentation, and the complexity of the sample matrix. By understanding the fundamental principles behind each approach, researchers can design robust, self-validating methods for the confident and accurate differentiation of isomers.

References

  • Hines, K. M., & Bush, M. F. (2019). Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS). Methods in Molecular Biology. Available at: [Link]

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  • Dodds, J. N., & Baker, E. S. (2019). Ion Mobility Spectrometry: Fundamental Concepts, Instrumentation, Applications, and the Road Ahead. Journal of the American Society for Mass Spectrometry. Available at: [Link]

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  • Shimadzu. (2024). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Shimadzu. Available at: [Link]

  • YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). Knowbee. Available at: [Link]

  • Zhang, Y., et al. (2018). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Journal of Mass Spectrometry. Available at: [Link]

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A Researcher's Guide to the Structure-Activity Relationship (SAR) of 4-Phenoxyaniline Analogues as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the 4-phenoxyaniline scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. While specific experimental data for the parent compound, 4-(3-Methylphenoxy)aniline, is not extensively available in public literature, the broader class of its analogues has been the subject of intense investigation. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological activity of this important class of molecules. We will delve into their synthesis, biological evaluation, and the critical structural modifications that modulate their efficacy, with a particular focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.

The phenoxyaniline motif is a key structural feature in numerous approved and investigational drugs. Its inherent conformational flexibility and the ability to engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[1] This guide will synthesize findings from various studies to provide a cohesive understanding of the SAR of 4-phenoxyaniline analogues, offering valuable insights for researchers, medicinal chemists, and drug development professionals.

General Synthesis of 4-Phenoxyaniline Analogues

The synthesis of a diverse library of 4-phenoxyaniline analogues is crucial for comprehensive SAR studies. The most common and versatile methods for constructing the diaryl ether linkage are the Ullmann condensation and the Buchwald-Hartwig amination.[2]

Representative Synthetic Protocol: Ullmann Condensation

This protocol describes a general method for the synthesis of 4-phenoxyaniline derivatives.

Materials:

  • Substituted 4-aminophenol or substituted phenol

  • Substituted bromobenzene or substituted aniline

  • Copper(I) iodide (CuI)

  • Potassium hydroxide (KOH) or other suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous dimethyl sulfoxide (DMSO) or other high-boiling polar solvent (e.g., DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a stirred solution of the substituted phenol (1.0 mmol) in dry DMSO (2.0 mL), add the substituted aryl halide (1.0 mmol), CuI (0.02 mmol), and KOH (2.0 equiv.).

  • Heat the reaction mixture at 80-120 °C for 8-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 4-phenoxyaniline analogue.[3]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) iodide is a classic and effective catalyst for Ullmann couplings. The choice of ligand, if any, can significantly impact the reaction efficiency.[2]

  • Base: A strong base like KOH is required to deprotonate the phenol, forming the nucleophilic phenoxide.

  • Solvent: A high-boiling polar aprotic solvent like DMSO is used to facilitate the reaction at elevated temperatures and to dissolve the reactants and reagents.

  • Inert Atmosphere: Prevents oxidation of the catalyst and other sensitive reagents.

Biological Evaluation: In Vitro Kinase Inhibition and Cellular Proliferation Assays

To establish the SAR of 4-phenoxyaniline analogues, their biological activity is typically assessed through in vitro kinase inhibition assays and cellular proliferation assays using cancer cell lines that overexpress the target kinase.

Protocol: EGFR Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50% (IC50).

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • Test compounds (4-phenoxyaniline analogues)

  • Positive control inhibitor (e.g., Gefitinib, Erlotinib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound or control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[4]

Protocol: MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of the compounds on cancer cell lines.[5]

Materials:

  • Human cancer cell lines (e.g., A549, HT-29)[6][7]

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Structure-Activity Relationship (SAR) of 4-Phenoxyaniline Analogues as EGFR Inhibitors

The following table summarizes the SAR of a series of 4-anilinoquinazoline derivatives, which incorporate the 4-phenoxyaniline motif, as EGFR inhibitors. The data is compiled from various literature sources to illustrate the impact of substitutions on the aniline ring.

Compound Aniline Ring Substitution (R) EGFR IC50 (nM) Reference
1 H1.1[4]
2 3-Cl0.05[4]
3 3-Br0.025[4]
4 3-I0.06[4]
5 3-CH₃0.34[4]
6 3-OCH₃0.9[4]
7 3-Ethynyl0.47[1]
8 4-F0.8[4]
9 4-Cl0.7[4]
10 4-Br0.6[4]

Key SAR Insights:

  • Substitution at the meta-position (3-position) of the aniline ring is critical for potent EGFR inhibition. Small, electron-withdrawing groups like chlorine and bromine (compounds 2 and 3) lead to a significant increase in potency compared to the unsubstituted analogue (compound 1).[4] This suggests that these groups may engage in favorable interactions within a specific sub-pocket of the ATP-binding site.

  • The presence of a 3-ethynyl group (compound 7) also confers high potency , indicating that this region can accommodate and interact favorably with linear, rigid substituents.[1]

  • Substitutions at the para-position (4-position) of the aniline ring are generally less favorable than at the meta-position. While halogen substitutions at the 4-position (compounds 8-10) result in potent inhibitors, they are less active than their 3-substituted counterparts.[4]

  • Bulky groups at the meta-position are generally not well-tolerated , as seen with the methyl and methoxy substitutions (compounds 5 and 6), which are less potent than the halogenated analogues.[4]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key SAR findings for the 4-phenoxyaniline scaffold within the context of EGFR inhibition.

SAR_Summary cluster_scaffold 4-Phenoxyaniline Scaffold cluster_modifications Substitutions on Aniline Ring Scaffold Aniline Ring Ether Linkage Phenoxy Ring Meta Meta-Position (R3) - Cl, Br: Potent Activity - Ethynyl: Potent Activity - CH3, OCH3: Reduced Activity Scaffold:f0->Meta Key for High Potency Para Para-Position (R4) - Halogens: Moderate Activity Scaffold:f0->Para Tolerated

Caption: Key structure-activity relationships for 4-phenoxyaniline analogues as EGFR inhibitors.

Mechanism of Action: Inhibition of the EGFR Signaling Pathway

4-Phenoxyaniline-based EGFR inhibitors act by competitively binding to the ATP-binding site of the EGFR kinase domain. This prevents the phosphorylation of EGFR and downstream signaling molecules, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.

EGFR_Pathway cluster_inhibition Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK P PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR P Inhibitor 4-Phenoxyaniline Analogue Inhibitor->EGFR Binds to ATP Pocket ATP ATP Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by 4-phenoxyaniline analogues.

Conclusion and Future Directions

The 4-phenoxyaniline scaffold is a privileged structure in the design of kinase inhibitors. SAR studies have revealed that precise substitutions on the aniline ring are crucial for achieving high potency against targets like EGFR. Specifically, small, electron-withdrawing groups at the meta-position of the aniline ring are highly favorable.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on both the aniline and phenoxy rings to identify novel interactions and improve selectivity.

  • Synthesizing and evaluating analogues against a broader panel of kinases to understand the selectivity profile and identify potential off-target effects.

  • Investigating the impact of conformational constraints within the diaryl ether linkage to potentially enhance binding affinity and selectivity.

  • Developing analogues with improved pharmacokinetic properties to enhance their potential as clinical drug candidates.

By leveraging the established SAR principles and employing rational drug design strategies, the 4-phenoxyaniline scaffold will undoubtedly continue to be a valuable platform for the discovery of next-generation kinase inhibitors.

References

  • Wei, H., Duan, Y., Gou, W., Cui, J., Ning, H., Li, D., Qin, Y., Liu, Q., & Li, Y. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552. [Link]

  • Zhang, H., Wang, A., Xia, Y., Liu, S., Li, X., & Zhang, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 672365. [Link]

  • Wang, Z., Wang, C. L., Li, J. L., Zhang, N., Sun, Y. N., Liu, Z. L., Tang, Z. S., & Liu, J. L. (2015). Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. Yao Xue Xue Bao, 50(12), 1613-1621. [Link]

  • Zhang, H., Wang, A., Xia, Y., Liu, S., Li, X., & Zhang, Y. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9. [Link]

  • Li, D., Li, Y., Wei, H., Duan, Y., Gou, W., Cui, J., Ning, H., & Qin, Y. (2018). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1543-1551. [Link]

  • Lee, F. N., Li, W., Li, F., & Li, L. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Molecules and Cells, 38(5), 463-471. [Link]

  • Bulai, R. G., Neckles, C., & Wright, G. D. (2021). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. ChemRxiv. [Link]

  • Bulai, R. G., Neckles, C., Cocuz, L. G., Morar, M., & Wright, G. D. (2022). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European Journal of Medicinal Chemistry, 236, 114328. [Link]

  • Bulai, R. G., Neckles, C., & Wright, G. D. (2021). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based as paFabV Inhibitors. ResearchGate. [Link]

  • Wang, Y., Zhang, T., Geng, H., Li, Z., & Zhang, Y. (2020). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 25(24), 5908. [Link]

  • Reddy, T. S., Reddy, G. D., & Reddy, C. S. (2018). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 8(32), 17897-17904. [Link]

  • Bridges, A. J., Denny, W. A., Fry, D. W., Howard, C. T., Cody, W. L., & Roberts, B. J. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(11), 1846-1855. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Anilines: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Substituted anilines are foundational building blocks in modern organic chemistry, serving as critical precursors in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1] Their prevalence in a myriad of commercially important compounds necessitates a deep understanding of the available synthetic methodologies. This guide provides an in-depth, comparative analysis of the most salient methods for the synthesis of substituted anilines, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in making informed strategic decisions in their synthetic endeavors.

The Strategic Importance of Synthesis Route Selection

The choice of a synthetic route to a target substituted aniline is a multi-faceted decision, balancing considerations of substrate scope, functional group tolerance, yield, scalability, cost, and safety. This guide will dissect three principal strategies for aniline synthesis: the classical reduction of nitroarenes, the powerful palladium-catalyzed Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). Each method possesses a unique profile of advantages and limitations, and the optimal choice is intrinsically linked to the specific structural complexities of the target molecule.

Method 1: Reduction of Nitroaromatics - The Workhorse of Aniline Synthesis

The reduction of nitroarenes to their corresponding anilines is a long-established and widely practiced method, primarily due to the ready availability of a vast array of substituted nitroaromatics via electrophilic aromatic nitration.[2][3] This two-step sequence—nitration followed by reduction—offers a robust and often high-yielding pathway to many aniline derivatives.

Causality Behind Experimental Choices in Nitroarene Reduction

The selection of the reducing agent is paramount and is dictated by the presence of other reducible functional groups within the molecule.

  • Metal/Acid Systems (e.g., Fe/HCl, Sn/HCl): This classical approach is valued for its simplicity, cost-effectiveness, and high yields.[2][4] Iron is often preferred over tin due to its lower cost and the formation of less toxic byproducts. The acidic medium is crucial for the generation of the active reducing species.

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is lauded for its clean reaction profile, often affording high purity products with minimal workup.[5][6] However, it requires specialized high-pressure equipment and careful consideration of catalyst poisoning by certain functional groups (e.g., sulfur-containing groups). Furthermore, the non-selective nature of catalytic hydrogenation can lead to the reduction of other sensitive functionalities such as alkenes, alkynes, and some carbonyl compounds.

Experimental Protocol: Synthesis of Aniline from Nitrobenzene via Iron Reduction

This protocol details the synthesis of aniline from nitrobenzene using iron powder and hydrochloric acid, a common laboratory-scale procedure.

Materials:

  • Nitrobenzene

  • Iron filings (grease-free)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Sodium Carbonate (anhydrous)

  • Round-bottomed flask (750-1000 mL)

  • Water bath

  • Reflux condenser

  • Steam distillation apparatus

  • Separatory funnel

  • Dichloromethane or ether

  • Potassium hydroxide pellets (or other suitable drying agent)

Procedure:

  • In a 750 or 1000 mL round-bottomed flask, combine 40 mL of water and 30 g of grease-free iron filings.[2]

  • Gently warm the mixture to approximately 60°C on a water bath.

  • In a separate beaker, measure 25 g (21 mL) of nitrobenzene.

  • Add 1 mL of the nitrobenzene and 2.5 mL of concentrated hydrochloric acid to the iron filing suspension and shake well. An appreciable rise in temperature should be observed.

  • Maintain the internal temperature of the flask between 80-90°C by intermittent heating on the water bath or cooling with running water as needed.

  • Add the remaining nitrobenzene in small portions over a period of about 30 minutes, ensuring the temperature remains within the desired range.

  • After the addition is complete, continue heating the mixture under reflux for 1-2 hours, with frequent shaking, until the odor of nitrobenzene is no longer detectable.

  • Once the reduction is complete, cautiously render the reaction mixture alkaline by the addition of 5 g of anhydrous sodium carbonate.

  • Set up for steam distillation and distill the mixture until the distillate is no longer turbid and a further 100 mL of clear liquid has passed over.

  • Transfer the distillate to a separatory funnel and add 20 g of salt for each 100 mL of liquid to aid in the separation of the aniline. Shake vigorously until the salt is dissolved.

  • Extract the aniline from the aqueous layer with an organic solvent such as dichloromethane or ether.

  • Dry the organic extracts over a suitable drying agent like potassium hydroxide pellets.

  • Remove the solvent by distillation.

  • The crude aniline can then be purified by fractional distillation, collecting the fraction that boils at 182-185°C.

Method 2: Buchwald-Hartwig Amination - A Paradigm of Modern Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient method for the formation of C-N bonds.[7][8] This palladium-catalyzed cross-coupling reaction joins an aryl halide or triflate with a primary or secondary amine in the presence of a strong base.[9] Its broad substrate scope and exceptional functional group tolerance make it a powerful tool for the synthesis of complex anilines that are inaccessible through traditional methods.[10]

The Mechanistic Underpinnings of Buchwald-Hartwig Amination

The success of the Buchwald-Hartwig amination hinges on a carefully orchestrated catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a strong base facilitates its deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and suppress unwanted side reactions.[8]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) [(L)Pd(Ar)(NHR'R'')]X [(L)Pd(Ar)(NHR'R'')]X Ar-Pd(II)-X(L)->[(L)Pd(Ar)(NHR'R'')]X Amine Coordination (R'R''NH) L-Pd(Ar)(NR'R'') L-Pd(Ar)(NR'R'') [(L)Pd(Ar)(NHR'R'')]X->L-Pd(Ar)(NR'R'') Deprotonation (Base) L-Pd(Ar)(NR'R'')->Pd(0)L Reductive Elimination (Ar-NR'R'')

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl bromide.

Materials:

  • Aryl bromide

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst)

  • Phosphine ligand (e.g., Xantphos, BrettPhos)

  • Strong base (e.g., Sodium tert-butoxide, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a nitrogen-filled glovebox or under a stream of inert gas, charge a Schlenk flask or sealed tube with the aryl halide (1.0 equiv), the palladium catalyst (typically 0.5-5 mol%), the phosphine ligand (typically 1-10 mol%), and the base (typically 1.4-2.0 equiv).

  • Add the amine (1.0-1.2 equiv) and the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture with vigorous stirring at the appropriate temperature (typically 80-120 °C) for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted aniline.

Method 3: Nucleophilic Aromatic Substitution (SNAr) - A Classic Approach for Activated Systems

Nucleophilic aromatic substitution provides a direct method for the synthesis of anilines by displacing a leaving group on an aromatic ring with an amine nucleophile.[11] Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not proceed via an SN1 or SN2 pathway. Instead, it involves a two-step addition-elimination mechanism.[11]

The Critical Role of Electronic Activation in SNAr

The feasibility of an SNAr reaction is critically dependent on the electronic nature of the aryl halide. The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho and/or para to the leaving group is essential to stabilize the negatively charged intermediate, known as a Meisenheimer complex.[11] Without such activation, the reaction conditions required are often prohibitively harsh.

SNAr_Mechanism cluster_0 Addition cluster_1 Elimination Ar-X + Nu- Aryl Halide + Nucleophile Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Ar-X + Nu-->Meisenheimer_Complex Step 1 Ar-Nu + X- Product + Leaving Group Meisenheimer_Complex->Ar-Nu + X- Step 2

Experimental Protocol: Microwave-Assisted SNAr Synthesis of a Substituted Aniline

This protocol describes a microwave-assisted synthesis, which can significantly accelerate reaction times for SNAr reactions.[12]

Materials:

  • An activated aryl halide (e.g., 1-fluoro-2,4-dinitrobenzene)

  • Aniline derivative (e.g., p-toluidine)

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the activated aryl halide (1.0 equiv) and the aniline derivative (1.0 equiv).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 160°C) for a specified time (e.g., 10 minutes).[1]

  • Allow the reaction mixture to cool to room temperature.

  • Dissolve the crude product in a suitable solvent for analysis and purification.

  • The progress of the reaction and the purity of the product can be assessed by techniques such as TLC, HPLC, and NMR spectroscopy.

  • Purification is typically achieved by recrystallization or column chromatography.

Comparative Benchmarking of Aniline Synthesis Methods

To facilitate a direct comparison, the following table summarizes the key performance metrics of the discussed synthetic methods.

FeatureReduction of NitroarenesBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Typical Yield Good to Excellent (>90%)[13]Good to Excellent (often >80%)[3]Variable, can be high for activated substrates
Substrate Scope Broad for nitroarenesVery Broad (aryl halides/triflates, diverse amines)[14][15][16]Limited to electronically activated aryl halides
Functional Group Tolerance Moderate (sensitive to other reducible groups)ExcellentGood (tolerates many functional groups)
Reaction Conditions Often mild (Fe/HCl) to harsh (high pressure H₂)Generally mild to moderate temperaturesOften requires elevated temperatures (conventional heating)
Catalyst/Reagents Inexpensive metals (Fe, Sn) or precious metals (Pd, Pt)Precious metal catalysts (Pd) and specialized ligandsOften catalyst-free, but requires activated substrates
Key Advantages Cost-effective, scalable, readily available starting materialsBroad applicability, high functional group toleranceDirect, often high-yielding for suitable substrates
Key Disadvantages Limited by availability of nitro-precursors, potential for over-reductionCost of catalyst and ligands, potential for metal contaminationNarrow substrate scope

Conclusion and Future Outlook

The synthesis of substituted anilines is a mature yet continually evolving field. While the reduction of nitroaromatics remains a robust and economical choice for many applications, the advent of powerful cross-coupling methodologies like the Buchwald-Hartwig amination has provided chemists with unprecedented capabilities to construct complex molecular architectures with high precision and efficiency. Nucleophilic aromatic substitution, though more limited in scope, remains a valuable tool for the synthesis of specific classes of anilines.

Future developments in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, including the use of earth-abundant metals and photocatalytic methods. The continued expansion of the synthetic chemist's toolkit will undoubtedly accelerate innovation in the myriad of scientific disciplines that rely on the versatile chemistry of substituted anilines.

References

  • Sciencemadness Discussion Board. (2003). Aniline. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Publications. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. [Link]

  • PMC - NIH. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. [Link]

  • ResearchGate. (2025). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. [Link]

  • UniTo. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. [Link]

  • ResearchGate. (2023). Aniline yields under different conditions a. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • PubMed - NIH. (2010). Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment. [Link]

  • ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. [Link]

  • YouTube. (2024). Mastering Aniline: Step-by-Step Preparation from Benzene #chemistry #benzene #organic chemistry. [Link]

  • Scribd. (2025). 3-Synthesis of Aniline by Reduction of Nitrobenzene. [Link]

  • ACS Publications. (2022). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • RSC Publishing. (2015). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. [Link]

  • ResearchGate. (n.d.). Substrate scope for synthesis of meta-functionalized anilines. [Link]

  • ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines. [Link]

  • ResearchGate. (n.d.). The yield of aniline (Y AN ) obtained from the nitrobenzene reduction.... [Link]

  • ResearchGate. (n.d.). Substrate scope for the aniline synthesis from styrenes. aStandard.... [Link]

  • Journal of the American Chemical Society. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. [Link]

  • ResearchGate. (n.d.). Substrate Scope of Anilines.[a]. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • SpringerLink. (n.d.). Synthesis, characterization and comparative analysis of poly(aniline-co-o-methoxy aniline) coatings on copper and their corrosion protection ability. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 4-(3-Methylphenoxy)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(3-Methylphenoxy)aniline (CAS No. 56705-84-1), a compound often utilized in specialized research and development settings.[1][2] Given the limited availability of specific toxicological and environmental fate data for this precise molecule, this guide is built upon established principles for handling hazardous aromatic amines.[3][4] The core principle of this guide is to treat the compound with a high degree of caution, ensuring the safety of personnel and the preservation of environmental integrity.

Aromatic amines as a class are recognized for their potential toxicity, including carcinogenicity and mutagenicity, and their adverse effects on aquatic ecosystems.[3][4][5] Therefore, improper disposal is not only a breach of regulatory compliance but also a significant environmental and health risk. This guide provides the procedural framework to mitigate these risks effectively.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling or disposing of this compound, a thorough understanding of its potential hazards is essential. While specific hazard statements for this compound are not widely available, the broader class of aromatic amines necessitates stringent safety protocols.[1][3][4]

Inferred Hazards:

  • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled, consistent with related aniline compounds.[3][5]

  • Carcinogenicity: Many aromatic amines are considered potential or known carcinogens.[4][6]

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life with long-lasting effects.[3][5]

Causality of PPE Selection: The selection of Personal Protective Equipment (PPE) is directly linked to the potential routes of exposure: dermal contact, inhalation, and eye contact. The equipment specified below creates a necessary barrier to prevent the chemical from entering the body.

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale for Use
Hand Protection Nitrile or neoprene gloves.Prevents dermal absorption, a primary route of exposure for aromatic amines.[5]
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and potential vapors, preventing eye irritation or damage.
Body Protection Chemically resistant lab coat.Protects skin from accidental spills and contamination.
Respiratory Protection Use in a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of vapors or aerosols, a significant exposure risk.[7]

Part 2: Waste Segregation and Containment Protocol

Proper segregation is a critical step to prevent dangerous chemical reactions.[8] Aniline and its derivatives are known to be incompatible with certain classes of chemicals.

Step-by-Step Containment Procedure:

  • Identify Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated filter media, and disposable labware (e.g., pipette tips, gloves), must be treated as hazardous waste.

  • Select Appropriate Container: Use a dedicated, chemically resistant waste container (e.g., high-density polyethylene - HDPE) that can be tightly sealed.[8] The container must be in good condition, free of leaks or residues on the exterior.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] Include the date when waste was first added.

  • Segregate from Incompatibles: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from the incompatible materials listed in the table below.[7][8]

Table 2: Chemical Incompatibilities for this compound

Incompatible ClassExamplesReason for Incompatibility
Strong Oxidizing Agents Hydrogen peroxide, nitric acid, permanganatesCan cause violent, exothermic, and potentially explosive reactions.[9][10]
Strong Acids Hydrochloric acid, sulfuric acidCan lead to vigorous, exothermic reactions.[9][11]
Acid Anhydrides Acetic anhydridePotential for violent polymerization or reaction.

Part 3: Disposal Pathway and Decision Workflow

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management company.[8] This ensures the waste is handled, transported, and disposed of in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

Absolutely Prohibited Disposal Methods:

  • Drain Disposal: Never dispose of this chemical down the sink or in any sewer system. This can contaminate waterways, harm aquatic life, and damage wastewater treatment systems.[8]

  • Regular Trash: Contaminated lab materials and empty containers must not be placed in the regular trash.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Caption: Emergency response workflow for a chemical spill.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to both personal safety and environmental stewardship.

References

  • Ansari, S., & Khan, F. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega. Available at: [Link]

  • Ansari, S., & Khan, F. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

  • Diplomata Commercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Ansari, S., & Khan, F. (2023). Toxicity of Primary Aromatic Amines. ACS Publications. Available at: [Link]

  • ChemUniverse. (n.d.). This compound. Retrieved from [Link]

  • American Elements. (n.d.). 4-(3-Methoxy-4-methylphenoxy)aniline. Retrieved from [Link]

  • PubChem. (2024). 4-(3-Fluorophenyl)-3-(3-methylphenoxy)aniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). ANILINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Retrieved from [Link]

  • Vermont Department of Health. (n.d.). Aniline. Retrieved from [Link]

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×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.